Product packaging for Mer-NF5003F(Cat. No.:)

Mer-NF5003F

Cat. No.: B1242107
M. Wt: 386.5 g/mol
InChI Key: WIGGVNIABVHHCS-QJAXDWLUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachybotrydial is a secondary fungal metabolite classified as a phenylspirodrimane-type meroterpenoid, with the molecular formula C23H30O5 and a molecular weight of 386.50 g/mol . It is produced by the filamentous fungus Stachybotrys chartarum and related species, which are often studied in the context of indoor air quality in water-damaged buildings . This compound is part of the most dominant class of secondary metabolites produced by Stachybotrys species and is frequently investigated alongside other mycotoxins, such as the satratoxins, to understand the overall toxicological profile of mold exposures . Researchers utilize Stachybotrydial to study the biosynthetic pathways of meroterpenoids and the chemical ecology of fungi. It is also of significant interest in the analytical profiling and chemotyping of Stachybotrys strains, as its production is influenced by the fungal strain, growth substrate, and duration of cultivation . A key characteristic noted in analytical studies is its spontaneous dialdehyde/lactone isomerization in solution, a factor critical for accurate quantitation in research settings using LC-MS/MS methods . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O5 B1242107 Mer-NF5003F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde

InChI

InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1

InChI Key

WIGGVNIABVHHCS-QJAXDWLUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C=O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C

Synonyms

stachybotrydial

Origin of Product

United States

Foundational & Exploratory

Mer-NF5003F: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mer-NF5003F, a sesquiterpenoid mycotoxin also known as stachybotrydial, is a natural compound isolated from the fungus Stachybotrys nephrospora.[1] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, detailing its inhibitory effects on various enzymes and its potential therapeutic applications. The document summarizes key quantitative data, provides detailed experimental protocols from primary literature, and visualizes the affected signaling pathways.

Core Mechanism of Action

This compound exhibits a multi-faceted mechanism of action primarily centered around the inhibition of key enzymes involved in viral replication, cancer progression, and parasitic life cycles. Its bioactivity stems from its ability to interfere with:

  • Glycosylation: By inhibiting fucosyltransferases and sialyltransferases, this compound can alter cell surface glycans, which are crucial for cell adhesion, signaling, and metastasis.[2]

  • Protein Phosphorylation: The compound is a potent inhibitor of protein kinase CK2, a key regulator of numerous cellular processes, including cell survival and proliferation.

  • Viral Protease Activity: this compound demonstrates antiviral properties through the inhibition of viral proteases, such as the avian myeloblastosis virus (AMV) protease.[3]

These inhibitory activities translate into its observed antiplasmodial, antiviral, and potential anticancer properties.

Quantitative Data Summary

The inhibitory potency of this compound against various targets has been quantified in several studies. The following tables summarize the key IC50 and Ki values reported in the literature.

Table 1: Enzyme Inhibition Data for this compound

Target EnzymeSubstrate/ConditionInhibition TypeKi Value (µM)IC50 Value (µM)Reference
α1,3-Fucosyltransferase (Fuc-TV)GDP-fucoseUncompetitive10.7-Lin et al., 2005[2]
α1,3-Fucosyltransferase (Fuc-TV)N-acetyllactosamineNoncompetitive9.7-Lin et al., 2005[2]
Sialyltransferase (ST)----Lin et al., 2005[2]
Protein Kinase CK2---4.43Haidar et al., 2021[4]
Avian Myeloblastosis Virus Protease---7.8Kaneto et al., 1994[3]

Table 2: Antiviral and Antiplasmodial Activity of this compound

Organism/VirusStrain/AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
Plasmodium falciparumK1 (multidrug-resistant)0.85-Sawadjoon et al., 2004[1]
Herpes Simplex Virus-1 (HSV-1)-4.32-Sawadjoon et al., 2004[1]

Signaling Pathways

This compound's inhibition of key enzymes has significant downstream effects on cellular signaling pathways implicated in cancer and other diseases.

Inhibition of Fucosyl- and Sialyltransferases and its Impact on FAK/Paxillin Signaling

The inhibition of fucosyl- and sialyltransferases by this compound alters the glycosylation of cell surface proteins, including integrins. This can disrupt the focal adhesion kinase (FAK) and paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.

FAK_Paxillin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK activates ECM Extracellular Matrix ECM->Integrin binds Paxillin Paxillin FAK->Paxillin phosphorylates Downstream Downstream Signaling (Migration, Invasion) Paxillin->Downstream MerNF5003F This compound Glycosylation Glycosylation (Fuc-T, ST) MerNF5003F->Glycosylation inhibits Glycosylation->Integrin modifies CK2_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes MerNF5003F This compound CK2 Protein Kinase CK2 MerNF5003F->CK2 inhibits PI3K_AKT PI3K/AKT/mTOR CK2->PI3K_AKT activates NFkB NF-κB CK2->NFkB activates JAK_STAT JAK/STAT CK2->JAK_STAT activates Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation JAK_STAT->Proliferation JAK_STAT->Inflammation Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound This compound (Stachybotrydial) EnzymeAssays Enzyme Inhibition Assays (Fuc-T, ST, CK2, Protease) Compound->EnzymeAssays AntiviralAssay Antiviral Assay (HSV-1) Compound->AntiviralAssay AntiplasmodialAssay Antiplasmodial Assay (P. falciparum) Compound->AntiplasmodialAssay KineticAnalysis Kinetic Analysis (Ki determination) EnzymeAssays->KineticAnalysis SignalingAssay Signaling Pathway Analysis (Western Blot, etc.) EnzymeAssays->SignalingAssay DataAnalysis Data Analysis (IC50, Pathway Mapping) KineticAnalysis->DataAnalysis AntiviralAssay->DataAnalysis AntiplasmodialAssay->DataAnalysis SignalingAssay->DataAnalysis

References

Stachybotrydial: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrydial, a phenylspirodrimane mycotoxin produced by fungi of the Stachybotrys genus, has garnered significant attention for its potent and diverse biological activities. This document provides a comprehensive technical overview of the known biological effects of stachybotrydial and its derivatives. It details the mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways, and summarizes its cytotoxic, apoptotic, and immunomodulatory effects. This guide is intended to serve as a resource for researchers and professionals in drug development and toxicology, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic and toxicological potential of this complex natural product.

Introduction

Stachybotrydial is a meroterpenoid, a hybrid of polyketide and terpenoid biosynthetic pathways, characterized by a drimane-type sesquiterpene skeleton linked to a substituted benzene ring. It is one of the major secondary metabolites produced by Stachybotrys species, fungi commonly found in water-damaged buildings. The presence of these fungi and their associated mycotoxins has been linked to a range of adverse health effects in humans and animals. Stachybotrydial, along with other mycotoxins from Stachybotrys, contributes to the overall toxicity of the fungus. This guide focuses specifically on the biological activities of stachybotrydial and its closely related derivatives, providing a detailed examination of its molecular interactions and cellular consequences.

Mechanisms of Action

Stachybotrydial exerts its biological effects through multiple mechanisms, primarily involving the inhibition of key enzymes and the modulation of critical cellular signaling pathways.

Enzyme Inhibition

Stachybotrydial has been identified as a potent inhibitor of several classes of enzymes, which likely underlies many of its cytotoxic and immunomodulatory effects.

  • Protein Kinase CK2 Inhibition: Stachybotrydial and its acetylated derivatives have been shown to be potent inhibitors of human protein kinase CK2, an enzyme implicated in cell growth, proliferation, and the suppression of apoptosis.[1][2] Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The inhibition of CK2 by stachybotrydial derivatives suggests a potential avenue for anticancer drug development.

  • Fucosyltransferase and Sialyltransferase Inhibition: Stachybotrydial is a potent inhibitor of α1,3-fucosyltransferase (Fuc-T) and sialyltransferase (ST).[3] These enzymes are involved in the final steps of glycan biosynthesis and are often overexpressed in cancer cells, contributing to metastasis and cell adhesion. The inhibition of these transferases by stachybotrydial highlights its potential as a modulator of cellular adhesion and signaling processes.[3]

  • Protein Synthesis Inhibition: While macrocyclic trichothecenes are the most recognized protein synthesis inhibitors from Stachybotrys, phenylspirodrimanes like stachybotrydial also contribute to the inhibition of this fundamental cellular process. This inhibition is a key mechanism of cytotoxicity for many mycotoxins.

Modulation of Cellular Signaling Pathways

Toxins from Stachybotrys chartarum, including the class of compounds to which stachybotrydial belongs, are known to induce cellular stress and apoptosis by activating multiple signal transduction pathways.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Stachybotrys toxins are known to activate all three major arms of the MAPK signaling pathway: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4] The activation of these pathways is a central component of the cellular stress response. The balance of activation among these kinases can determine cell fate, with JNK and p38 generally promoting apoptosis and ERK often playing a pro-survival role. Inhibition of ERK activation has been shown to enhance apoptosis induced by Stachybotrys toxins, suggesting a complex interplay of these signaling modules.[4]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response and cell survival. Stachybotrys toxins have been shown to cause an initial activation followed by a subsequent inhibition of the NF-κB pathway.[4] This biphasic response likely contributes to the complex immunomodulatory and apoptotic effects of these mycotoxins.

  • p53-Mediated Signaling: The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. Gene expression studies following exposure to Stachybotrys toxins reveal the upregulation of p53-mediated signaling pathways, indicating that p53 is a key mediator of the apoptotic response to these toxins.[4]

  • TNF Signaling Pathway: Tumor necrosis factor (TNF) is a pro-inflammatory cytokine that can also induce apoptosis. The signaling pathways mediated by TNF are also implicated in the cellular response to Stachybotrys toxins, contributing to both inflammation and cell death.[4]

Key Biological Activities

The molecular mechanisms of stachybotrydial translate into several significant biological activities, including cytotoxicity, induction of apoptosis, and immunomodulation.

Cytotoxicity

Stachybotrydial and its derivatives exhibit cytotoxic effects against a range of cell lines. This cytotoxicity is a direct consequence of its ability to inhibit essential cellular processes and activate stress-induced death pathways.

Induction of Apoptosis

A primary outcome of cellular exposure to stachybotrydial-containing toxins is the induction of apoptosis, or programmed cell death. This is mediated by the activation of the MAPK, p53, and TNF signaling pathways, leading to the expression of pro-apoptotic genes and the activation of the cellular machinery for apoptosis.

Immunomodulation

Stachybotrydial and other Stachybotrys toxins are potent modulators of the immune system. They can induce the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α in immune cells like monocytes and macrophages. The modulation of NF-κB signaling is a key element in these immunomodulatory effects.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of stachybotrydial and its derivatives.

Table 1: Inhibition of Protein Kinase CK2

CompoundIC50 (µM)
Stachybotrydial4.43[1]
Stachybotrydial acetate0.69[1]
Acetoxystachybotrydial acetate1.86[1]
Stachybotrychromene C0.32[1]

Table 2: Inhibition of Fucosyltransferase and Sialyltransferase by Stachybotrydial

EnzymeSubstrateInhibition TypeKi (µM)
α1,3-fucosyltransferase (Fuc-TV)GDP-fucoseUncompetitive10.7[3]
α1,3-fucosyltransferase (Fuc-TV)N-acetyllactosamineNoncompetitive9.7[3]
Sialyltransferase (ST)-Inhibitory-[3]

Table 3: Cell Proliferation Inhibition

CompoundCell LineEC50 (µM)
Acetoxystachybotrydial acetateMCF70.39[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Stachybotrydial_Signaling cluster_stress Cellular Stress cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway cluster_tnf TNF Pathway cluster_response Cellular Response Stachybotrydial Stachybotrydial ERK ERK Stachybotrydial->ERK Activates JNK JNK Stachybotrydial->JNK Activates p38 p38 Stachybotrydial->p38 Activates IKK IKK Stachybotrydial->IKK Modulates p53 p53 Stachybotrydial->p53 Induces TNFR TNFR Stachybotrydial->TNFR Activates Apoptosis Apoptosis ERK->Apoptosis Inhibits JNK->Apoptosis p38->Apoptosis IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammation Inflammation NFkB_nucleus->Inflammation p21 p21 p53->p21 Activates p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase8 Caspase-8 TNFR->Caspase8 Activates Caspase8->Apoptosis

Caption: Overview of signaling pathways modulated by Stachybotrydial.

Experimental Workflows

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_resazurin Resazurin Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate add_compound Add Stachybotrydial (various concentrations) seed_cells->add_compound incubate Incubate for 24-48 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt add_resazurin Add Resazurin solution incubate->add_resazurin incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability incubate_resazurin Incubate for 1-4 hours add_resazurin->incubate_resazurin read_fluorescence Read fluorescence (Ex/Em: 560/590 nm) incubate_resazurin->read_fluorescence read_fluorescence->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using MTT and Resazurin assays.

Proliferation_Workflow cluster_edu EdU Cell Proliferation Assay cluster_incucyte IncuCyte Live-Cell Analysis cluster_analysis_prolif Data Analysis label_cells Label cells with EdU fix_perm Fix and permeabilize cells label_cells->fix_perm click_reaction Perform Click-iT reaction with fluorescent azide fix_perm->click_reaction image_cells Image cells with fluorescence microscope click_reaction->image_cells quantify_proliferation Quantify proliferation image_cells->quantify_proliferation seed_cells_incucyte Seed cells in IncuCyte plate add_compound_incucyte Add Stachybotrydial seed_cells_incucyte->add_compound_incucyte live_imaging Acquire images over time (e.g., 48h) add_compound_incucyte->live_imaging analyze_confluence Analyze cell confluence live_imaging->analyze_confluence analyze_confluence->quantify_proliferation determine_ec50 Determine EC50 quantify_proliferation->determine_ec50

Caption: Workflow for assessing cell proliferation using EdU and IncuCyte assays.

Experimental Protocols

Cytotoxicity Assays

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of stachybotrydial in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in sterile DPBS. Add 20 µL of the resazurin solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with stachybotrydial as described for the cytotoxicity assays.

  • EdU Labeling: Prepare a 10 µM working solution of EdU in culture medium. Add the EdU solution to the cells and incubate for 1-2 hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes, protected from light.

  • DNA Staining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined to quantify cell proliferation.

This method allows for real-time monitoring of cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate compatible with the IncuCyte® system.

  • Treatment: Add stachybotrydial at various concentrations to the wells.

  • Live-Cell Imaging: Place the plate inside the IncuCyte® S3 Live-Cell Analysis System. Acquire phase-contrast images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 48-72 hours).

  • Data Analysis: Use the IncuCyte® software to analyze the images and quantify cell confluence over time. The rate of increase in confluence is used as a measure of cell proliferation. Dose-response curves can be generated to determine the EC50 for the inhibition of proliferation.

Cytokine Production Assay

This protocol describes the measurement of cytokine release from THP-1 monocytes.

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.

  • Stimulation: Replace the medium with fresh medium containing stachybotrydial at various concentrations. An optional co-stimulation with LPS (lipopolysaccharide) can be included to enhance the inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Measure the concentration of specific cytokines (e.g., IL-1β, IL-8, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves for the effect of stachybotrydial on the production of each cytokine.

Conclusion

Stachybotrydial is a biologically active mycotoxin with a complex profile of activities, including potent enzyme inhibition and modulation of key cellular signaling pathways. Its ability to induce cytotoxicity and apoptosis, particularly through the inhibition of cancer-related enzymes like CK2, suggests potential for further investigation in the context of anticancer drug discovery. However, its broad cytotoxicity and immunomodulatory effects also underscore its toxicological significance. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the mechanisms of action of stachybotrydial and to explore its potential applications and risks. Further research is warranted to dissect the specific interactions of stachybotrydial with signaling pathway components and to evaluate its in vivo efficacy and toxicity.

References

Stachybotrydial: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrydial, a potent phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of Stachybotrydial. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of relevant pathways and workflows to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Stachybotrydial is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Its chemical structure is characterized by a spirocyclic drimane core fused to a phenyl moiety.

Table 1: Physicochemical Properties of Stachybotrydial

PropertyValueSource
IUPAC Name (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-[3H]-1-benzofuran]-6',7'-dicarbaldehydePubChem CID: 9886484[1]
Molecular Formula C23H30O5PubChem CID: 9886484[1]
Molecular Weight 386.5 g/mol PubChem CID: 9886484[1]
Physical Description In aqueous solutions, Stachybotrydial exists as an equilibrium between its dialdehyde form and a corresponding lactone form.[2]N/A
Mass Spectrometry Data The molecular ion [M+H]+ is observed at m/z 387.2166. A dehydrated fragment [M−H2O+H]+ is also commonly observed. The sodium adduct [M+Na]+ is also present in full scan spectra.[3]N/A

Biological Activity and Mechanism of Action

Stachybotrydial exhibits a range of biological activities, with its most notable effects being the inhibition of key enzymes involved in glycosylation and its cytotoxic properties.

Enzyme Inhibition

Stachybotrydial is a potent inhibitor of fucosyltransferases and sialyltransferases, enzymes responsible for the transfer of fucose and sialic acid residues to glycoconjugates, respectively.[4] This inhibition is significant as aberrant glycosylation is a hallmark of various diseases, including cancer.

Kinetic studies have revealed that Stachybotrydial acts as an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor with respect to the acceptor substrate N-acetyllactosamine in fucosyltransferase V (Fuc-TV).[4] The inhibition constants (Ki) have been determined to be 10.7 µM and 9.7 µM, respectively.[4]

Fucosyltransferase_Inhibition FucT Fucosyltransferase (Fuc-TV) Enzyme_Substrate_Complex FucT-GDP-Fucose-Acceptor Complex FucT->Enzyme_Substrate_Complex GDP_Fuc GDP-Fucose (Donor Substrate) GDP_Fuc->Enzyme_Substrate_Complex Acceptor N-acetyllactosamine (Acceptor Substrate) Acceptor->Enzyme_Substrate_Complex Product Fucosylated Glycoconjugate Stachybotrydial Stachybotrydial Stachybotrydial->Enzyme_Substrate_Complex Uncompetitive/ Noncompetitive Inhibition Enzyme_Substrate_Complex->Product

Figure 1: Mechanism of Fucosyltransferase Inhibition by Stachybotrydial.
Cytotoxicity

Stachybotrydial has demonstrated cytotoxic effects against various cell lines, including the human liver cancer cell line HepG2. This activity is likely linked to its ability to disrupt essential cellular processes through the inhibition of glycosylation, which can affect cell signaling, adhesion, and survival.

Impact on Signaling Pathways

The inhibition of fucosyltransferases and sialyltransferases by Stachybotrydial has significant implications for cellular signaling. Glycosylation is a critical post-translational modification that modulates the function of numerous proteins involved in signaling cascades, such as growth factor receptors and adhesion molecules. By altering the glycan structures on these proteins, Stachybotrydial can disrupt downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Further research is required to fully elucidate the specific signaling pathways modulated by Stachybotrydial-induced changes in glycosylation.

Glycosylation_Signaling_Impact Stachybotrydial Stachybotrydial Enzyme_Inhibition Inhibition of Fucosyltransferases & Sialyltransferases Stachybotrydial->Enzyme_Inhibition Altered_Glycosylation Altered Cell Surface Glycosylation Enzyme_Inhibition->Altered_Glycosylation Receptor_Function Impaired Receptor Function (e.g., Growth Factor Receptors) Altered_Glycosylation->Receptor_Function Cell_Adhesion Disrupted Cell-Cell & Cell-Matrix Adhesion Altered_Glycosylation->Cell_Adhesion Signaling_Pathways Dysregulation of Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Receptor_Function->Signaling_Pathways Cell_Adhesion->Signaling_Pathways Cellular_Effects Cellular Effects: - Decreased Proliferation - Apoptosis - Reduced Metastasis Signaling_Pathways->Cellular_Effects

Figure 2: Potential Impact of Stachybotrydial on Cellular Signaling through Glycosylation Inhibition.

Experimental Protocols

Isolation and Extraction of Stachybotrydial from Stachybotrys sp.

This protocol outlines a general method for the extraction and purification of Stachybotrydial from fungal cultures.

Isolation_Workflow cluster_0 Fungal Culture & Extraction cluster_1 Purification cluster_2 Analysis Culture 1. Culture of Stachybotrys sp. on appropriate agar medium (e.g., PDA or MEA) Harvest 2. Harvest fungal biomass and agar plugs Culture->Harvest Extraction 3. Extraction with organic solvent (e.g., ethyl acetate/dichloromethane/methanol) Harvest->Extraction Evaporation 4. Evaporation of solvent to yield crude extract Extraction->Evaporation Chromatography 5. Column Chromatography (e.g., Silica gel) Evaporation->Chromatography HPLC 6. High-Performance Liquid Chromatography (HPLC) for final purification Chromatography->HPLC Analysis 7. Characterization by LC-MS and NMR HPLC->Analysis

Figure 3: General Workflow for the Isolation and Purification of Stachybotrydial.

Methodology:

  • Fungal Culture: Stachybotrys species are cultured on a suitable medium such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) and incubated under appropriate conditions to allow for growth and secondary metabolite production.

  • Extraction: The fungal biomass and agar are extracted with a suitable organic solvent mixture, such as ethyl acetate/dichloromethane/methanol, to solubilize the secondary metabolites.

  • Purification: The crude extract is subjected to chromatographic separation techniques. Initial purification is typically performed using column chromatography with a silica gel stationary phase. Further purification to isolate Stachybotrydial is achieved using High-Performance Liquid Chromatography (HPLC).

  • Characterization: The purified compound is identified and characterized using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Fucosyltransferase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of Stachybotrydial against fucosyltransferases.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the fucosyltransferase enzyme, the donor substrate (GDP-fucose), the acceptor substrate (e.g., N-acetyllactosamine), and a suitable buffer.

  • Inhibitor Addition: Stachybotrydial is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at an optimal temperature to allow for the enzymatic reaction to proceed.

  • Detection: The extent of fucosylation is measured. This can be achieved using various methods, including radiolabeling, antibody-based detection (ELISA), or fluorescence-based assays.

  • Data Analysis: The inhibitory activity of Stachybotrydial is determined by comparing the enzyme activity in the presence of the inhibitor to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cytotoxicity Assay in HepG2 Cells

This protocol outlines a common method for evaluating the cytotoxic effects of Stachybotrydial on the HepG2 human liver cancer cell line.

Methodology:

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Stachybotrydial is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations. Control wells receive the solvent alone.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure metabolic activity or total protein content, respectively, as an indicator of the number of viable cells.

  • Data Analysis: The absorbance values are read using a microplate reader, and the percentage of cell viability is calculated relative to the control. The IC50 value is then determined.

Conclusion and Future Directions

Stachybotrydial is a mycotoxin with significant biological activities, primarily stemming from its ability to inhibit key glycosylating enzymes. This property makes it a valuable tool for studying the roles of glycosylation in various cellular processes and a potential lead compound for the development of novel therapeutics, particularly in the field of oncology.

Future research should focus on a more detailed elucidation of the specific signaling pathways affected by Stachybotrydial-mediated inhibition of glycosylation. The development of a total chemical synthesis for Stachybotrydial would be highly beneficial for producing larger quantities for in-depth biological studies and for the generation of structural analogs with improved potency and selectivity. Further investigation into its in vivo efficacy and toxicological profile is also crucial for evaluating its therapeutic potential.

References

Mer-NF5003F: An In-Depth Technical Guide to its Enzyme Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mer-NF5003F, also known as Stachybotrydial or F 1839M, is a sesquiterpenoid natural product isolated from fungi of the Stachybotrys genus.[1] This molecule has garnered significant interest within the scientific community due to its diverse range of biological activities, including potent and varied enzyme inhibition. This technical guide provides a comprehensive overview of the enzyme inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and signaling pathways.

Enzyme Inhibition Profile of this compound

This compound has been demonstrated to inhibit a range of enzymes, including viral proteases, glycosyltransferases, and other key cellular enzymes. The following tables summarize the quantitative data on its inhibitory activity.

Antiviral and Antiparasitic Enzyme Inhibition
Target EnzymeOrganism/VirusIC50 ValueReference
Avian Myeloblastosis Virus (AMV) ProteaseAvian myeloblastosis virus7.8 µM[1]
Dihydrofolate Reductase (DHFR) (lactone form)Staphylococcus aureus41 µM
Herpes Simplex Virus-1 (HSV-1)Herpes simplex virus-14.32 µg/mL[1]
Multidrug-Resistant Plasmodium falciparum K1 strainPlasmodium falciparum0.85 µg/mL[1]
Glycosyltransferase Inhibition
Target EnzymeAbbreviationIC50 ValueKi Value (Substrate)Inhibition Type (Substrate)Reference
α-1,3-Fucosyltransferase VFuc-T V11.3 µg/mL10.7 µM (GDP-fucose)Uncompetitive
9.7 µM (N-acetyllactosamine)Noncompetitive
Sialyltransferase 6NST6N0.61 µg/mLNot ReportedNot Reported[1]
Sialyltransferase 3OST3O6.7 µg/mLNot ReportedNot Reported[1]
Sialyltransferase 3NST3N10 µg/mLNot ReportedNot Reported[1]
Kinase Inhibition (Derivatives)

While this compound itself has not been extensively profiled against a broad kinase panel, studies on its derivatives have revealed inhibitory activity against Protein Kinase CK2.

CompoundTarget EnzymeIC50 ValueReference
StachybotrydialProtein Kinase CK24.43 µM
Stachybotrydial acetateProtein Kinase CK20.69 µM
Acetoxystachybotrydial acetateProtein Kinase CK21.86 µM

Experimental Protocols

Detailed experimental protocols for the enzyme inhibition assays are crucial for the replication and validation of research findings. The following sections provide representative methodologies for the key enzymes inhibited by this compound, synthesized from established assay principles and available data.

Avian Myeloblastosis Virus (AMV) Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against AMV protease.

Materials:

  • Recombinant AMV protease

  • Fluorogenic peptide substrate specific for AMV protease

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM EDTA, 1 M NaCl, 10% glycerol)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the AMV protease solution to each well.

  • Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

AMV_Protease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare this compound serial dilutions A2 Add this compound dilutions P1->A2 P2 Prepare AMV Protease and Substrate solutions A1 Add AMV Protease to 96-well plate P2->A1 A4 Add Substrate to initiate reaction P2->A4 A1->A2 A3 Pre-incubate at 37°C A2->A3 A3->A4 D1 Monitor fluorescence kinetics A4->D1 D2 Calculate initial velocities D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 D3->D4

AMV Protease Inhibition Assay Workflow

Fucosyltransferase and Sialyltransferase Inhibition Assays

Objective: To determine the in vitro inhibitory activity and kinetic parameters of this compound against fucosyltransferases and sialyltransferases.

Materials:

  • Recombinant fucosyltransferase (e.g., Fuc-T V) or sialyltransferase (e.g., ST6N)

  • Donor substrate: GDP-fucose (for fucosyltransferase) or CMP-sialic acid (for sialyltransferase)

  • Acceptor substrate (e.g., N-acetyllactosamine)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MnCl2)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., enzyme-coupled system to detect GDP or CMP release)

  • 96-well microplates

  • Microplate reader (absorbance or fluorescence based on detection method)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, acceptor substrate, and this compound dilutions.

  • Add the fucosyltransferase or sialyltransferase to each well. Include a vehicle control and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the donor substrate (GDP-fucose or CMP-sialic acid).

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

  • For kinetic analysis, vary the concentrations of one substrate while keeping the other constant at different fixed concentrations of this compound.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and calculate the Ki values.

Glycosyltransferase_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Detection & Analysis S1 Prepare Reagents: Enzyme, Substrates, This compound S2 Add reagents to 96-well plate S1->S2 R1 Pre-incubate at 37°C S2->R1 R2 Initiate with Donor Substrate R1->R2 R3 Incubate at 37°C R2->R3 A1 Stop Reaction & Add Detection Reagent R3->A1 A2 Measure Signal A1->A2 A3 Calculate % Inhibition and IC50 A2->A3 A4 Kinetic Analysis (Lineweaver-Burk) A3->A4

Glycosyltransferase Inhibition Assay Workflow

Dihydrofolate Reductase (DHFR) Inhibition Assay (Lactone form of this compound)

Objective: To determine the in vitro inhibitory activity of the lactone form of this compound against DHFR.

Materials:

  • Recombinant S. aureus DHFR

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Lactone form of this compound stock solution (in DMSO)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the lactone form of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the lactone form of this compound dilutions.

  • Add the DHFR enzyme to each well. Include a vehicle control and a no-enzyme control.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the DHF substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance decay curve.

  • Determine the percent inhibition for each concentration of the inhibitor.

  • Calculate the IC50 value from the dose-response curve.

DHFR_Inhibition_Assay start Start prep Prepare Reagents: DHFR, DHF, NADPH, Inhibitor Dilutions start->prep setup Assay Setup in 96-well UV plate prep->setup preinc Pre-incubate at 25°C setup->preinc init Initiate Reaction with DHF preinc->init read Monitor A340nm (NADPH oxidation) init->read calc Calculate Reaction Rates and % Inhibition read->calc ic50 Determine IC50 calc->ic50 end End ic50->end

DHFR Inhibition Assay Workflow

Protein Kinase CK2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound and its derivatives against human protein kinase CK2.

Materials:

  • Recombinant human protein kinase CK2

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound or derivative stock solution (in DMSO)

  • Detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and peptide substrate.

  • Add the test compound dilutions to the respective wells. Include a vehicle control and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection system like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Kinase_Inhibition_Pathway CK2 Protein Kinase CK2 Phospho_Substrate Phosphorylated Substrate CK2->Phospho_Substrate phosphorylates ADP ADP CK2->ADP Substrate Peptide Substrate Substrate->Phospho_Substrate ATP ATP ATP->ADP Mer_NF5003F This compound (or derivative) Mer_NF5003F->CK2 inhibits

Protein Kinase CK2 Inhibition by this compound

Conclusion

This compound exhibits a multifaceted enzyme inhibition profile, targeting a diverse set of enzymes crucial for viral replication, bacterial survival, and cellular signaling. Its potent activity against viral proteases and glycosyltransferases highlights its potential as a lead compound for the development of novel antiviral and anticancer therapeutics. The inhibitory activity of its derivatives against protein kinase CK2 further expands its potential applications in cancer research. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and its analogs. Further studies, including broad-panel kinase screening and in vivo efficacy models, are warranted to fully elucidate the mechanism of action and therapeutic utility of this promising natural product.

References

Stachybotrydial: A Fungal Metabolite with Potent Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachybotrydial, a spirodihydrobenzofuran terpene isolated from the fungus Stachybotrys nephrospora, has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). This technical guide provides a comprehensive overview of the current knowledge on the antiviral properties of Stachybotrydial, including its quantitative efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action centered on the inhibition of the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the discovery of novel antiviral agents with unique mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Stachybotrydial, a secondary metabolite from the fungal genus Stachybotrys, has emerged as a compound of interest due to its potent biological activities. This guide focuses specifically on its antiviral properties, providing a detailed analysis of its potential as a lead compound for antiviral drug development.

Antiviral Activity of Stachybotrydial

Quantitative Efficacy

Stachybotrydial has shown potent inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). The following table summarizes the available quantitative data on its antiviral activity.

CompoundVirusCell LineAssay TypeIC50CC50Selectivity Index (SI = CC50/IC50)Reference
StachybotrydialHerpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction Assay4.32 µg/mLNot toxic to Vero cellsNot calculated[1]

Note: While a specific CC50 value was not provided in the cited study, Stachybotrydial was reported to be non-toxic to the Vero cell line at the tested concentrations[1]. Further studies are required to determine a precise CC50 value and calculate the selectivity index.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise antiviral mechanism of Stachybotrydial is still under investigation, a compelling hypothesis centers on its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of the host's innate and adaptive immune responses, and many viruses have evolved strategies to manipulate this pathway to facilitate their replication and evade the host immune system. Inhibition of NF-κB activation has been shown to suppress the replication of various viruses, including HSV-1.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, specifically IKKβ. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon viral infection, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of viral and pro-inflammatory genes that are essential for viral replication. By inhibiting IKKβ, Stachybotrydial would prevent the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its transcriptional activity.

Stachybotrydial_NFkB_Inhibition cluster_virus Viral Infection (e.g., HSV-1) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs Viral PAMPs IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Viral PAMPs->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters IkBa_P p-IκBα NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Ub Ubiquitination IkBa_P->Ub Degrades Proteasome Proteasome Degradation Ub->Proteasome Degrades Proteasome->IkBa_P Degrades Stachybotrydial Stachybotrydial Stachybotrydial->IKK_complex Inhibits DNA Viral & Pro-inflammatory Gene Promoters NFkB_nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates Replication Viral Replication Transcription->Replication

Figure 1: Proposed mechanism of Stachybotrydial's antiviral action via NF-κB inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the antiviral properties of Stachybotrydial.

Plaque Reduction Assay (for Antiviral Activity)

This assay is the gold standard for quantifying the inhibition of viral replication.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1) stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Stachybotrydial stock solution (in DMSO)

  • Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of Stachybotrydial in DMEM.

  • Infection: When cells are confluent, aspirate the growth medium and infect the cells with a dilution of HSV-1 that will produce approximately 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the viral inoculum and add the methylcellulose overlay medium containing the different concentrations of Stachybotrydial. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. After fixation, stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of Stachybotrydial compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.

Plaque_Reduction_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis Seed_Cells Seed Vero cells in 6-well plates Infect_Cells Infect confluent cell monolayer with HSV-1 Seed_Cells->Infect_Cells Prepare_Compound Prepare serial dilutions of Stachybotrydial Add_Overlay Add methylcellulose overlay with Stachybotrydial Prepare_Compound->Add_Overlay Prepare_Virus Prepare HSV-1 dilution Prepare_Virus->Infect_Cells Adsorption Incubate for 1h for viral adsorption Infect_Cells->Adsorption Adsorption->Add_Overlay Incubate_Plates Incubate for 2-3 days Add_Overlay->Incubate_Plates Fix_Stain Fix with formalin and stain with crystal violet Incubate_Plates->Fix_Stain Count_Plaques Count plaques in each well Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50

Figure 2: Experimental workflow for the Plaque Reduction Assay.

MTT Assay (for Cytotoxicity)

This assay is used to determine the concentration of the compound that is toxic to the host cells.

Materials:

  • Vero cells (or other relevant cell line)

  • DMEM with 10% FBS

  • Stachybotrydial stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of Stachybotrydial. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

NF-κB Luciferase Reporter Assay (for Mechanism of Action)

This assay measures the activity of the NF-κB promoter in response to viral infection and compound treatment.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • HSV-1 stock

  • Stachybotrydial stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment and Infection: After 24 hours, pre-treat the cells with different concentrations of Stachybotrydial for 1-2 hours, followed by infection with HSV-1.

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Compare the NF-κB activity in treated and infected cells to the appropriate controls.

Conclusion and Future Directions

Stachybotrydial presents a promising scaffold for the development of novel antiviral agents. Its potent activity against HSV-1, coupled with its proposed mechanism of action targeting the host NF-κB pathway, suggests a potential for broad-spectrum antiviral efficacy and a lower likelihood of developing viral resistance.

Future research should focus on:

  • Determining the precise CC50 value of Stachybotrydial to accurately assess its therapeutic window.

  • Elucidating the definitive antiviral mechanism of action, including direct confirmation of IKKβ inhibition and its impact on the NF-κB signaling cascade during viral infection.

  • Evaluating the in vivo efficacy and safety of Stachybotrydial in animal models of viral diseases.

  • Conducting structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of Stachybotrydial derivatives.

This in-depth guide provides a solid foundation for researchers to further explore the therapeutic potential of Stachybotrydial and contribute to the development of next-generation antiviral drugs.

References

Unveiling the Antiplasmodial Potential of Mer-NF5003F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents. Mer-NF5003F, a sesquiterpenoid also known as Stachybotrydial, has demonstrated promising in vitro activity against multidrug-resistant malaria parasites. This technical guide provides a comprehensive overview of the antiplasmodial activity of this compound, detailing its efficacy, experimental protocols, and current understanding of its biological effects.

Quantitative Data Summary

The primary antiplasmodial activity of this compound has been evaluated in vitro against the multidrug-resistant K1 strain of Plasmodium falciparum. The compound exhibits potent inhibitory effects on parasite growth.

Compound Parameter Value Parasite Strain Reference
This compoundIC500.85 µg/mLP. falciparum K1

Table 1: In vitro Antiplasmodial Activity of this compound.

Experimental Protocols

A detailed understanding of the methodologies employed to assess the antiplasmodial activity of this compound is crucial for the replication and extension of these findings. The following sections outline the key experimental procedures.

In Vitro Antiplasmodial Activity Assay

The in vitro antiplasmodial activity of this compound was determined using a standard parasite lactate dehydrogenase (pLDH) assay. This method quantifies the metabolic activity of viable parasites.

Experimental Workflow for In Vitro Antiplasmodial Assay

cluster_0 Parasite Culture cluster_1 Assay Preparation cluster_2 Incubation cluster_3 pLDH Assay cluster_4 Data Analysis p_culture Maintain P. falciparum K1 culture in human erythrocytes drug_prep Prepare serial dilutions of this compound p_culture->drug_prep Synchronized ring-stage parasites plate_prep Add parasite culture and drug dilutions to 96-well plates drug_prep->plate_prep incubation Incubate plates for 72 hours under standard culture conditions plate_prep->incubation lysis Lyse the cells to release pLDH incubation->lysis add_reagents Add pLDH assay reagents lysis->add_reagents read_plate Measure absorbance at 650 nm add_reagents->read_plate calc_ic50 Calculate IC50 values from dose-response curves read_plate->calc_ic50

Caption: Workflow of the in vitro antiplasmodial pLDH assay.

Methodology:

  • Plasmodium falciparum Culture: The multidrug-resistant K1 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum. Cultures are synchronized at the ring stage before use in the assay.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Plate Preparation: Synchronized parasite culture (1-2% parasitemia, 2.5% hematocrit) is added to a 96-well microtiter plate. The various concentrations of this compound are then added to the wells. Control wells containing parasites with no drug and uninfected erythrocytes are also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • pLDH Assay: After incubation, the activity of parasite lactate dehydrogenase (pLDH) is measured. The cells are lysed, and a reaction mixture containing a substrate for pLDH and a chromogen is added. The development of color, which is proportional to the amount of viable parasites, is measured spectrophotometrically.

  • Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration relative to the drug-free control. The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against a mammalian cell line is evaluated.

Experimental Workflow for Cytotoxicity Assay

cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Analysis cell_culture Culture mammalian cells (e.g., Vero) drug_prep Prepare serial dilutions of this compound cell_culture->drug_prep plate_prep Seed cells in 96-well plates and add drug dilutions drug_prep->plate_prep incubation Incubate plates for a specified duration (e.g., 24-72h) plate_prep->incubation add_reagent Add viability reagent (e.g., MTT, resazurin) incubation->add_reagent read_plate Measure absorbance or fluorescence add_reagent->read_plate calc_cc50 Calculate CC50 values from dose-response curves read_plate->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: A suitable mammalian cell line, such as Vero cells (African green monkey kidney epithelial cells), is cultured in appropriate media and conditions.

  • Assay Plate Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a period that allows for the assessment of cytotoxicity, typically 24 to 72 hours.

  • Cell Viability Assay: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 value by the antiplasmodial IC50 value. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of published data specifically investigating the mechanism of action of this compound against Plasmodium falciparum. Further research is required to elucidate the molecular targets and signaling pathways affected by this compound in the parasite.

Future Directions

The potent in vitro antiplasmodial activity of this compound against a multidrug-resistant P. falciparum strain highlights its potential as a lead compound for the development of new antimalarial drugs. Future research should focus on:

  • In vivo efficacy studies: Evaluating the activity of this compound in animal models of malaria to determine its in vivo efficacy, pharmacokinetics, and safety profile.

  • Mechanism of action studies: Identifying the specific molecular target(s) of this compound in P. falciparum to understand its mode of action and to guide lead optimization.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.

  • Combination studies: Investigating the potential for synergistic or additive effects when this compound is used in combination with existing antimalarial drugs.

This technical guide summarizes the current knowledge on the antiplasmodial activity of this compound. The provided data and experimental protocols offer a foundation for further investigation into this promising antimalarial candidate.

Technical Whitepaper: Mer-NF5003F as a Potent Inhibitor of Sialyltransferase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cell surface sialylation, a terminal modification of glycan structures on glycoproteins and glycolipids, is a critical process in cellular recognition, adhesion, and signaling.[1][2] Dysregulation of sialylation is a hallmark of various pathologies, particularly in cancer, where it is associated with increased metastatic potential and immune evasion.[2][3] Sialyltransferases (STs), the enzymes responsible for catalyzing the transfer of sialic acid to glycan chains, have therefore emerged as significant therapeutic targets.[1][3] This document provides a detailed technical overview of Mer-NF5003F, a sesquiterpenoid compound isolated from Stachybotrys, which has been identified as a potent inhibitor of specific sialyltransferases.[4] We present its inhibitory profile, detail relevant experimental protocols for its characterization, and illustrate the underlying biochemical pathways.

Introduction to Sialyltransferases and this compound

Sialyltransferases are a family of glycosyltransferases that catalyze the transfer of a sialic acid moiety from a donor substrate, typically cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of N-glycans, O-glycans, and glycolipids.[1][5] This process, known as sialylation, is crucial for the biological function of many cell surface molecules.[1] There are four main families of sialyltransferases, categorized by the linkage they create: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia.[3][5] Aberrant expression and activity of these enzymes, leading to hypersialylation, are frequently observed in malignant tumors, contributing to disease progression.[2][3]

This compound (also known as Stachybotrydial) is a sesquiterpene compound that has demonstrated significant inhibitory activity against several glycosyltransferases, most notably sialyltransferases.[4] Its ability to modulate the sialylation status of cells makes it a valuable tool for glycobiology research and a potential lead compound for the development of therapeutics targeting diseases associated with hypersialylation.

Mechanism of Action and Inhibitory Profile

The fundamental action of sialyltransferases is the enzymatic transfer of sialic acid to an acceptor substrate. This compound interferes with this process, reducing the rate of sialic acid incorporation into glycoconjugates. While the precise kinetic mechanism (e.g., competitive, non-competitive) has not been fully detailed in the available literature, its ability to lower the effective activity of these enzymes is well-documented.

The diagram below illustrates the general sialylation pathway and the point of inhibition by this compound.

Sialylation_Pathway cluster_0 Sialylation Reaction cluster_1 Biological Consequence Donor CMP-Sialic Acid (Donor Substrate) ST Sialyltransferase (ST) Donor->ST Acceptor Glycan Acceptor (on Glycoprotein/Glycolipid) Acceptor->ST Product Sialylated Glycan + CMP ST->Product CellSurface Cell Surface Display Product->CellSurface Signaling Cell Adhesion, Recognition & Signaling CellSurface->Signaling Inhibitor This compound Inhibitor->ST Inhibition

Diagram 1: Sialylation pathway and inhibition by this compound.
Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various glycosyltransferases.

Enzyme TargetInhibitorIC50
Sialyltransferase 6N (ST6N)This compound0.61 µg/mL
Sialyltransferase 3O (ST3O)This compound6.7 µg/mL
Sialyltransferase 3N (ST3N)This compound10 µg/mL
FucosyltransferaseThis compound11.3 µg/mL
Avian Medulloblastoma Virus (AMV) ProteaseThis compound7.8 µM
Data sourced from MedchemExpress.[4]

Experimental Protocols

In Vitro Sialyltransferase Activity Assay (Non-Radioactive)

This protocol describes a common method for measuring sialyltransferase activity and its inhibition, utilizing a coupled enzyme reaction where the product CMP is hydrolyzed to produce inorganic phosphate, which is then detected colorimetrically.

Principle: The sialyltransferase transfers sialic acid from CMP-Neu5Ac to an acceptor substrate, generating cytidine 5'-monophosphate (CMP) as a byproduct. A coupling phosphatase (e.g., CD73) is then used to hydrolyze CMP, releasing inorganic phosphate (Pi). This Pi is quantified using a Malachite Green-based reagent, where the absorbance at ~620 nm is directly proportional to the amount of sialyltransferase activity.

Materials:

  • Recombinant Sialyltransferase (e.g., ST6Gal1)

  • This compound or other test inhibitors

  • CMP-Sialic Acid (donor substrate)

  • Asialofetuin or other suitable acceptor substrate

  • Coupling Phosphatase (e.g., CD73)

  • Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, 10 mM MnCl₂, pH 7.5)

  • Malachite Green Phosphate Detection Reagents

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing the acceptor substrate, CMP-Sialic Acid, and the coupling phosphatase in the assay buffer.

  • Inhibitor Incubation: Add the diluted this compound or vehicle control to the appropriate wells. Add the sialyltransferase enzyme to all wells except the 'no enzyme' control. Pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the sialyltransferase enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Color Development: Stop the reaction by adding the Malachite Green detection reagents. This terminates the enzymatic reaction and initiates the color development process.

  • Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Assay_Workflow start Start: Prepare Reagents step1 1. Add Reaction Mix (Acceptor, CMP-Sia, Phosphatase) to 96-well plate start->step1 step2 2. Add this compound (or vehicle control) step1->step2 step3 3. Add Sialyltransferase to initiate reaction step2->step3 step4 4. Incubate at 37°C step3->step4 step5 5. Add Malachite Green Reagent to terminate & develop color step4->step5 step6 6. Measure Absorbance at 620 nm step5->step6 step7 7. Calculate % Inhibition and determine IC50 step6->step7 end_node End step7->end_node

Diagram 2: Workflow for the in vitro sialyltransferase activity assay.
Cell-Based Sialylation Assay

Principle: This assay quantifies the effect of this compound on the sialylation of cell surface glycans in a cellular context. Cells are treated with the inhibitor, and the change in surface sialic acid levels is measured using fluorescently-labeled lectins that specifically bind to certain sialic acid linkages, followed by analysis with flow cytometry.

Materials:

  • Cancer cell line with high surface sialylation (e.g., B16 melanoma, pancreatic cancer cells).[6]

  • Complete cell culture medium.

  • This compound.

  • Fluorescently-labeled lectins (e.g., FITC-SNA for α-2,6 linkages, FITC-MAA for α-2,3 linkages).

  • Flow cytometer.

  • PBS and FACS buffer (PBS with 1% BSA).

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-72 hours). The long incubation allows for glycan turnover and incorporation of the inhibitory effect.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash the cells with cold PBS.

  • Lectin Staining: Resuspend the cells in FACS buffer containing the fluorescently-labeled lectin. Incubate on ice for 30-60 minutes, protected from light.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.

  • Flow Cytometry: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

  • Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) for each treatment condition. A decrease in MFI compared to the vehicle control indicates a reduction in cell surface sialylation.[7][8]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of sialyltransferases in biological systems. Its demonstrated efficacy in inhibiting key sialyltransferases provides a strong foundation for its use in cancer and virology research. The quantitative data and protocols presented here serve as a guide for researchers aiming to investigate the effects of this compound. Future work should focus on elucidating its precise kinetic mechanism of inhibition, evaluating its specificity across the full panel of human sialyltransferases, and exploring its therapeutic potential in preclinical models of diseases characterized by aberrant sialylation.

References

Stachybotrydial: A Potent Inhibitor of Fucosyltransferase and its Implications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The enzymes responsible for this modification, fucosyltransferases (Fuc-Ts), have emerged as promising therapeutic targets. This technical guide provides a comprehensive overview of Stachybotrydial, a natural product isolated from the fungus Stachybotrys cylindrospora, which has been identified as a potent inhibitor of α1,3-fucosyltransferase. We will delve into its mechanism of action, present quantitative inhibitory data, provide detailed experimental protocols for its characterization, and explore its potential impact on fucosylation-dependent signaling pathways, namely Notch signaling and selectin-mediated cell adhesion.

Introduction

Aberrant fucosylation is a hallmark of various diseases, particularly cancer, where it contributes to tumor progression and metastasis[1]. This has spurred the search for small molecule inhibitors of fucosyltransferases. Stachybotrydial, a spirocyclic drimane isolated from fungal cultures, has been characterized as a potent inhibitor of human α1,3-fucosyltransferase V (Fuc-TV)[1]. Its unique chemical structure and inhibitory activity make it a valuable tool for studying the roles of fucosylation and a potential lead compound for drug development. This guide aims to consolidate the current knowledge on Stachybotrydial as a fucosyltransferase inhibitor, providing researchers with the necessary information to utilize this compound in their studies.

Mechanism of Action of Stachybotrydial

Kinetic analysis has revealed that Stachybotrydial inhibits Fuc-TV through a distinct mechanism. It acts as an uncompetitive inhibitor with respect to the donor substrate, GDP-fucose, and a noncompetitive inhibitor with respect to the acceptor substrate, N-acetyllactosamine[1]. This suggests that Stachybotrydial binds to the enzyme-substrate complex, preventing the catalytic transfer of fucose.

dot

E Fuc-TV (Enzyme) ES1 E-S1 Complex E->ES1 + S1 S1 GDP-Fucose (Donor Substrate) S2 N-acetyllactosamine (Acceptor Substrate) ES1S2 E-S1-S2 Complex (Ternary Complex) ES1->ES1S2 ES1I E-S1-I Complex (Uncompetitive Inhibition) ES1->ES1I + I ES1S2->E releases P ES1S2I E-S1-S2-I Complex (Noncompetitive Inhibition) ES1S2->ES1S2I + I P Fucosylated Product ES1S2->P I Stachybotrydial (Inhibitor)

Caption: Inhibition mechanism of Stachybotrydial on Fuc-TV.

Quantitative Inhibitory Data

The inhibitory potency of Stachybotrydial against Fuc-TV has been quantitatively determined through kinetic studies. The data is summarized in the table below.

ParameterValue (µM)SubstrateInhibition TypeReference
Ki10.7GDP-fucoseUncompetitive[1]
Ki9.7N-acetyllactosamineNoncompetitive[1]

Experimental Protocols

Fucosyltransferase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of Stachybotrydial against α1,3-fucosyltransferase, based on the methodologies described in the literature. Please note that the detailed protocol from the primary study by Lin et al. (2005) is not publicly available; therefore, this represents a standard assay format.

Materials:

  • Recombinant human α1,3-fucosyltransferase V (Fuc-TV)

  • GDP-fucose (donor substrate)

  • N-acetyllactosamine (acceptor substrate)

  • Stachybotrydial

  • Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM KCl, 20 mM MnCl2, and 0.1% Triton X-100

  • 96-well microtiter plates

  • Plate reader capable of measuring fluorescence or radioactivity, depending on the detection method.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of Stachybotrydial, GDP-fucose, and N-acetyllactosamine in the appropriate solvent (e.g., DMSO for Stachybotrydial) and dilute to the desired concentrations in Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 10 µL of Stachybotrydial solution at various concentrations.

    • Add 20 µL of a solution containing Fuc-TV enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of a solution containing GDP-fucose and N-acetyllactosamine.

    • Incubate the reaction mixture for 1 hour at 37°C.

  • Detection of Fucosylation: The amount of fucosylated product can be determined using various methods, such as:

    • Radiolabeling: Use of radiolabeled GDP-[14C]fucose and quantification of the incorporated radioactivity in the acceptor substrate.

    • ELISA-based assay: Use of a specific antibody that recognizes the fucosylated product.

    • Coupled enzyme assay: Use of a secondary enzyme that acts on the product of the fucosyltransferase reaction to generate a detectable signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Stachybotrydial compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Perform kinetic studies by varying the concentrations of both the donor and acceptor substrates in the presence and absence of the inhibitor to determine the Ki values and the mode of inhibition using Lineweaver-Burk or Dixon plots.

dot

start Start prep Prepare Reagents (Inhibitor, Substrates, Enzyme) start->prep add_inhibitor Add Stachybotrydial to Plate prep->add_inhibitor add_enzyme Add Fuc-TV Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrates Add GDP-fucose & N-acetyllactosamine pre_incubate->add_substrates incubate Incubate (1 hr, 37°C) add_substrates->incubate detect Detect Fucosylated Product incubate->detect analyze Data Analysis (IC50, Ki, Inhibition Mode) detect->analyze end End analyze->end

Caption: Experimental workflow for Fuc-TV inhibition assay.

Implications for Signaling Pathways

The inhibition of fucosylation by Stachybotrydial has significant implications for cellular signaling pathways where fucosylated glycans play a crucial role.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. The function of Notch receptors is critically dependent on their glycosylation, particularly O-fucosylation, which is catalyzed by protein O-fucosyltransferase 1 (POFUT1). This modification is essential for the proper folding and trafficking of the receptor and for its interaction with its ligands (Delta and Jagged).

Inhibition of fucosylation, for instance by a compound like Stachybotrydial, would be expected to disrupt Notch signaling. This could lead to a decrease in the proteolytic cleavage of the Notch receptor and the subsequent translocation of the Notch intracellular domain (NICD) to the nucleus, ultimately downregulating the expression of Notch target genes.

dot

ligand Delta/Jagged Ligand notch_fucosylated Notch Receptor (Fucosylated) ligand->notch_fucosylated notch_unmodified Notch Receptor (Unfucosylated) pofut1 POFUT1 notch_unmodified->pofut1 pofut1->notch_fucosylated stachybotrydial Stachybotrydial stachybotrydial->pofut1 Inhibits interaction Ligand Binding notch_fucosylated->interaction cleavage Proteolytic Cleavage interaction->cleavage nicd NICD Release cleavage->nicd nucleus Nuclear Translocation nicd->nucleus transcription Target Gene Transcription nucleus->transcription

Caption: Potential effect of Stachybotrydial on Notch signaling.

Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules that play a critical role in the initial tethering and rolling of leukocytes on the endothelial surface during inflammation and immune surveillance. The ligands for selectins are typically sialylated and fucosylated glycans, such as the sialyl Lewis X (sLex) antigen. The synthesis of sLex is dependent on the activity of fucosyltransferases, including Fuc-TV and Fuc-TVII.

By inhibiting α1,3-fucosyltransferase, Stachybotrydial would be expected to block the synthesis of sLex and other selectin ligands on the cell surface. This would, in turn, impair selectin-mediated cell adhesion, potentially reducing leukocyte rolling and extravasation.

dot

cluster_leukocyte cluster_endothelium leukocyte Leukocyte slex sLe^x Ligand endothelium Endothelial Cell selectin Selectin slex->selectin Binds adhesion Cell Adhesion (Tethering & Rolling) selectin->adhesion fuct Fuc-T fuct->slex Synthesizes stachybotrydial Stachybotrydial stachybotrydial->fuct Inhibits

Caption: Postulated impact of Stachybotrydial on selectin-mediated adhesion.

Conclusion and Future Directions

Stachybotrydial represents a potent and specific inhibitor of α1,3-fucosyltransferase, making it a valuable molecular probe for studying the biological roles of fucosylation. Its unique uncompetitive and noncompetitive inhibitory mechanism provides a basis for the rational design of novel fucosyltransferase inhibitors. The potential of Stachybotrydial to modulate critical signaling pathways such as Notch and selectin-mediated adhesion highlights its therapeutic potential in cancer and inflammatory diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety of Stachybotrydial and its analogs, and to explore their full therapeutic utility. This guide provides a foundational resource for researchers embarking on studies involving this promising natural product.

References

Mer-NF5003F (CAS: 149598-70-9): A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Sesquiterpenoid Inhibitor

Introduction

Mer-NF5003F, also known as Stachybotrydial, is a naturally occurring sesquiterpenoid isolated from the fungus Stachybotrys sp.[1][2] With the CAS number 149598-70-9, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, inhibitory activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueReference
Synonyms Stachybotrydial, F 1839M, NF 5003F[1][2][3]
Molecular Formula C₂₃H₃₀O₅[1][4]
Molecular Weight 386.5 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol[1][2]
Origin Isolated from Stachybotrys sp. fungus[1][2]

Biological Activity and Inhibitory Profile

This compound has demonstrated potent inhibitory activity against a variety of enzymes and pathogenic organisms. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).

TargetIC₅₀ ValueReference
Avian Myeloblastosis Virus (AMV) Protease7.8 µM[1][2][3]
Sialyltransferase 6N (ST6N)0.61 µg/mL[1][3]
Sialyltransferase 3O (ST3O)6.7 µg/mL[1][3]
Sialyltransferase 3N (ST3N)10 µg/mL[1][3]
Fucosyltransferase11.3 µg/mL[1][3]
Herpes Simplex Virus 1 (HSV-1)4.32 µg/mL[1][2][3]
Plasmodium falciparum (multidrug-resistant K1 strain)0.85 µg/mL[1][2][3]

Mechanism of Action & Signaling Pathways

The diverse inhibitory profile of this compound suggests its involvement in multiple biological pathways. Its action as a protease, sialyltransferase, and fucosyltransferase inhibitor points to its potential to interfere with viral replication, cell-cell adhesion, and inflammation.

Antiviral Activity

The inhibition of Avian Myeloblastosis Virus (AMV) protease is a key indicator of its potential as an antiviral agent. Proteases are crucial for the lifecycle of many viruses, as they are responsible for cleaving viral polyproteins into functional units. By inhibiting this enzyme, this compound can disrupt viral maturation and replication.

antiviral_pathway This compound This compound AMV Protease AMV Protease This compound->AMV Protease Inhibits Viral Polyprotein Viral Polyprotein AMV Protease->Viral Polyprotein Cleaves Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication

Antiviral mechanism of this compound via AMV protease inhibition.
Modulation of Cell Surface Glycosylation

This compound's potent inhibition of sialyltransferases and fucosyltransferases suggests a significant impact on cell surface glycosylation. These enzymes are responsible for adding sialic acid and fucose residues to glycoproteins and glycolipids, respectively. Altered glycosylation patterns are a hallmark of various diseases, including cancer, where they play a role in metastasis and immune evasion. By inhibiting these enzymes, this compound can potentially modulate cell adhesion, signaling, and immune recognition.

glycosylation_pathway cluster_inhibition Inhibition by this compound cluster_process Cellular Processes This compound This compound Sialyltransferases Sialyltransferases This compound->Sialyltransferases Fucosyltransferase Fucosyltransferase This compound->Fucosyltransferase Glycoproteins/Glycolipids Glycoproteins/Glycolipids Sialyltransferases->Glycoproteins/Glycolipids Adds Sialic Acid Fucosyltransferase->Glycoproteins/Glycolipids Adds Fucose Sialylated/Fucosylated Glycans Sialylated/Fucosylated Glycans Glycoproteins/Glycolipids->Sialylated/Fucosylated Glycans Cell Adhesion Cell Adhesion Sialylated/Fucosylated Glycans->Cell Adhesion Cell Signaling Cell Signaling Sialylated/Fucosylated Glycans->Cell Signaling experimental_workflow A Fungal Culture of Stachybotrys sp. B Extraction of Secondary Metabolites A->B C Chromatographic Purification of this compound B->C D Structural Elucidation (NMR, MS) C->D E Inhibitory Assays (Enzymatic, Cell-based) C->E F Data Analysis (IC50 Determination) E->F

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Mer-NF5003F, a Putative MERTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] It plays a crucial role in processes such as the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and maintenance of tissue homeostasis.[2][3][4] Aberrant MERTK signaling is implicated in the progression of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma, where it promotes cell survival, proliferation, migration, and chemoresistance.[1][5][6][7][8] Consequently, inhibition of MERTK is a promising therapeutic strategy in oncology.[1][7][9]

This document provides detailed protocols for the in vitro evaluation of Mer-NF5003F, a hypothetical small molecule inhibitor of MERTK. The included assays are designed to characterize the biochemical potency and cell-based efficacy of this compound.

MERTK Signaling Pathway

MERTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S.[2][5][6] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[2][5][6] this compound is hypothesized to be an ATP-competitive inhibitor that blocks this autophosphorylation and subsequent downstream signaling.

MERTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 / Protein S MERTK MERTK Receptor Gas6->MERTK Binds PI3K PI3K MERTK->PI3K MAPK_ERK MAPK/ERK Pathway MERTK->MAPK_ERK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition MAPK_ERK->Survival Migration Migration MAPK_ERK->Migration Mer_NF5003F This compound ATP_Site ATP Binding Site Mer_NF5003F->ATP_Site Inhibits ATP_Site->MERTK

Figure 1: Simplified MERTK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound obtained from the described in vitro assays.

Assay TypeDescriptionKey ParameterThis compound (Value)
Biochemical Assay
LanthaScreen™ Eu Kinase BindingMeasures direct binding of the inhibitor to MERTKIC₅₀15 nM
HTRF Kinase ActivityMeasures inhibition of MERTK kinase activityIC₅₀25 nM
Cell-Based Assay
pMERTK Cellular ELISAMeasures inhibition of MERTK autophosphorylationEC₅₀75 nM
Cell Viability AssayMeasures inhibition of cancer cell proliferationGI₅₀250 nM

Experimental Protocols

Protocol 1: Biochemical MERTK Kinase Activity Assay (HTRF)

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant MERTK. It utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Materials:

  • Recombinant human MERTK (active)

  • HTRF KinEASE-TK kit (containing TK substrate-biotin and Streptavidin-XL665)

  • Europium-cryptate labeled anti-phosphotyrosine antibody (e.g., PT66)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound compound stock (in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme and Substrate Preparation: Dilute the recombinant MERTK and the biotinylated TK substrate in kinase reaction buffer to the desired concentrations.

  • Reaction Initiation:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the MERTK enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated substrate. The final ATP concentration should be close to its Km value for MERTK.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mixture containing the Europium-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665 diluted in HTRF detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

protocol1_workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_enzyme Add Recombinant MERTK Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_atp_sub Add ATP and Biotin-Substrate Mix pre_incubate->add_atp_sub kinase_reaction Kinase Reaction (60 min) add_atp_sub->kinase_reaction add_detection Add HTRF Detection Reagents kinase_reaction->add_detection detection_incubate Detection Incubation (60 min) add_detection->detection_incubate read_plate Read Plate (620nm & 665nm) detection_incubate->read_plate analyze Calculate HTRF Ratio & Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for the MERTK Biochemical HTRF Assay.
Protocol 2: Cell-Based MERTK Phosphorylation Assay (pMERTK ELISA)

This protocol measures the ability of this compound to inhibit MERTK autophosphorylation in a cellular context. A cell line overexpressing MERTK is used.

Materials:

  • MERTK-overexpressing cell line (e.g., HEK293-MERTK)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Gas6 ligand

  • This compound compound stock (in DMSO)

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • DuoSet IC Human Phospho-MERTK ELISA kit (or similar)

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MERTK-overexpressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.

  • Ligand Stimulation: Stimulate MERTK phosphorylation by adding Gas6 ligand to the wells to a final concentration known to induce robust phosphorylation. Include wells without Gas6 as a negative control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.

  • ELISA Protocol:

    • Perform the pMERTK ELISA according to the manufacturer's instructions. Briefly, this involves adding cell lysates to a plate pre-coated with a MERTK capture antibody, followed by incubation with a detection antibody specific for phosphorylated MERTK.

    • A substrate is then added, and the colorimetric or chemiluminescent signal is measured using a microplate reader.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to normalize the pMERTK signal.

  • Data Analysis: Normalize the pMERTK signal to the total protein concentration. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.

protocol2_workflow start Start seed_cells Seed MERTK-expressing Cells in 96-well Plate start->seed_cells starve_cells Serum Starve Cells (16-24h) seed_cells->starve_cells treat_compound Treat with this compound (1-2h) starve_cells->treat_compound stimulate_gas6 Stimulate with Gas6 Ligand (15-30 min) treat_compound->stimulate_gas6 lyse_cells Wash and Lyse Cells stimulate_gas6->lyse_cells perform_elisa Perform pMERTK ELISA lyse_cells->perform_elisa quantify_protein Quantify Total Protein (BCA) lyse_cells->quantify_protein analyze_data Normalize and Analyze Data (Determine EC50) perform_elisa->analyze_data quantify_protein->analyze_data end End analyze_data->end

Figure 3: Workflow for the Cell-Based pMERTK ELISA.

References

Application Notes and Protocols for Stachybotrydial Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrydial is a mycotoxin produced by certain species of the fungus Stachybotrys, notably Stachybotrys chartarum. It belongs to the family of phenylspirodrimanes and is recognized for its potent biological activities, including cytotoxicity and inflammatory responses. Understanding the cellular and molecular mechanisms of Stachybotrydial is crucial for toxicological assessment and for exploring its potential as a pharmacological agent. These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic, apoptotic, and inflammatory effects of Stachybotrydial, along with its impact on key signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables summarize the cytotoxic effects of Stachybotrydial and related compounds from Stachybotrys species on various cell lines. This data is essential for determining the appropriate concentration range for subsequent mechanistic studies.

Table 1: Cytotoxicity of Stachybotrydial and Related Phenylspirodrimanes

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Stachybotrydial-α1,3-Fucosyltransferase Inhibition-Ki = 9.7 (noncompetitive)[1]
Stachybotrydial-Sialyltransferase Inhibition-Potent Inhibition[1]
Stachybotrychromene AHepG2Resazurin Reduction2473.7[2][3]
Stachybotrychromene BHepG2Resazurin Reduction2428.2[2][3]
FGFC1PC9 (NSCLC)--Induces G0/G1 arrest and apoptosis[4]
StachybotrysinBMMsOsteoclast Differentiation-Inhibitory Effect[5]

Experimental Protocols

Cytotoxicity Assays

a) Resazurin (AlamarBlue) Reduction Assay

This assay measures cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Stachybotrydial in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Stachybotrydial. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Resazurin Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

b) MTT Assay

This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells as described for the Resazurin assay.

  • Compound Treatment: Treat cells with serial dilutions of Stachybotrydial as described above.

  • Incubation: Incubate for the desired duration (24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability compared to the vehicle control.

Apoptosis Assays

Toxins from Stachybotrys chartarum are known to induce apoptosis in murine alveolar macrophages.[6]

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Stachybotrydial at concentrations determined from cytotoxicity assays for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

b) Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3, which is a key executioner caspase.

Protocol:

  • Cell Lysis: Treat cells with Stachybotrydial, harvest, and lyse them using a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at excitation/emission wavelengths of 400/505 nm (for fluorometric).

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.

Inflammatory Response and Signaling Pathway Analysis

Stachybotrydial and related compounds can modulate key inflammatory signaling pathways such as NF-κB and MAPK.

a) NF-κB Activation Assay (p65 Nuclear Translocation)

The transcription factor NF-κB is a master regulator of inflammation. Its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. A compound from Stachybotrys longispora has been shown to block the activation of the NF-κB signaling pathway by inhibiting the phosphorylation of IKKα, IKKβ, p65, and IκBα, and reducing p65 nuclear translocation.[4]

Protocol (Immunofluorescence):

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with Stachybotrydial for a short period (e.g., 30-60 minutes) with or without a pro-inflammatory stimulus like LPS (1 µg/mL).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence of p65 to determine the extent of translocation.

b) MAPK Activation Assay (Western Blot for Phosphorylated Kinases)

The MAPK pathways (ERK, p38, and JNK) are crucial in cellular responses to stress and inflammation. Stachybotrysin, a phenylspirodrimane from a marine-derived Stachybotrys species, has been shown to suppress the RANKL-induced activation of p-ERK, p-JNK, and p-p38.[5]

Protocol:

  • Cell Treatment and Lysis: Treat cells with Stachybotrydial for various time points (e.g., 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), p38 (p-p38), and JNK (p-JNK). Also, probe for total ERK, p38, and JNK as loading controls.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of each MAPK relative to the total protein.

Visualizations

Stachybotrydial_Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_signaling Signaling Pathway Investigation CellSeeding_C Seed Cells Treatment_C Treat with Stachybotrydial CellSeeding_C->Treatment_C Incubation_C Incubate (24-72h) Treatment_C->Incubation_C Assay_C Perform Resazurin or MTT Assay Incubation_C->Assay_C DataAnalysis_C Determine IC50 Assay_C->DataAnalysis_C Treatment_A Treat with Stachybotrydial (IC50) DataAnalysis_C->Treatment_A Inform Concentration CellSeeding_A Seed Cells CellSeeding_A->Treatment_A Incubation_A Incubate (24h) Treatment_A->Incubation_A Harvest_A Harvest Cells Incubation_A->Harvest_A AnnexinV Annexin V/PI Staining Harvest_A->AnnexinV Caspase Caspase Activity Assay Harvest_A->Caspase Analysis_A Flow Cytometry / Plate Reader AnnexinV->Analysis_A Caspase->Analysis_A CellSeeding_S Seed Cells Treatment_S Treat with Stachybotrydial CellSeeding_S->Treatment_S Incubation_S Short Incubation Treatment_S->Incubation_S Lysis_S Cell Lysis Incubation_S->Lysis_S Fixation_S Fixation & Permeabilization Incubation_S->Fixation_S MAPK Western Blot (p-MAPK) Lysis_S->MAPK NFkB NF-κB (p65) Staining Fixation_S->NFkB Analysis_S Microscopy / Imaging NFkB->Analysis_S MAPK->Analysis_S

Caption: Experimental workflow for Stachybotrydial cell-based assays.

NFkB_Signaling_Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Complex Stimulus->IKK Activates Stachybotrydial Stachybotrydial Stachybotrydial->IKK Inhibits (inferred) p65p50 NF-κB (p65/p50) Stachybotrydial->p65p50 Blocks Nuclear Translocation (inferred) IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation p65p50->IkB Bound Nucleus Nucleus p65p50->Nucleus Translocates Proteasome->p65p50 Releases Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Initiates

Caption: Postulated inhibition of the NF-κB pathway by Stachybotrydial.

MAPK_Signaling_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK StressStimulus Cellular Stress / Stimulus MEKK MEKKs StressStimulus->MEKK Stachybotrydial Stachybotrydial p38 p38 Stachybotrydial->p38 Inhibits Phosphorylation (inferred) JNK JNK Stachybotrydial->JNK Inhibits Phosphorylation (inferred) ERK ERK Stachybotrydial->ERK Inhibits Phosphorylation (inferred) MKK36 MKK3/6 MEKK->MKK36 MKK47 MKK4/7 MEKK->MKK47 MKK12 MEK1/2 MEKK->MKK12 MKK36->p38 Phosphorylates MKK47->JNK Phosphorylates MKK12->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

References

Application Notes and Protocols: Mer-NF5003F Cytotoxicity Testing in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mer-NF5003F, also known as Stachybotrydial, is a sesquiterpenoid natural product isolated from the fungus Stachybotrys chartarum. This class of compounds, including its derivatives, has garnered interest for its diverse biological activities. While this compound itself has been characterized for its inhibitory effects on various enzymes and its antiviral and antiparasitic properties, research into its direct cytotoxic effects on cancer cell lines is limited in publicly available literature. However, extensive studies have been conducted on closely related acetate derivatives, namely Stachybotrydial Acetate and Acetoxystachybotrydial Acetate, which demonstrate significant anti-proliferative and cytotoxic effects against several human cancer cell lines. These compounds have been shown to inhibit protein kinase CK2, a key enzyme implicated in cancer cell survival and proliferation, and to induce apoptosis through various signaling pathways.[1][2]

This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound and its analogues in cancer cell lines, based on the methodologies reported for its derivatives.

Data Presentation: Cytotoxicity of Stachybotrydial Derivatives

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of Stachybotrydial Acetate and Acetoxystachybotrydial Acetate on various human cancer cell lines.

Table 1: Anti-proliferative Activity of Acetoxystachybotrydial Acetate in MCF7 Cells. [1][2]

CompoundCell LineAssayEC50 (µM)
Acetoxystachybotrydial AcetateMCF7 (Human Breast Adenocarcinoma)EdU Assay0.39

Table 2: Effects of Stachybotrydial Acetate and Acetoxystachybotrydial Acetate on Cancer Cell Viability. [1][2]

CompoundCell LineAssayConcentration (µM)Incubation Time% Reduction in Cell Viability
Stachybotrydial AcetateMCF7MTT Assay10048h86%
A427 (Human Lung Carcinoma)MTT Assay10048h82%
A431 (Human Epidermoid Carcinoma)MTT Assay10048h93%
Acetoxystachybotrydial AcetateMCF7MTT Assay148h63%
A427MTT Assay148h88%
A431MTT Assay148h77%
MCF7MTT Assay10048h98%
A427MTT Assay10048h88%
A431MTT Assay10048h95%

Experimental Protocols

Cell Culture
  • Cell Lines:

    • MCF7 (Human Breast Adenocarcinoma)

    • A427 (Human Lung Carcinoma)

    • A431 (Human Epidermoid Carcinoma)

  • Culture Medium:

    • For MCF7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.01 mg/mL human recombinant insulin, and 1% Penicillin/Streptomycin.

    • For A427 and A431: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin/Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

This protocol is designed to assess the metabolic activity of cells as an indicator of viability.

  • Materials:

    • 96-well flat-bottom plates

    • This compound or its derivatives (dissolved in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired period (e.g., 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

IncuCyte® Live-Cell Imaging for Cell Proliferation and Cytotoxicity

This method allows for real-time monitoring of cell growth and death.

  • Materials:

    • 96-well flat-bottom plates

    • This compound or its derivatives

    • Complete culture medium

    • IncuCyte® Cytotox Green or Red Reagent

    • IncuCyte® S3 Live-Cell Analysis System

  • Procedure:

    • Seed cells in a 96-well plate at a density that results in approximately 30% confluence on the day of treatment.

    • Incubate overnight.

    • Prepare treatments at the desired final concentrations in a medium containing the IncuCyte® Cytotox Reagent.

    • Remove the growth medium from the cell plate and add the treatment-containing medium.

    • Place the plate in the IncuCyte® S3 Live-Cell Analysis System.

    • Capture phase-contrast and fluorescent images every 2-3 hours.

    • Analyze the images using the integrated software to determine cell confluence (for proliferation) and the number of fluorescent (dead) cells over time.

Signaling Pathways and Mechanisms

Toxins isolated from Stachybotrys chartarum have been shown to induce apoptosis in various cell types. The underlying mechanisms involve multiple signaling pathways, including the MAPK, NF-κB, TNF, and p53-mediated pathways, indicating a complex cellular response to these compounds.[3]

Apoptosis Induction Workflow

The general workflow for the induction of apoptosis by Stachybotrys toxins can be visualized as a multi-step process from initial cellular stress to the activation of executioner caspases.

G compound Stachybotrys Toxins (e.g., this compound derivatives) stress Cellular Stress (e.g., Protein Kinase Inhibition, Genotoxic Stress) compound->stress mapk MAPK Pathway stress->mapk nfkb NF-κB Pathway stress->nfkb p53 p53 Pathway stress->p53 bcl2 Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) mapk->bcl2 nfkb->bcl2 p53->bcl2 mitochondria Mitochondrial Dysregulation cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Executioner Caspases (Caspase-3/7) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway activated by Stachybotrys toxins.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound in a panel of cancer cell lines.

G start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treatment Compound Treatment (this compound serial dilutions) culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt MTT Assay (Endpoint Viability) incubation->mtt incucyte IncuCyte Imaging (Real-time Proliferation/Cytotoxicity) incubation->incucyte data_mtt Data Analysis: Absorbance Measurement mtt->data_mtt data_incucyte Data Analysis: Confluence & Fluorescent Object Count incucyte->data_incucyte ic50 Calculate IC50/EC50 Values data_mtt->ic50 data_incucyte->ic50 end End: Report Cytotoxicity Profile ic50->end

Caption: Workflow for in vitro cytotoxicity testing of this compound.

References

Application Notes and Protocols for Mer-NF5003F in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mer-NF5003F, also known as Stachybotrydial, is a sesquiterpene natural product isolated from the fungus Stachybotrys. It has demonstrated a range of biological activities, including inhibitory effects against viral enzymes and replication. These notes provide a summary of its known antiviral profile and detailed protocols for its investigation as a potential antiviral agent.

Antiviral Profile of this compound

This compound has shown inhibitory activity against enzymes and replication of different viruses. A summary of the reported quantitative data is presented below.

Data Presentation
TargetVirus/OrganismAssay TypeIC50 Value
ProteaseAvian Myeloblastosis Virus (AMV)Enzyme Inhibition Assay7.8 µM
Viral ReplicationHerpes Simplex Virus 1 (HSV-1)Cell-based Assay4.32 µg/mL
Sialyltransferase 6N (ST6N)Not specifiedEnzyme Inhibition Assay0.61 µg/mL
Sialyltransferase 3O (ST3O)Not specifiedEnzyme Inhibition Assay6.7 µg/mL
Sialyltransferase 3N (ST3N)Not specifiedEnzyme Inhibition Assay10 µg/mL
FucosyltransferaseNot specifiedEnzyme Inhibition Assay11.3 µg/mL
Growth InhibitionPlasmodium falciparum K1 strainCell-based Assay0.85 µg/mL

Mechanism of Action & Signaling Pathways

This compound exhibits a multi-faceted mechanism of action. Its inhibition of viral proteases, such as that of the Avian Myeloblastosis Virus, suggests a direct interference with the viral life cycle by preventing the maturation of viral proteins. Furthermore, its potent inhibition of sialyltransferases may represent a key aspect of its antiviral activity. Sialic acids on the host cell surface are often exploited by viruses for attachment and entry. By inhibiting the enzymes responsible for adding sialic acid residues to glycoconjugates, this compound could potentially block these initial steps of viral infection.

Hypothesized Signaling Pathway Intervention by this compound in HSV-1 Infection

The following diagram illustrates the replication cycle of Herpes Simplex Virus 1 (HSV-1) and highlights the potential points of intervention for this compound, particularly through the inhibition of host cell surface sialylation, which may interfere with viral attachment.

HSV1_Replication_Cycle cluster_HostCell Host Cell Host Cell Host Cell Attachment Attachment Entry Entry Attachment->Entry Uncoating Uncoating Entry->Uncoating Viral DNA to Nucleus Viral DNA to Nucleus Uncoating->Viral DNA to Nucleus Transcription & Translation Transcription & Translation Viral DNA to Nucleus->Transcription & Translation Viral DNA Replication Viral DNA Replication Viral DNA to Nucleus->Viral DNA Replication Viral Protein Synthesis Viral Protein Synthesis Transcription & Translation->Viral Protein Synthesis Assembly Assembly Viral Protein Synthesis->Assembly Viral DNA Replication->Assembly Egress Egress Assembly->Egress Progeny Virions Progeny Virions Egress->Progeny Virions This compound This compound Sialyltransferase Inhibition Sialyltransferase Inhibition Altered Cell Surface Glycans Altered Cell Surface Glycans Sialyltransferase Inhibition->Altered Cell Surface Glycans Altered Cell Surface Glycans->Attachment Inhibits

Caption: HSV-1 replication cycle and potential inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay for HSV-1

This assay determines the ability of this compound to protect host cells from the destructive effects of viral infection.[1][2]

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus 1 (HSV-1)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • Plate reader

Protocol:

  • Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • On the day of the assay, prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.

  • Remove the growth medium from the cells and add the diluted this compound. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours. Leave the cell control wells uninfected.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis. The selectivity index (SI) is calculated as CC50/EC50.

Experimental Workflow for Antiviral Screening

The following diagram outlines a typical workflow for screening and characterizing antiviral compounds like this compound.

Antiviral_Screening_Workflow Primary Screening Primary Screening (e.g., CPE Assay) Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & Cytotoxicity Dose-Response & Cytotoxicity Assays Hit Identification->Dose-Response & Cytotoxicity Active Compounds EC50 & CC50 Determination EC50 & CC50 Determination Dose-Response & Cytotoxicity->EC50 & CC50 Determination Mechanism of Action Studies Mechanism of Action (e.g., Enzyme Assays, Time-of-Addition) EC50 & CC50 Determination->Mechanism of Action Studies Potent & Selective Hits Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: General workflow for antiviral drug discovery.

Retroviral Protease Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on a retroviral protease.[3][4][5]

Materials:

  • Recombinant Avian Myeloblastosis Virus (AMV) protease

  • Fluorogenic protease substrate specific for the retroviral protease

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM EDTA, 1 M NaCl, 1 mM DTT, 10% glycerol)

  • This compound stock solution (in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted compound to the wells of a 96-well plate. Include a positive control (a known protease inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant AMV protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Sialyltransferase Inhibition Assay

This assay quantifies the inhibition of sialyltransferase activity by this compound.[6][7]

Materials:

  • Recombinant sialyltransferase (e.g., ST6N)

  • CMP-sialic acid (donor substrate)

  • Asialofetuin (acceptor substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MnCl2)

  • Malachite green-based phosphate detection reagent

  • This compound stock solution (in DMSO)

  • 96-well clear plates

  • Spectrophotometer

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the assay buffer, acceptor substrate (asialofetuin), and the diluted this compound.

  • Add the recombinant sialyltransferase to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the donor substrate (CMP-sialic acid).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of released CMP using a coupled enzyme assay that detects the phosphate group after cleavage of CMP. A common method is a malachite green-based phosphate assay.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percent inhibition and determine the IC50 value.

Logical Relationship of Experimental Assays

The following diagram illustrates the logical progression from identifying antiviral activity to elucidating the mechanism of action.

Logical_Flow Antiviral_Activity Antiviral Activity Observed? Biochemical_Assay Biochemical Assays (Protease, Sialyltransferase) Antiviral_Activity->Biochemical_Assay Yes No_Activity No Significant Activity Antiviral_Activity->No_Activity No Mechanism_Identified Mechanism of Action Identified? Biochemical_Assay->Mechanism_Identified Further_Development Candidate for Further Development Mechanism_Identified->Further_Development Yes Different_Target Investigate Other Potential Targets Mechanism_Identified->Different_Target No

References

Application Notes and Protocols: Stachybotrydial as a Novel Inhibitor of Plasmodium falciparum Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous emergence of drug-resistant Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, necessitates the discovery and development of novel antimalarial compounds with unique mechanisms of action. Stachybotrydial, a mycotoxin produced by the fungus Stachybotrys chartarum, has demonstrated potent antiplasmodial activity. These application notes provide a comprehensive overview of the in vitro efficacy of Stachybotrydial against P. falciparum and a detailed protocol for assessing its growth-inhibitory properties using a SYBR Green I-based fluorescence assay.

Quantitative Data Summary

The inhibitory activity of Stachybotrydial against the intraerythrocytic stages of P. falciparum has been quantified, alongside its cytotoxicity against a mammalian cell line to determine its selectivity. This information is crucial for evaluating its potential as a drug lead.

Table 1: In Vitro Activity of Stachybotrydial against Plasmodium falciparum and a Mammalian Cell Line

CompoundTarget Organism/Cell LineIC50 (µg/mL)Cytotoxicity (Vero Cells)Selectivity Index (SI)Reference
StachybotrydialPlasmodium falciparum0.85Not toxic>1[1]

Note: The original study stated Stachybotrydial was not toxic towards the Vero cell line, implying the IC50 is significantly higher than the antiplasmodial IC50. A definitive cytotoxicity IC50 value would be required for a precise Selectivity Index calculation.

Proposed Mechanism of Action: Inhibition of PfCK2

While the precise mechanism of Stachybotrydial's antiplasmodial activity is yet to be fully elucidated, evidence from studies on human cells suggests a plausible target in P. falciparum. Stachybotrydial and its derivatives have been identified as potent inhibitors of human protein kinase CK2[2]. P. falciparum possesses a homolog of this kinase, PfCK2, which is essential for the completion of the parasite's asexual erythrocytic cycle[3]. PfCK2 is implicated in crucial cellular processes, including chromatin assembly, making it a viable target for therapeutic intervention[3]. It is hypothesized that Stachybotrydial exerts its antiplasmodial effect by inhibiting PfCK2, thereby disrupting essential signaling pathways and leading to parasite death.

Other potential mechanisms, such as the inhibition of fucosyltransferase and sialyltransferase, have been observed in mammalian systems[4]. However, while P. falciparum does possess a protein O-fucosyltransferase, its primary role appears to be in parasite development within the mosquito vector, not the asexual blood stage[2]. Furthermore, studies indicate that P. falciparum lacks sialidase and trans-sialidase activity[5]. Therefore, the inhibition of PfCK2 remains the most probable mechanism of action for Stachybotrydial in the context of an intraerythrocytic growth inhibition assay.

cluster_Stachybotrydial Stachybotrydial cluster_PfCK2_Pathway PfCK2 Signaling Pathway cluster_Outcome Outcome Stachybotrydial Stachybotrydial PfCK2 PfCK2 Stachybotrydial->PfCK2 Inhibits Chromatin_Assembly Chromatin Assembly PfCK2->Chromatin_Assembly Phosphorylation Other_Processes Other Essential Cellular Processes PfCK2->Other_Processes Phosphorylation Parasite_Survival Parasite Survival and Proliferation Chromatin_Assembly->Parasite_Survival Other_Processes->Parasite_Survival Inhibition Inhibition of Growth

Figure 1. Proposed signaling pathway for Stachybotrydial's antiplasmodial activity.

Experimental Protocols

A reliable and widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Protocol: Plasmodium falciparum Growth Inhibition Assay using SYBR Green I

This protocol is adapted from established methodologies and is suitable for high-throughput screening of compounds like Stachybotrydial[3][6][7].

1. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7, Dd2 strains) synchronized at the ring stage.

  • Human erythrocytes (O+).

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum).

  • Stachybotrydial stock solution (in DMSO).

  • Control drugs (e.g., Chloroquine, Artemisinin) in DMSO.

  • 96-well flat-bottom microplates.

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO).

  • Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm).

2. Experimental Workflow:

start Start prep_parasites Prepare Synchronized Ring-Stage Parasite Culture start->prep_parasites add_parasites Add Parasite Culture to Drug Plate prep_parasites->add_parasites prep_plates Prepare Drug Dilution Plate (Stachybotrydial & Controls) prep_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Add Lysis Buffer with SYBR Green I incubate->lyse incubate_dark Incubate in Dark (1 hour) lyse->incubate_dark read_fluorescence Read Fluorescence incubate_dark->read_fluorescence analyze Analyze Data (Calculate IC50) read_fluorescence->analyze end End analyze->end

Figure 2. Experimental workflow for the SYBR Green I-based growth inhibition assay.

3. Detailed Procedure:

  • Parasite Culture Preparation:

    • Maintain a continuous culture of P. falciparum in human erythrocytes.

    • Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

    • Adjust the parasitemia to 0.5-1% and the hematocrit to 2% in complete culture medium.

  • Drug Plate Preparation:

    • Prepare serial dilutions of Stachybotrydial and control drugs in complete culture medium in a separate 96-well plate. The final concentration of DMSO should be kept below 0.5% to avoid toxicity.

    • Include wells with no drug (positive control for parasite growth) and wells with uninfected erythrocytes (background control).

  • Assay Setup:

    • Dispense the prepared parasite culture into the wells of the drug-containing microplate.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours. This allows for approximately one and a half to two full asexual cycles.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the data to the positive control (parasites with no drug), which represents 100% growth.

    • Plot the percentage of growth inhibition against the log of the drug concentration.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

Stachybotrydial demonstrates promising antiplasmodial activity against P. falciparum in vitro. The proposed mechanism of action through the inhibition of the essential parasite kinase PfCK2 presents a novel avenue for antimalarial drug development. The provided SYBR Green I-based assay protocol offers a robust and high-throughput method for further characterizing the efficacy of Stachybotrydial and other potential antimalarial compounds. Further studies are warranted to confirm the mechanism of action and to evaluate the in vivo efficacy and safety of this compound.

References

Application Notes and Protocols: Sialyltransferase Inhibition Assay Using Mer-NF5003F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of sialic acid from a donor substrate, typically cytidine monophosphate N-acetylneuraminic acid (CMP-NeuAc), to the terminal positions of carbohydrate chains on glycoproteins and glycolipids.[1] The activity of these enzymes is crucial in a variety of biological processes, including cell-cell recognition, signaling, and immune responses. Aberrant sialylation has been implicated in several diseases, most notably in cancer metastasis, making sialyltransferases attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for a sialyltransferase inhibition assay using Mer-NF5003F , also known as Stachybotrydial . Contrary to potential initial assumptions of it being a substrate, this compound is a potent inhibitor of specific sialyltransferases.[2][3][4] These protocols are designed to enable researchers to accurately determine the inhibitory activity of this compound and to adapt the methodology for screening other potential sialyltransferase inhibitors.

This compound: A Sialyltransferase Inhibitor

This compound (Stachybotrydial) is a sesquiterpenoid compound originally isolated from the fungus Stachybotrys cylindrospora.[2] It has been identified as an inhibitor of several sialyltransferase enzymes. Understanding its inhibitory properties is crucial for its application in research and drug discovery.

Inhibitory Activity of this compound

The inhibitory potency of this compound against different sialyltransferases has been characterized, with the half-maximal inhibitory concentration (IC50) values determined as follows:

Enzyme TargetIC50 (µg/mL)
Sialyltransferase 6N (ST6N)0.61
Sialyltransferase 3O (ST3O)6.7
Sialyltransferase 3N (ST3N)10
Data sourced from Cayman Chemical product information, referencing Lin, T.-W., et al. (2005).[3][4]

Experimental Protocols

The following protocols describe a fluorometric assay to determine the inhibitory activity of this compound on sialyltransferases. This method is adaptable for high-throughput screening of other potential inhibitors. The principle of the assay is to measure the enzymatic activity of a sialyltransferase in the presence and absence of the inhibitor.

Principle of the Sialyltransferase Inhibition Assay

The inhibition assay is based on a standard sialyltransferase activity assay. A sialyltransferase enzyme transfers a sialic acid from a donor substrate (CMP-NeuAc) to a fluorescently-labeled acceptor substrate. The resulting sialylated product is then separated from the unreacted acceptor, and the fluorescence is quantified. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction, leading to a decrease in the fluorescent signal of the product. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.

Inhibition_Assay_Principle Principle of Sialyltransferase Inhibition Assay cluster_reactants Reactants cluster_inhibitor Inhibitor cluster_reaction Enzymatic Reaction cluster_products Products CMP-NeuAc CMP-NeuAc Reaction_Mix Reaction Mixture CMP-NeuAc->Reaction_Mix Fluorescent_Acceptor Fluorescent Acceptor (e.g., FITC-labeled glycan) Fluorescent_Acceptor->Reaction_Mix Sialyltransferase Sialyltransferase (Enzyme) Sialyltransferase->Reaction_Mix This compound This compound This compound->Reaction_Mix Inhibition Incubation Incubation (e.g., 37°C) Reaction_Mix->Incubation Sialylated_Product Fluorescent Sialylated Product Incubation->Sialylated_Product CMP CMP Incubation->CMP Detection Detection Sialylated_Product->Detection Quantification

Caption: Principle of the Sialyltransferase Inhibition Assay.

Materials and Reagents
  • Sialyltransferase Enzyme: Recombinant human or other species-specific sialyltransferase (e.g., ST6Gal1, ST3Gal4).

  • Donor Substrate: CMP-N-acetylneuraminic acid (CMP-NeuAc).

  • Acceptor Substrate: A suitable fluorescently labeled acceptor glycan (e.g., FITC-asialofetuin or a synthetic fluorescent oligosaccharide).

  • Inhibitor: this compound (Stachybotrydial).

  • Assay Buffer: 50 mM MES buffer, pH 6.5, containing 10 mM MnCl₂, 10 mM CaCl₂, and 0.1% Triton X-100.

  • Stop Solution: 0.1 M EDTA, pH 8.0.

  • 96-well Microplate: Black, flat-bottom for fluorescence measurements.

  • Plate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen fluorescent label.

Experimental Workflow

Experimental_Workflow Workflow for Sialyltransferase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound in DMSO A1 Add this compound dilutions to microplate wells P1->A1 P2 Prepare reaction mix: Assay Buffer, Acceptor Substrate, Sialyltransferase Enzyme A2 Add Reaction Mix to wells P2->A2 A3 Pre-incubate for 10 min at room temperature A2->A3 A4 Initiate reaction by adding CMP-NeuAc A3->A4 A5 Incubate at 37°C for 60 min A4->A5 A6 Stop reaction with EDTA solution A5->A6 D1 Measure fluorescence intensity (e.g., Ex/Em = 494/521 nm for FITC) A6->D1 D2 Plot % Inhibition vs. log[this compound] D1->D2 D3 Calculate IC50 value using non-linear regression D2->D3

Caption: Experimental Workflow for IC50 Determination.

Detailed Protocol

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions in DMSO to be used for the assay.

  • Enzyme Working Solution: Dilute the sialyltransferase enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Mix: Prepare a mix containing the fluorescent acceptor substrate and CMP-NeuAc in the assay buffer. The final concentrations should be at or near the Km values for the specific enzyme being used.

2. Assay Procedure:

  • To each well of a 96-well microplate, add 2 µL of the diluted this compound or DMSO (for the no-inhibitor control).

  • Add 40 µL of the enzyme working solution to each well.

  • Include control wells:

    • 100% Activity Control: 2 µL DMSO + 40 µL enzyme working solution + 8 µL substrate mix.

    • No Enzyme Control: 2 µL DMSO + 40 µL assay buffer + 8 µL substrate mix.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 8 µL of the substrate mix to all wells. The final reaction volume will be 50 µL.

  • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Terminate the reaction by adding 10 µL of the stop solution (0.1 M EDTA) to each well.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorescent label on the acceptor substrate (e.g., Ex/Em = 494/521 nm for FITC).

  • Subtract the fluorescence of the "No Enzyme Control" from all other readings to correct for background fluorescence.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_100%_activity)] x 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The results of the sialyltransferase inhibition assay should be presented in a clear and organized manner.

Table of Reagent Concentrations for Inhibition Assay
ComponentStock ConcentrationVolume per well (µL)Final Concentration
This compoundVariable (in DMSO)2Variable
Sialyltransferase(User-defined)40(User-defined)
Acceptor Substrate(User-defined)8(User-defined)
CMP-NeuAc(User-defined)(in substrate mix)(User-defined)
Total Volume 50

Conclusion

The protocols outlined in this document provide a robust framework for assessing the inhibitory activity of this compound against various sialyltransferases. By understanding that this compound is an inhibitor rather than a substrate, researchers can effectively utilize this compound as a tool to study the role of sialyltransferases in biological systems and as a reference compound in the search for novel therapeutic agents targeting sialylation pathways. The provided fluorometric assay is sensitive, adaptable to high-throughput screening, and offers a reliable method for characterizing sialyltransferase inhibitors.

References

Application Notes and Protocols: Fucosyltransferase Inhibition Assay with Stachybotrydial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of physiological and pathological processes.[1] Fucosyltransferases (FUTs) are the enzymes responsible for catalyzing this transfer from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose). Aberrant fucosylation, often resulting from the upregulation of specific FUTs, has been implicated in the progression of various diseases, including cancer, where it plays a crucial role in cell adhesion, metastasis, and signaling.[1] This makes FUTs attractive targets for therapeutic intervention.

Stachybotrydial, a spirocyclic drimane isolated from the fungus Stachybotrys cylindrospora, has been identified as a potent inhibitor of α1,3-fucosyltransferase.[1] This document provides detailed application notes and protocols for conducting a fucosyltransferase inhibition assay using Stachybotrydial, aimed at researchers and professionals in drug development.

Mechanism of Fucosyltransferase and Inhibition by Stachybotrydial

Fucosyltransferases catalyze the transfer of fucose from GDP-fucose to an acceptor substrate, which can be a glycoprotein or a glycolipid. The elevated expression of fucosylated glycoconjugates is a hallmark of various tumor cells and is correlated with tumor progression and metastasis.[1]

Stachybotrydial has been shown to be a potent inhibitor of α1,3-fucosyltransferase (Fuc-TV).[1] Kinetic analysis has revealed that Stachybotrydial is an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor with respect to the acceptor substrate N-acetyllactosamine.[1] This dual inhibitory mechanism makes Stachybotrydial a compound of significant interest for further investigation as a potential anti-cancer agent. In addition to its activity against fucosyltransferase, Stachybotrydial has also demonstrated inhibitory effects on sialyltransferase.[1]

Data Presentation: Inhibitory Activity of Stachybotrydial

The inhibitory potency of Stachybotrydial against α1,3-fucosyltransferase has been quantitatively determined. The following table summarizes the key inhibition constants (Ki).

CompoundTarget EnzymeSubstrateInhibition TypeKi (µM)
Stachybotrydialα1,3-Fucosyltransferase (Fuc-TV)GDP-fucoseUncompetitive10.7[1]
Stachybotrydialα1,3-Fucosyltransferase (Fuc-TV)N-acetyllactosamineNoncompetitive9.7[1]

Signaling Pathway: Role of FUT3 in Cancer Metastasis

Overexpression of fucosyltransferases, such as FUT3, in cancer cells leads to increased synthesis of fucosylated antigens like sialyl-Lewis X (sLeX). sLeX on the surface of circulating tumor cells acts as a ligand for E-selectin, which is expressed on the surface of endothelial cells lining blood vessels. This interaction mediates the initial adhesion of cancer cells to the endothelium, a critical step in the metastatic cascade, leading to extravasation and the formation of secondary tumors.[2][3][4][5] Inhibition of FUT3 can disrupt this pathway, thereby reducing the metastatic potential of cancer cells.[2][3]

FUT3_Metastasis_Pathway cluster_cancer_cell Cancer Cell cluster_endothelium Endothelial Cell FUT3 FUT3 (α1,3/4-Fucosyltransferase) sLeX sialyl-Lewis X (sLeX) FUT3->sLeX Fucosylation GDP_Fucose GDP-Fucose GDP_Fucose->FUT3 Acceptor Glycan Precursor Acceptor->FUT3 E_selectin E-selectin sLeX->E_selectin Adhesion Stachybotrydial Stachybotrydial Stachybotrydial->FUT3 Inhibition Extravasation Tumor Cell Extravasation & Metastasis E_selectin->Extravasation Initiates

Caption: FUT3-mediated synthesis of sLeX on cancer cells and its inhibition by Stachybotrydial.

Experimental Protocols

Fluorescence-Based Fucosyltransferase Inhibition Assay

This protocol is adapted from established fluorescence-based assays and is suitable for determining the inhibitory activity of compounds like Stachybotrydial against α1,3-fucosyltransferase. The assay relies on a coupled-enzyme reaction where the product of the fucosyltransferase reaction is subsequently cleaved by a glycosidase to release a fluorescent reporter. Inhibition of the fucosyltransferase prevents the formation of its product, thus leading to a decrease in the fluorescent signal.

Materials and Reagents:

  • Recombinant human α1,3-fucosyltransferase (FUT3)

  • Stachybotrydial (or other test inhibitors) dissolved in DMSO

  • GDP-fucose (donor substrate)

  • N-acetyllactosamine (LacNAc) derivatized with a fluorescent reporter (e.g., 4-methylumbelliferyl-β-D-N-acetyllactosaminide, MU-LacNAc) (acceptor substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 25 mM MnCl₂, 0.1% Triton X-100

  • Stop Solution: 100 mM EDTA in Assay Buffer

  • Coupled Enzyme: A specific β-galactosidase that cleaves the fucosylated product to release the fluorophore.

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm for 4-methylumbelliferone)

Experimental Workflow Diagram:

Assay_Workflow A 1. Prepare Reagent Mix (Assay Buffer, FUT3, MU-LacNAc) C 3. Add Reagent Mix to wells A->C B 2. Add Stachybotrydial (or DMSO control) to wells B->C D 4. Initiate Reaction Add GDP-fucose C->D E 5. Incubate (e.g., 37°C for 60 min) D->E F 6. Stop Reaction Add Stop Solution (EDTA) E->F G 7. Add Coupled Enzyme (β-galactosidase) F->G H 8. Incubate (e.g., 37°C for 30 min) G->H I 9. Measure Fluorescence (Ex: 360 nm, Em: 450 nm) H->I

Caption: Workflow for the fluorescence-based fucosyltransferase inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Stachybotrydial in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

    • Prepare the Assay Buffer.

    • Prepare a working solution of FUT3 in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare working solutions of GDP-fucose and MU-LacNAc in Assay Buffer.

  • Assay Procedure:

    • To each well of a black microplate, add 1 µL of the Stachybotrydial dilution or DMSO for the control wells.

    • Prepare a master mix containing Assay Buffer, FUT3, and MU-LacNAc. Add 40 µL of this master mix to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the fucosyltransferase reaction by adding 10 µL of the GDP-fucose solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

    • Stop the reaction by adding 25 µL of Stop Solution to each well.

    • Add 25 µL of the coupled enzyme (β-galactosidase) solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for the cleavage of the fucosylated product and release of the fluorophore.

    • Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of Stachybotrydial using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the inhibitory effects of Stachybotrydial on fucosyltransferase activity. The fluorescence-based assay offers a robust and sensitive method for quantifying inhibition and determining IC₅₀ values. Understanding the inhibitory mechanism of compounds like Stachybotrydial is a critical step in the development of novel therapeutics targeting fucosylation-dependent pathological processes, particularly in the context of cancer metastasis. Further studies are warranted to explore the in vivo efficacy and safety of Stachybotrydial as a potential drug candidate.

References

Application Notes: Stachybotrydial as a Tool for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stachybotrydial is a phenylspirodrimane, a type of meroterpenoid secondary metabolite produced by fungi of the genus Stachybotrys.[1][2] This class of compounds has garnered significant interest in cancer research due to a range of biological activities, including cytotoxicity against various tumor cell lines.[3][4] Stachybotrydial and its derivatives have been shown to exert their anti-cancer effects through multiple mechanisms, including the inhibition of critical cellular enzymes and the disruption of fundamental processes like protein synthesis. These properties make Stachybotrydial a valuable tool for investigating cancer biology and a potential lead compound for developing novel therapeutic agents.

This document provides an overview of Stachybotrydial's applications in cancer research, summarizes its cytotoxic effects, details its known mechanisms of action, and provides protocols for its use in key in vitro experiments.

Quantitative Data Summary: Cytotoxicity

The cytotoxic and anti-proliferative activities of Stachybotrydial and its related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: IC50 Values of Stachybotrydial-Related Compounds in Cancer Cell Lines

CompoundCell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
StachybotrydialHuman Protein Kinase CK2Kinase AssayN/A>50% inhibition at 10 µM[5]
Stachybotrydial acetateHuman Protein Kinase CK2Kinase AssayN/A0.69[5]
Acetoxystachybotrydial acetateHuman Protein Kinase CK2Kinase AssayN/A1.86[5]
Stachybotrychromene AHepG2 (Liver Cancer)Resazurin Reduction24 h73.7[1][6]
Stachybotrychromene BHepG2 (Liver Cancer)Resazurin Reduction24 h28.2[1][6]
Stachybotrychromene CHuman Protein Kinase CK2Kinase AssayN/A0.32[5]
Bistachybotrysin AFour Human Tumor Cell LinesCytotoxicity AssayN/A2.8 - 7.5[3]
Bistachybotrysin BFour Human Tumor Cell LinesCytotoxicity AssayN/A2.8 - 7.5[3]
Bistachybotrysin KHCT116, NCI-H460, BGC823, Daoy, HepG2MTT AssayN/A1.1 - 4.7[4]
Stachybotrane AHL-60, SMMC-7721, A-549, MCF-7, SW-480Cytotoxicity AssayN/AModerate Potency[7]
Stachybotrane BHL-60, SMMC-7721, A-549, MCF-7, SW-480Cytotoxicity AssayN/AModerate Potency[7]
*Cell lines were HCT116 (colorectal), NCI-H460 (lung), BGC823 (gastric), and Daoy (medulloblastoma).[3]

Table 2: Anti-proliferative and Viability Effects of Stachybotrydial-Related Compounds

CompoundCell LineEffect MeasuredConcentrationResultReference
Acetoxystachybotrydial acetateMCF7 (Breast Cancer)Proliferation (EC50)0.39 µM50% inhibition[5]
Acetoxystachybotrydial acetateMCF7, A427, A431Cell Growth1 µMAlmost complete block[5]
Acetoxystachybotrydial acetateMCF7 (Breast Cancer)Cell Viability100 µM (48h)37% reduction[5]
Stachybotrydial acetateMCF7, A427, A431Cell Viability100 µM (48h)82-93% reduction[5]
Stachybotrychromene CA427, A431Cell Viability1 µM (48h)27-32% reduction[5]

Key Mechanisms of Action & Signaling Pathways

Stachybotrydial and its analogues interfere with multiple pathways essential for cancer cell survival and proliferation.

1. Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a constitutively active Ser/Thr kinase that is overexpressed in many cancers.[5] It plays a crucial role in promoting cell growth and proliferation while suppressing apoptosis.[5] Several compounds isolated from Stachybotrys chartarum, including Stachybotrydial acetate and Stachybotrychromene C, are potent inhibitors of human protein kinase CK2.[5] Inhibition of CK2 leads to reduced cell proliferation and growth, making it a key anti-cancer mechanism.[5]

CK2_Inhibition_Pathway Stachybotrydial Stachybotrydial Analogues CK2 Protein Kinase CK2 Stachybotrydial->CK2 Inhibition Proliferation Cell Growth & Proliferation CK2->Proliferation Promotes Suppression Suppression of Apoptosis CK2->Suppression Promotes Apoptosis Apoptosis Suppression->Apoptosis Inhibits

Stachybotrydial analogues inhibit the pro-survival kinase CK2.

2. Inhibition of Protein Synthesis

Mycotoxins produced by Stachybotrys, known as trichothecenes, are powerful inhibitors of protein synthesis in eukaryotic cells.[8][9] They can interfere with different stages of translation, including initiation, elongation, and termination.[9] This disruption of protein production leads to cellular stress, triggering downstream effects such as cell cycle arrest and apoptosis, thereby halting tumor growth.

Protein_Synthesis_Inhibition cluster_ribosome Ribosome Ribosome Initiation -> Elongation -> Termination Protein Protein Synthesis Ribosome->Protein Stachybotrydial Stachybotrydial (Trichothecenes) Stachybotrydial->Ribosome Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Stachybotrydial->Apoptosis Leads to CellFunction Cell Cycle Progression & Survival Protein->CellFunction

Stachybotrydial inhibits ribosomal function, halting protein synthesis.

3. Inhibition of Glycosyltransferases

Stachybotrydial has been identified as a potent inhibitor of α1,3-fucosyltransferase (Fuc-T) and sialyltransferase (ST).[10] These enzymes are crucial for the synthesis of cell-surface glycoconjugates. In cancer cells, the expression of certain fucosylated and sialylated structures is elevated and correlates with metastasis and cell adhesion.[10] By inhibiting these transferases, Stachybotrydial can potentially interfere with these key aspects of tumor progression. Kinetic analysis revealed Stachybotrydial to be an uncompetitive inhibitor concerning GDP-fucose and a noncompetitive inhibitor for N-acetyllactosamine, with Ki values of 10.7 µM and 9.7 µM, respectively.[10]

Glycosyltransferase_Inhibition Stachybotrydial Stachybotrydial FucT Fucosyltransferase (Fuc-T) Stachybotrydial->FucT Inhibits ST Sialyltransferase (ST) Stachybotrydial->ST Inhibits Glycans Cell Surface Glycosylation FucT->Glycans ST->Glycans Metastasis Metastasis & Cell Adhesion Glycans->Metastasis

Stachybotrydial blocks key enzymes in cell surface glycan synthesis.

Experimental Protocols

The following protocols are based on methodologies reported for testing Stachybotrydial and related compounds.

Protocol 1: Assessment of Cytotoxicity via Resazurin Reduction Assay

This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by living cells.

Cytotoxicity_Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with Stachybotrydial (0.1 - 100 µM) B->C D 4. Incubate for 24-48h C->D E 5. Add Resazurin Reagent D->E F 6. Incubate for 2-4h E->F G 7. Measure Fluorescence (560nm ex / 590nm em) F->G H 8. Calculate Viability & IC50 G->H

Workflow for determining the cytotoxicity of Stachybotrydial.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM).[6][11]

  • Adherence: Incubate the plate overnight under standard culture conditions (37°C, 5% CO₂, humidified atmosphere) to allow for cell attachment.[6][11]

  • Compound Preparation: Prepare a 20 mM stock solution of Stachybotrydial in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM).[6] A vehicle control (e.g., 1% DMSO) must be included.[11]

  • Treatment: Remove the seeding medium from the cells and replace it with 100 µL of medium containing the various concentrations of Stachybotrydial or vehicle control.

  • Incubation: Incubate the treated cells for a defined period, typically 24 to 48 hours.[5][6]

  • Resazurin Addition: Prepare a resazurin solution (e.g., AlamarBlue™) according to the manufacturer's instructions and add 10 µL to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of Stachybotrydial on the enzymatic activity of human protein kinase CK2.

Kinase_Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, ATP, Peptide Substrate) B 2. Add Stachybotrydial (Varying Concentrations) A->B C 3. Add CK2 Enzyme to Initiate Reaction B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction D->E F 6. Quantify Substrate Phosphorylation (e.g., CE or KinaseGlo) E->F G 7. Calculate % Inhibition & IC50 F->G

Workflow for an in vitro CK2 enzymatic inhibition assay.

Methodology:

  • Reagents: Human recombinant protein kinase CK2, a specific CK2 peptide substrate, ATP, and an appropriate kinase reaction buffer.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing the kinase buffer, a fixed concentration of the peptide substrate, and ATP (e.g., at its Km concentration).

  • Inhibitor Addition: Add varying concentrations of Stachybotrydial (e.g., 0.001 to 100 µM) to the reaction wells. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).[5]

  • Reaction Initiation: Add the CK2 enzyme to all wells (except the no-enzyme control) to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA or by heat inactivation.

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods:

    • Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the reaction. Lower ATP levels indicate higher kinase activity.

    • Capillary Electrophoresis (CE): Separates the phosphorylated product from the non-phosphorylated substrate, allowing for direct quantification.[5]

  • Analysis: Calculate the percentage of kinase inhibition for each Stachybotrydial concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[5]

References

Application Notes and Protocols for Mer-NF5003F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mer-NF5003F, also known as Stachybotrydial, is a sesquiterpenoid natural product isolated from the fungus Stachybotrys. It has garnered significant interest within the research community due to its diverse biological activities. These activities stem from its ability to inhibit key enzymes involved in various cellular processes, including viral replication, parasitic growth, and post-translational modification of proteins. This document provides a comprehensive overview of the experimental applications of this compound, including its known inhibitory concentrations, detailed protocols for relevant in vitro assays, and a generalized protocol for in vivo studies based on functionally related compounds. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent its mechanism of action and experimental design.

Quantitative Data Summary

The following tables summarize the known in vitro inhibitory activities of this compound against various targets. These values, primarily presented as the half-maximal inhibitory concentration (IC₅₀), are crucial for designing experiments and understanding the compound's potency.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/OrganismIC₅₀ ValueReference
Avian Myeloblastosis Virus (AMV) Protease7.8 µM[1][2]
Sialyltransferase 6N (ST6N)0.61 µg/mL[1][2]
Sialyltransferase 3O (ST3O)6.7 µg/mL[1][2]
Sialyltransferase 3N (ST3N)10 µg/mL[1][2]
Fucosyltransferase11.3 µg/mL[1][2]
Herpes Simplex Virus-1 (HSV-1)4.32 µg/mL[1][2]
Plasmodium falciparum (K1 strain)0.85 µg/mL[1][2]

Signaling Pathway

This compound exerts its biological effects by inhibiting fucosyltransferases and sialyltransferases. These enzymes are critical for the post-translational modification of proteins and lipids, a process known as glycosylation. By inhibiting these enzymes, this compound can alter cell surface glycans, which play crucial roles in cell-cell recognition, signaling, and adhesion. The following diagram illustrates the general mechanism of action of this compound.

Mer_NF5003F_Signaling_Pathway cluster_0 Glycosylation Pathway cluster_1 Downstream Cellular Processes GDP-Fucose GDP-Fucose Fucosyltransferase Fucosyltransferase GDP-Fucose->Fucosyltransferase CMP-Sialic Acid CMP-Sialic Acid Sialyltransferase Sialyltransferase CMP-Sialic Acid->Sialyltransferase Fucosylated Glycan Fucosylated Glycan Fucosyltransferase->Fucosylated Glycan Sialylated Glycan Sialylated Glycan Sialyltransferase->Sialylated Glycan Glycoprotein/Glycolipid Glycoprotein/Glycolipid Glycoprotein/Glycolipid->Fucosyltransferase Glycoprotein/Glycolipid->Sialyltransferase Cell Adhesion Cell Adhesion Fucosylated Glycan->Cell Adhesion Immune Recognition Immune Recognition Fucosylated Glycan->Immune Recognition Cell Signaling Cell Signaling Sialylated Glycan->Cell Signaling Sialylated Glycan->Immune Recognition This compound This compound This compound->Fucosyltransferase Inhibition This compound->Sialyltransferase Inhibition

Mechanism of this compound action.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Enzyme Inhibition Assays (Protease, Fucosyltransferase, Sialyltransferase) B Determination of IC50 Values A->B E Cytotoxicity Assays B->E C Cell-Based Assays (Antiviral, Anti-parasitic) D Determination of EC50 Values C->D D->E F Animal Model Selection (e.g., Mouse models of infection or cancer) E->F G Dose-Ranging and Toxicity Studies F->G H Efficacy Studies G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I

Preclinical evaluation workflow.

Detailed Experimental Protocols

The following are detailed protocols for the in vitro assays relevant to the known activities of this compound.

Protocol 1: Avian Myeloblastosis Virus (AMV) Protease Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against AMV protease.

Materials:

  • Recombinant AMV protease

  • Fluorogenic peptide substrate specific for AMV protease

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM EDTA, 1 M NaCl, 1 mM DTT, 10% glycerol)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a 96-well plate, add 50 µL of the diluted this compound or control solutions.

  • Add 25 µL of the AMV protease solution (pre-diluted in assay buffer) to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Sialyltransferase and Fucosyltransferase Inhibition Assays

This protocol describes a general method for assessing the inhibitory effect of this compound on sialyltransferase and fucosyltransferase activity.

Materials:

  • Recombinant sialyltransferase or fucosyltransferase

  • Acceptor substrate (e.g., asialofetuin for sialyltransferase, asialo-agalacto-orosomucoid for fucosyltransferase)

  • Donor substrate (CMP-[¹⁴C]-sialic acid for sialyltransferase, GDP-[¹⁴C]-fucose for fucosyltransferase)

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, acceptor substrate, and the diluted this compound or vehicle control.

  • Add the recombinant enzyme to each tube and pre-incubate at 37°C for 10 minutes.

  • Start the reaction by adding the radiolabeled donor substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold 10% TCA.

  • Spot the reaction mixture onto glass fiber filters and wash the filters with 5% TCA to remove unincorporated radiolabeled donor substrate.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 3: In Vitro Anti-Herpes Simplex Virus-1 (HSV-1) Assay

This protocol outlines a plaque reduction assay to determine the antiviral activity of this compound against HSV-1.

Materials:

  • Vero cells (or other susceptible cell line)

  • HSV-1 stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Infect the confluent cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • After the incubation, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the different concentrations of this compound or a vehicle control to the respective wells.

  • Overlay the cells with methylcellulose medium to restrict virus spread to adjacent cells.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with methanol and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percent inhibition compared to the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.

Protocol 4: In Vitro Anti-Plasmodium falciparum Assay

This protocol describes a SYBR Green I-based fluorescence assay to measure the inhibition of P. falciparum growth by this compound.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., K1 strain)

  • Human red blood cells (RBCs)

  • Complete culture medium (RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • After incubation, freeze the plate at -80°C to lyse the RBCs.

  • Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Calculate the percent inhibition of parasite growth for each concentration of this compound and determine the IC₅₀ value.

General Protocol for In Vivo Studies

Disclaimer: To date, no specific in vivo experimental dose for this compound has been published in the peer-reviewed literature. The following protocol is a general guideline for conducting initial in vivo studies with a novel compound like this compound, based on doses used for other fucosyltransferase and sialyltransferase inhibitors. It is imperative to conduct thorough dose-ranging and toxicity studies before proceeding with efficacy experiments.

Animal Model:

  • The choice of animal model will depend on the research question (e.g., xenograft mouse model for cancer, HSV-1 infected mouse model for antiviral studies).

Compound Formulation:

  • This compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle is a mixture of DMSO, Cremophor EL, and saline.

Dose-Ranging and Toxicity Study:

  • Start with a wide range of doses, for example, based on other glycosylation inhibitors, one might start with doses ranging from 1 mg/kg to 50 mg/kg.

  • Administer single doses to small groups of animals and monitor for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 14 days.

  • Based on the results of the single-dose study, conduct a multiple-dose study (e.g., daily administration for 7-14 days) to determine the maximum tolerated dose (MTD).

Efficacy Study (General Outline):

  • Once a safe and tolerated dose range is established, initiate efficacy studies.

  • Animals are randomized into vehicle control and this compound treatment groups.

  • Treatment is initiated at a time point relevant to the disease model (e.g., after tumor implantation or viral infection).

  • Administer this compound at the predetermined dose and schedule.

  • Monitor the primary endpoint (e.g., tumor volume, viral titer, survival) throughout the study.

  • At the end of the study, collect tissues for pharmacodynamic and histological analysis.

Conclusion

This compound is a promising bioactive compound with a unique mechanism of action targeting key glycosylating enzymes. The provided data and protocols offer a solid foundation for researchers to further explore its therapeutic potential. As with any experimental compound, careful planning, and execution of experiments are crucial for obtaining reliable and reproducible results. Further research is warranted to establish its in vivo efficacy and safety profile.

References

Troubleshooting & Optimization

Stachybotrydial Concentration Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Stachybotrydial concentration to mitigate cytotoxicity in experimental settings. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Stachybotrydial's biological activity?

A1: Stachybotrydial and its derivatives belong to a class of meroterpenoids known as phenylspirodrimanes.[1] These compounds exhibit a range of biological activities, including cytotoxicity, immunotoxicity, and neurotoxicity.[1] One of the key mechanisms of action is the inhibition of crucial cellular enzymes. For instance, Stachybotrydial is a potent inhibitor of fucosyltransferase and sialyltransferase, which are involved in glycosylation pathways often implicated in cancer progression.[2] Additionally, related compounds like stachybotrydial acetate have been shown to be potent, ATP-competitive inhibitors of human protein kinase CK2, a key regulator of cell growth and proliferation.[3]

Q2: At what concentration does Stachybotrydial typically become cytotoxic?

A2: The cytotoxic concentration of Stachybotrydial and its analogs can vary significantly depending on the cell line and the duration of exposure. For example, related meroterpenoids such as stachybotrychromene B showed a half-maximal inhibitory concentration (IC50) of 28.2 µM in HepG2 cells after 24 hours, while stachybotrychromene A was less potent with an IC50 of 73.7 µM.[1][4] Other derivatives have demonstrated cytotoxicity in the low micromolar range against various cancer cell lines.[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic threshold.

Q3: My cells show high levels of death even at low concentrations. What could be the cause?

A3: Several factors could contribute to this issue:

  • Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to Stachybotrydial.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Stachybotrydial is non-toxic to your cells. A solvent-only control is essential.

  • Incorrect Seeding Density: Cell density can influence drug sensitivity. Lower-than-optimal seeding density can make cells more susceptible to cytotoxic agents.[6]

  • Compound Purity: Verify the purity of your Stachybotrydial sample, as impurities could contribute to the observed toxicity.

Q4: My IC50 values for Stachybotrydial are inconsistent across experiments. How can I improve reproducibility?

A4: Inconsistent IC50 values are a common challenge. To improve reproducibility:

  • Standardize Cell Number: Ensure you seed the same number of cells for each experiment. Cell proliferation rates can significantly impact apparent IC50 values.[6][7]

  • Consistent Incubation Time: Use a fixed incubation time for all experiments, as the IC50 can be time-dependent.[7]

  • Logarithmic Phase of Growth: Always use cells that are in the logarithmic (exponential) phase of growth for your assays.

  • Assay-Specific Issues: For absorbance-based assays, ensure there are no air bubbles in the wells and that the background absorbance from the medium is subtracted.[8]

  • Use Growth Rate Inhibition (GR) Metrics: Consider using metrics like GR50, which correct for the confounding effects of cell division rate and can provide more consistent results than traditional IC50 values.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in cytotoxicity assay - High cell density.- Contamination of culture medium.- Reagent instability.- Titrate the optimal cell number for your assay.- Use fresh, sterile culture medium and reagents.- Perform a "medium-only" control to check for background absorbance.[8]
No cytotoxic effect observed, even at high concentrations - Compound insolubility or degradation.- Cell line is resistant.- Insufficient incubation time.- Check the solubility of Stachybotrydial in your final culture medium.- Verify the compound's activity with a known sensitive cell line.- Extend the incubation period (e.g., from 24h to 48h or 72h).
High variability between replicate wells - Uneven cell distribution.- Pipetting errors.- Air bubbles in wells.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Carefully inspect plates for bubbles and puncture them with a sterile needle if present.[8]
Precipitation of Stachybotrydial in culture medium - Exceeding the solubility limit.- Prepare stock solutions in a suitable solvent like DMSO at a high concentration.[1] - Ensure the final solvent concentration in the medium is low (typically <0.5%) and does not cause precipitation upon dilution.

Cytotoxicity Data Summary

The following table summarizes the cytotoxic and inhibitory activities of Stachybotrydial and related compounds from Stachybotrys species across various human cell lines.

CompoundCell LineAssay TypeMetricValueReference
Stachybotrychromene AHepG2 (Liver Carcinoma)Resazurin ReductionIC5073.7 µM[1][4]
Stachybotrychromene BHepG2 (Liver Carcinoma)Resazurin ReductionIC5028.2 µM[1][4]
Stachybotrychromene CHepG2 (Liver Carcinoma)Resazurin ReductionIC50> 100 µM[1][4]
Acetoxystachybotrydial acetateMCF7 (Breast Cancer)EdU Proliferation AssayEC500.39 µM[3]
Bistachybotrysin KNCI-H460, HCT116, Daoy, BGC823, HepG2MTT AssayIC501.1 - 4.7 µM[5]
Various PhenylspirodrimanesHepG2, NCI-H460, BGC823, HCT116MTT AssayIC509.1 - 22.8 µM[5]
StachybotrydialN/AEnzyme InhibitionKi9.7 - 10.7 µM[2]

Experimental Protocols & Visualized Workflows

Protocol 1: Determination of IC50 using Resazurin Reduction Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of Stachybotrys-derived meroterpenoids.[1]

Materials:

  • Target cells (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Stachybotrydial

  • DMSO (cell culture grade)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 20 mM stock solution of Stachybotrydial in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in complete culture medium from the stock solution. Also prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., 0.01% saponin).[1]

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours, or until a color change is observed in the vehicle control wells.

  • Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background (medium-only wells). Plot the viability against the log of the Stachybotrydial concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stachybotrydial Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of Stachybotrydial prep_stock->treat_cells culture_cells Culture Cells to Logarithmic Growth Phase seed_plate Seed Cells in 96-Well Plate culture_cells->seed_plate seed_plate->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., Resazurin, MTT) incubate->add_reagent read_plate Measure Signal (Fluorescence/Absorbance) add_reagent->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50/GR50 Value plot_curve->det_ic50 optimize Select Non-Cytotoxic Concentration Range det_ic50->optimize

Caption: Workflow for determining the optimal non-cytotoxic concentration of Stachybotrydial.

troubleshooting_flow action_node action_node start_node Start: Unexpected Cytotoxicity Results q1 High Variability between Replicates? start_node->q1 end_node Resolution: Experiment Optimized a1_yes Check Seeding Uniformity Verify Pipetting Technique Inspect for Bubbles q1->a1_yes Yes q2 Is Vehicle Control (DMSO) Showing Toxicity? q1->q2 No a1_yes->q2 a2_yes Lower Final DMSO % Test Different Solvent q2->a2_yes Yes q3 Are IC50 Values Inconsistent? q2->q3 No a2_yes->end_node q3->end_node No a3_yes Standardize Cell Density and Growth Phase Use Fixed Incubation Time Consider GR Metrics q3->a3_yes Yes a3_yes->end_node

Caption: A logical troubleshooting guide for common issues in Stachybotrydial cytotoxicity assays.

ck2_pathway cluster_input ATP ATP CK2 Protein Kinase CK2 ATP->CK2 Substrate Substrate Protein Substrate->CK2 PhosphoSubstrate Phosphorylated Substrate CK2->PhosphoSubstrate Phosphorylates Stachy Stachybotrydial Acetate Stachy->CK2 Inhibits (ATP-Competitive) CellGrowth Cell Proliferation & Survival PhosphoSubstrate->CellGrowth Promotes

Caption: Inhibition of the Protein Kinase CK2 signaling pathway by a Stachybotrydial derivative.[3]

References

Mer-NF5003F stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Mer-NF5003F, along with troubleshooting guides and frequently asked questions for its use in experiments.

Stability and Storage

Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings. As a sesquiterpenoid, this compound is susceptible to degradation under certain conditions.

Recommended Storage Conditions:

Based on supplier recommendations and the general properties of sesquiterpenes, the following storage conditions are advised:

ConditionRecommendationRationale
Temperature -20°C [1]To minimize thermal degradation and maintain long-term stability.
Light Store in the dark (e.g., in an amber vial or a light-blocking container).Sesquiterpenes can be sensitive to light, which may induce photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.To prevent oxidation, a common degradation pathway for organic molecules.
Form For longest-term stability, store as a solid.Solutions are generally less stable than the solid compound.

Stability of this compound in Solution:

The following table provides extrapolated stability data based on a study of other sesquiterpene lactones in an ethanol solution over a three-year period.[2] This data is for illustrative purposes and may not be directly representative of this compound.

Storage TemperatureEstimated Percent Decrease in Purity (over 3 years in Ethanol)
+4°C13%
+25°C32%
+30°C37%

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

IssuePossible CauseRecommended Solution
Low or no biological activity Compound degradation due to improper storage.Ensure the compound has been stored at -20°C as a solid and protected from light. Prepare fresh solutions for each experiment.
Incomplete dissolution in solvent.This compound is soluble in DMF, DMSO, ethanol, and methanol.[3] Ensure complete dissolution by vortexing or gentle warming. If precipitation is observed, sonication may be helpful.
Incorrect dosage or concentration.Verify calculations and dilution series. Perform a dose-response experiment to determine the optimal concentration for your assay.
Precipitation of the compound in cell culture media Poor solubility of the compound in aqueous media.The final concentration of the organic solvent (e.g., DMSO) in the cell culture media should be kept low (typically ≤0.5%) to avoid both solvent toxicity and compound precipitation.
Interaction with media components.Prepare a fresh dilution of the stock solution directly into the assay media immediately before use.
Inconsistent experimental results Variability in compound handling and preparation.Standardize the protocol for preparing and handling this compound solutions. Always use fresh solutions. Keep samples and solvents chilled during preparation to minimize volatilization.[4]
Degradation of the compound during the experiment.Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure) during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your cell culture or assay system. For biological assays, DMSO is a common choice.

Q2: How should I handle this compound during weighing and solution preparation?

A2: As sesquiterpenes can be volatile, it is recommended to handle the solid compound in a cool, dry environment.[4] Minimize the time the container is open. When preparing solutions, keep the solvents and the compound cool to reduce the risk of evaporation and degradation.

Q3: Can I store this compound solutions for future use?

A3: For best results, it is highly recommended to prepare solutions fresh for each experiment. If you must store a stock solution, aliquot it into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, common degradation pathways for sesquiterpenoids include hydrolysis and oxidation.[5] Exposure to heat, light, and non-neutral pH can accelerate these processes.

Q5: Is this compound sensitive to pH?

A5: Some sesquiterpene lactones have shown instability at non-neutral pH.[6] It is advisable to maintain a stable pH in your experimental solutions and to be aware that the stability of this compound may be pH-dependent.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound (Molecular Weight: 386.5 g/mol ) in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.

  • If not for immediate use, aliquot the stock solution into single-use volumes in amber vials and store at -20°C.

Signaling Pathway and Experimental Workflow Diagrams

This compound is known to inhibit fucosyltransferases and sialyltransferases.[7] These enzymes are involved in post-translational modifications that can impact various signaling pathways. The diagram below illustrates a generalized signaling pathway where this compound can exert its inhibitory effects.

Mer_NF5003F_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor (e.g., RTK, Integrin) Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Ligand Ligand Ligand->Receptor Binding Cellular_Response Cellular Response (Proliferation, Migration, etc.) Signaling_Cascade->Cellular_Response Fucosyltransferase Fucosyltransferase Fucosyltransferase->Receptor Fucosylation Sialyltransferase Sialyltransferase Sialyltransferase->Receptor Sialylation MerNF5003F This compound MerNF5003F->Fucosyltransferase Inhibition MerNF5003F->Sialyltransferase Inhibition

Caption: Inhibition of fucosylation and sialylation by this compound.

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Storage Verify this compound Storage (-20°C, dark) Start->Check_Storage Check_Solution Examine Stock Solution (Freshly prepared? Precipitation?) Check_Storage->Check_Solution Storage OK New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Improper Storage Check_Protocol Review Experimental Protocol (Concentration, incubation time, etc.) Check_Solution->Check_Protocol Solution OK Check_Solution->New_Stock Solution Issue Check_Controls Analyze Controls (Positive/Negative controls working?) Check_Protocol->Check_Controls Protocol OK Repeat_Experiment Repeat Experiment Check_Protocol->Repeat_Experiment Protocol Error Check_Controls->Repeat_Experiment Controls OK Consult_Support Consult Technical Support Check_Controls->Consult_Support Control Failure New_Stock->Repeat_Experiment

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting Mer-NF5003F experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mer-NF5003F. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research. This compound is a novel, highly selective inhibitor of the IKK (IκB kinase) complex, a key regulator of the NF-κB signaling pathway.

Troubleshooting Guide & FAQs

This guide addresses common issues that may arise during experiments with this compound.

Question: I am observing significant cell death at my target concentration. How can I mitigate this cytotoxicity?

Answer: While this compound has been optimized for low cytotoxicity, some cell lines may be more sensitive. We recommend the following:

  • Titration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. We suggest a starting range of 0.1 µM to 10 µM.

  • Incubation Time: Reduce the incubation time with the compound. A time-course experiment can help identify the earliest time point at which the desired inhibitory effect is observed.

  • Serum Concentration: Ensure that your cell culture medium contains the appropriate concentration of serum, as lower serum levels can sometimes exacerbate compound toxicity.

Question: My results are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent results can stem from several factors. Please consider the following:

  • Compound Stability: this compound is light-sensitive. Ensure that the compound is stored in a light-protected container and that all experimental steps involving the compound are performed with minimal light exposure.

  • Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved before adding it to your culture medium. We recommend preparing a concentrated stock solution in DMSO and then diluting it to the final working concentration. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility.

Question: I am not observing the expected inhibition of NF-κB activity. What should I check?

Answer: If you are not seeing the expected inhibitory effect, please verify the following:

  • Activation of the NF-κB Pathway: Confirm that your method of inducing NF-κB activation (e.g., TNF-α, IL-1β) is working efficiently. You can do this by running a positive control without the inhibitor.

  • Compound Concentration: Double-check the final concentration of this compound in your experiment.

  • Timing of Treatment: For optimal results, pre-incubate your cells with this compound for at least 1-2 hours before stimulating the NF-κB pathway.

Quantitative Data Summary

The following table summarizes the IC50 values of this compound in various cell lines as determined by a luciferase reporter assay following stimulation with TNF-α.

Cell LineIC50 (µM)Standard Deviation
HEK293T1.2± 0.15
HeLa1.5± 0.21
A5492.1± 0.33
Jurkat0.9± 0.12

Key Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a method for quantifying the inhibitory effect of this compound on NF-κB signaling.

  • Cell Seeding: Seed HEK293T cells transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid into a 96-well plate at a density of 2 x 10^4 cells per well.

  • Cell Culture: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 1 hour.

  • Pathway Activation: Stimulate the NF-κB pathway by adding TNF-α to each well at a final concentration of 20 ng/mL.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

Visualizations

Mer_NF5003F_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation This compound This compound This compound->IKK Inhibition NF-κB NF-κB (p65/p50) IκBα->NF-κB IκBα_P p-IκBα IκBα->IκBα_P Ub Ubiquitin IκBα_P->Ub Ubiquitination NF-κB_active Active NF-κB IκBα_P->NF-κB_active Release Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB_active->DNA Transcription NF-κB_active->DNA Gene Expression Target Gene Expression DNA->Gene Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding cell_culture Incubate for 24h cell_seeding->cell_culture compound_treatment Treat with this compound (1h) cell_culture->compound_treatment pathway_activation Stimulate with TNF-α (6h) compound_treatment->pathway_activation lysis Lyse Cells pathway_activation->lysis luminescence_measurement Measure Luciferase Activity lysis->luminescence_measurement data_analysis Analyze Data luminescence_measurement->data_analysis end End data_analysis->end

How to dissolve Mer-NF5003F for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using Mer-NF5003F (also known as Stachybotrydial) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

This compound, or Stachybotrydial, is a sesquiterpene mycotoxin isolated from the fungus Stachybotrys. It is known to exhibit a range of biological activities, including the inhibition of various enzymes and antiviral properties.[1][2] Based on available technical data, this compound is a solid that is soluble in several common organic solvents.

Q2: Which solvent should I choose for my experiment?

The choice of solvent will depend on the specific requirements of your experiment, particularly the tolerance of your experimental system (e.g., cell line, enzyme assay) to the solvent.

  • Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro assays due to its strong solubilizing power.[3]

  • Ethanol and Methanol are also effective solvents and may be preferred in certain applications where DMSO could interfere with the experimental results.

  • Dimethylformamide (DMF) is another suitable solvent.

It is crucial to test the tolerance of your experimental system to the chosen solvent by running a vehicle control (solvent only) at the same final concentration used in your experiment.

Q3: How do I prepare a stock solution of this compound?

Preparing a concentrated stock solution is recommended to minimize the amount of organic solvent introduced into your final experimental setup. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.

Q4: What are typical working concentrations for this compound in cell-based assays?

Published research using a derivative, stachybotrydial acetate, has shown effective concentrations in the micromolar range, specifically at 1 µM and 100 µM in cell culture experiments.[3] The optimal concentration for your specific experiment should be determined empirically through a dose-response study.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving. Insufficient solvent volume or inadequate mixing.- Ensure you are using a recommended solvent (DMSO, Ethanol, Methanol, DMF).- Increase the solvent volume gradually.- Vortex the solution for 1-2 minutes to aid dissolution.- Gentle warming (e.g., in a 37°C water bath) may also help, but be mindful of potential compound degradation with excessive heat.
Precipitate forms when diluting the stock solution in aqueous media. The compound has low solubility in aqueous solutions, and the final concentration of the organic solvent is too low to maintain solubility.- Increase the final concentration of the organic solvent in your working solution (ensure it is tolerated by your experimental system).- Prepare an intermediate dilution in a solvent mixture with a higher proportion of the organic solvent before the final dilution in your aqueous medium.- Consider using a solvent exchange method as described in the "Experimental Protocols" section.
Inconsistent experimental results. Degradation of this compound in the stock solution.- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect the stock solution from light.- Prepare fresh stock solutions regularly.
Vehicle control shows unexpected effects. The concentration of the organic solvent (e.g., DMSO) is too high and is causing toxicity or other off-target effects in your experimental system.- Determine the maximum tolerated solvent concentration for your system.- Adjust your stock solution concentration and dilution scheme to ensure the final solvent concentration remains below this tolerated level (typically ≤ 0.5% for DMSO in cell culture).

Quantitative Data Summary

The following table summarizes the known solubility of this compound. Please note that specific quantitative solubility data (e.g., mg/mL) is not widely published and may need to be determined empirically.

SolventSolubilityRecommended Stock Concentration (Empirical)
Dimethyl sulfoxide (DMSO)Soluble1-10 mM
MethanolSoluble1-10 mM
EthanolSoluble1-10 mM
Dimethylformamide (DMF)Soluble1-10 mM
WaterInsolubleNot Recommended
PBSInsolubleNot Recommended

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.865 mg of this compound (Molecular Weight: 386.5 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (37°C) can be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the preparation of a 10 µM working solution from a 10 mM stock solution, ensuring the final DMSO concentration is 0.1%.

  • Intermediate Dilution: Prepare a 1:100 intermediate dilution of your 10 mM stock solution in sterile cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.

  • Final Dilution: Prepare a 1:10 final dilution of the intermediate solution in your cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without the compound. In this example, it would be a 0.1% DMSO solution.

Visualizations

Dissolution_Troubleshooting start Start: Dissolve this compound in recommended solvent check_dissolution Is the powder fully dissolved? start->check_dissolution increase_solvent Increase solvent volume and/or vortex/warm check_dissolution->increase_solvent No dissolved Solution is ready for use or storage at -20°C/-80°C check_dissolution->dissolved Yes increase_solvent->check_dissolution check_precipitation Does a precipitate form upon dilution in aqueous media? dissolved->check_precipitation precipitation Issue: Low aqueous solubility check_precipitation->precipitation Yes end Proceed with experiment check_precipitation->end No solution1 Option 1: Increase final solvent concentration precipitation->solution1 solution2 Option 2: Use intermediate dilution steps precipitation->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for dissolving this compound.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (Example) weigh 1. Weigh this compound powder add_solvent 2. Add anhydrous DMSO (or other solvent) weigh->add_solvent dissolve 3. Vortex until fully dissolved add_solvent->dissolve store 4. Aliquot and store at -20°C / -80°C dissolve->store stock 10 mM Stock in DMSO store->stock intermediate Intermediate Dilution (e.g., 100 µM in media) stock->intermediate 1:100 dilution final Final Working Solution (e.g., 10 µM in media) intermediate->final 1:10 dilution

Caption: Workflow for preparing stock and working solutions of this compound.

References

Preventing degradation of Stachybotrydial in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Stachybotrydial in solution. It is intended for researchers, scientists, and drug development professionals who are working with this mycotoxin.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of Stachybotrydial solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent results Degradation of Stachybotrydial in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a suitable solvent. 2. Analyze for Degradation Products: Use LC-MS/MS to check for the presence of the Stachybotrydial lactone isomer. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a solid standard.
Precipitate forms in the solution Poor solubility or solvent evaporation.1. Check Solvent Compatibility: Ensure Stachybotrydial is soluble in the chosen solvent at the desired concentration. 2. Store in Tightly Sealed Vials: Use high-quality vials with secure caps to prevent solvent evaporation, especially for long-term storage. 3. Gentle Warming/Sonication: If a precipitate has formed, gentle warming or sonication may help to redissolve the compound, but be cautious as heat can accelerate degradation.
Discoloration of the solution Oxidation or reaction with contaminants.1. Use High-Purity Solvents: Ensure that all solvents are of high purity and free from contaminants. 2. Consider Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Investigate Potential Reactions: If the discoloration is unexpected, investigate potential reactions with other components in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Stachybotrydial in solution?

A1: The primary degradation pathway for Stachybotrydial in aqueous and protic solutions is a spontaneous intramolecular Cannizzaro reaction, which leads to the formation of an isomeric lactone. This isomerization can affect the biological activity of the compound.

Q2: What are the optimal storage conditions for Stachybotrydial solutions?

A2: To minimize degradation, Stachybotrydial solutions should be stored at low temperatures, protected from light, and in a suitable solvent. While specific long-term stability data for Stachybotrydial is limited, general recommendations for mycotoxins suggest storage at -20°C or -80°C for long-term preservation. For short-term use, storage at 4°C in the dark is advisable.

Q3: Which solvents are recommended for dissolving and storing Stachybotrydial?

A3: Stachybotrydial is soluble in a variety of organic solvents. Acetonitrile is a commonly used solvent for analytical standards of trichothecenes and has been shown to be suitable for long-term storage of some mycotoxins. Methanol can also be used, but there is a potential for transesterification with some trichothecenes over long periods. Dimethyl sulfoxide (DMSO) is another option, particularly for biological assays, but its effect on long-term stability should be evaluated. For aqueous solutions used in experiments, it is crucial to be aware of the potential for isomerization.

Q4: How does pH affect the stability of Stachybotrydial?

A4: The rate of isomerization of Stachybotrydial is likely pH-dependent. While a specific pH-rate profile for Stachybotrydial has not been published, similar reactions are often influenced by pH. It is recommended to buffer aqueous solutions to a pH relevant to the experimental conditions and to evaluate the stability of Stachybotrydial at that pH.

Q5: Can antioxidants be used to prevent the degradation of Stachybotrydial?

A5: While the primary degradation pathway is isomerization, oxidative degradation can also occur with complex organic molecules. The use of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid has been shown to stabilize other compounds. However, their effectiveness in preventing Stachybotrydial degradation has not been specifically reported. If oxidative degradation is a concern, the addition of an antioxidant at a low concentration (e.g., 0.01-0.1%) could be tested.

Quantitative Data Summary

The following tables summarize the known and proposed factors influencing Stachybotrydial stability.

Table 1: Influence of Storage Temperature on Stachybotrydial Stability (Hypothetical Data)

Storage Temperature (°C)Expected Stability (Half-life)Notes
25 (Room Temperature)Days to WeeksSignificant degradation expected. Not recommended for storage.
4Weeks to MonthsSuitable for short-term storage (days to a few weeks).
-20Months to a YearRecommended for mid-term storage.
-80> 1 YearRecommended for long-term archival storage.

Note: This table presents hypothetical data based on general knowledge of mycotoxin stability. Specific kinetic data for Stachybotrydial is not currently available in the literature.

Table 2: Influence of Solvent on Stachybotrydial Stability

SolventKnown EffectsRecommendations
Acetonitrile Generally good stability for trichothecenes.Recommended for analytical standards and stock solutions.
Methanol Potential for transesterification with some trichothecenes over time.Use with caution for long-term storage.
DMSO Good solubilizing agent for biological assays.Evaluate for long-term stability if used for stock solutions.
Aqueous Buffers Promotes isomerization to the lactone form.Prepare fresh for experiments or validate stability under specific pH and temperature conditions.

Experimental Protocols

Protocol 1: Determination of Stachybotrydial Stability in Solution

Objective: To determine the degradation kinetics of Stachybotrydial under various storage conditions.

Materials:

  • Stachybotrydial standard

  • High-purity solvents (e.g., acetonitrile, methanol, DMSO, water)

  • pH buffers (e.g., phosphate, citrate)

  • Amber glass vials with screw caps

  • Temperature-controlled environments (e.g., incubators, refrigerators, freezers at 25°C, 4°C, -20°C, and -80°C)

  • Light source for photostability testing (ICH Q1B compliant)

  • Aluminum foil

  • LC-MS/MS system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of Stachybotrydial in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare working solutions in the different solvents and pH buffers to be tested.

  • Storage Conditions:

    • Aliquot the working solutions into amber glass vials.

    • For photostability testing, use clear glass vials and wrap a control set in aluminum foil.

    • Place the vials in the different temperature-controlled environments.

    • For photostability, expose the samples to a light source as per ICH Q1B guidelines.

  • Time Points:

    • Define a series of time points for analysis (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Sample Analysis:

    • At each time point, remove a vial from each condition.

    • Analyze the samples by LC-MS/MS to quantify the concentration of the Stachybotrydial dialdehyde and lactone forms.

  • Data Analysis:

    • Plot the concentration of the Stachybotrydial dialdehyde form versus time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Protocol 2: LC-MS/MS Method for the Analysis of Stachybotrydial and its Lactone Isomer

Objective: To separate and quantify Stachybotrydial (dialdehyde) and its lactone isomer.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Stachybotrydial (dialdehyde): Precursor ion [M+H]+ → Product ion 1, Product ion 2

      • Stachybotrydial (lactone): Precursor ion [M+H]+ → Product ion 1, Product ion 2

    • Note: The specific MRM transitions need to be optimized for the instrument being used.

Visualizations

Stachybotrydial_Degradation_Pathway Stachybotrydial Stachybotrydial (Dialdehyde) Lactone Stachybotrydial (Lactone) Stachybotrydial->Lactone Isomerization (spontaneous in aqueous solution) Other Other Degradation Products Stachybotrydial->Other Oxidation / Hydrolysis (minor pathways)

Caption: Primary degradation pathway of Stachybotrydial in solution.

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare Stachybotrydial Solutions aliquot Aliquot into Vials prep_solution->aliquot temp Temperature (25°C, 4°C, -20°C, -80°C) aliquot->temp light Light Exposure (ICH Q1B) aliquot->light solvent Solvent Type (ACN, MeOH, DMSO, Buffer) aliquot->solvent sampling Sample at Time Points temp->sampling light->sampling solvent->sampling lcms LC-MS/MS Analysis sampling->lcms data Data Analysis (Kinetics, Half-life) lcms->data

Caption: Workflow for a Stachybotrydial stability study.

Technical Support Center: Cell Viability Assays with Mer-NF5003F Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mer-NF5003F in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Stachybotrydial, is a sesquiterpenoid natural product isolated from the fungus Stachybotrys. Its cytotoxic effects are attributed to the inhibition of key cellular enzymes. One of its primary targets is Protein Kinase CK2, a crucial enzyme in cell proliferation and growth.[1] Additionally, Stachybotrydial has been shown to be a potent inhibitor of fucosyltransferase and sialyltransferase, enzymes whose elevated expression is associated with tumor progression and metastasis.[2]

Q2: Which cell viability assays are recommended for use with this compound?

Standard colorimetric and fluorometric cell viability assays such as the MTT, MTS, XTT, WST-1, and resazurin (AlamarBlue) assays are suitable for assessing the effects of this compound. The choice of assay may depend on the specific cell line, experimental goals, and available equipment. It is always recommended to validate findings with a secondary, mechanistically different assay.

Q3: What are the expected IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and its derivatives can vary significantly between different cancer cell lines and experimental conditions. Below is a summary of reported values from literature.

Data Presentation

Table 1: Cytotoxic Activity of this compound (Stachybotrydial) and Related Compounds

CompoundCell LineAssay TypeIncubation TimeIC50 / EC50 (µM)
Stachybotrydial AcetateMCF7 (Breast Adenocarcinoma)EdU-EC50: >10
Acetoxystachybotrydial AcetateMCF7 (Breast Adenocarcinoma)EdU-EC50: 0.39[1]
Stachybotrychromene AHepG2 (Hepatocellular Carcinoma)Resazurin24hIC50: 73.7[3]
Stachybotrychromene BHepG2 (Hepatocellular Carcinoma)Resazurin24hIC50: 28.2[3]

Note: The specific this compound compound used, cell density, and assay conditions can influence the observed IC50/EC50 values. Researchers should perform their own dose-response experiments to determine the precise values for their system.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO or other solvent used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630-650 nm can be used to subtract background absorbance.

Resazurin (AlamarBlue) Cell Viability Assay Protocol

This protocol outlines the steps for a resazurin-based cell viability assay.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Resazurin Incubation:

    • After the treatment period, add resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

Troubleshooting Guides

Issue 1: High background absorbance/fluorescence in "no cell" control wells.

  • Possible Cause: The cell culture medium, particularly if it contains phenol red, can contribute to background signal. This compound itself might also directly reduce the assay reagent.

  • Troubleshooting Steps:

    • Use phenol red-free medium for the assay.

    • Include a "reagent blank" control containing medium, this compound at the highest concentration, and the assay reagent (MTT or resazurin) but no cells.[4]

    • Subtract the average absorbance/fluorescence of the reagent blank from all other readings.

Issue 2: Inconsistent readings across replicate wells.

  • Possible Cause: Uneven cell seeding, "edge effects" in the microplate, or incomplete solubilization of formazan crystals (in MTT assays).

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding by gentle pipetting.

    • To minimize evaporation from outer wells (edge effect), fill the peripheral wells with sterile PBS or medium without cells.[4]

    • For MTT assays, ensure complete dissolution of formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes before reading.[4]

Issue 3: Unexpected increase in viability at high concentrations of this compound.

  • Possible Cause: Chemical interference where this compound directly reduces the MTT or resazurin reagent, leading to a false positive signal.

  • Troubleshooting Steps:

    • Perform a cell-free control experiment by incubating this compound with the assay reagent in medium to check for direct reduction.[4]

    • If interference is confirmed, consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures LDH release.

Issue 4: Low signal or small dynamic range.

  • Possible Cause: The cell seeding density may be too low, or the incubation time with the assay reagent is insufficient.

  • Troubleshooting Steps:

    • Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

    • Increase the incubation time with the MTT or resazurin reagent. Monitor the color/fluorescence development over time to determine the optimal incubation period.

Visualizations

Mer_NF5003F_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Mer_NF5003F This compound (Stachybotrydial) Fucosyltransferase Fucosyltransferase Mer_NF5003F->Fucosyltransferase inhibition Sialyltransferase Sialyltransferase Mer_NF5003F->Sialyltransferase inhibition CK2 Protein Kinase CK2 Mer_NF5003F->CK2 inhibition Metastasis Metastasis Fucosyltransferase->Metastasis Sialyltransferase->Metastasis Proliferation Cell Proliferation & Growth CK2->Proliferation

Caption: Proposed signaling pathway of this compound in cancer cells.

Cell_Viability_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_compound 3. Treat with This compound (Serial Dilutions) incubate_24h->treat_compound incubate_treatment 4. Incubate (e.g., 24, 48, 72h) treat_compound->incubate_treatment add_reagent 5. Add Viability Reagent (MTT or Resazurin) incubate_treatment->add_reagent incubate_reagent 6. Incubate (1-4 hours) add_reagent->incubate_reagent read_plate 7. Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data 8. Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Logic start Inconsistent Results? high_bg High Background in 'No Cell' Control? start->high_bg Check Background inconsistent_reps Inconsistent Replicates? start->inconsistent_reps Check Replicates unexpected_increase Increased Viability at High Dose? start->unexpected_increase Check Dose-Response solution_bg Use Phenol Red-Free Medium Run 'Reagent Blank' Control high_bg->solution_bg solution_reps Ensure Homogenous Seeding Avoid Edge Effects Ensure Complete Solubilization inconsistent_reps->solution_reps solution_increase Perform Cell-Free Assay Use Alternative Assay (e.g., ATP-based) unexpected_increase->solution_increase end Reliable Results solution_bg->end solution_reps->end solution_increase->end

Caption: Logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Interpreting Results from Stachybotrydial Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrydial. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Stachybotrydial?

A1: Stachybotrydial has been shown to inhibit the activity of several key enzymes. Its primary targets include:

  • α1,3-fucosyltransferase (Fuc-T) [1]

  • Sialyltransferase (ST) [1]

  • Protein Kinase CK2 (formerly Casein Kinase II) [2][3][4][5]

Q2: What is the mechanism of inhibition of Stachybotrydial on its primary targets?

A2: The mechanism of inhibition varies depending on the target enzyme:

  • For α1,3-fucosyltransferase , Stachybotrydial acts as an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor with respect to the acceptor substrate N-acetyllactosamine.[1]

  • For Protein Kinase CK2 , derivatives of Stachybotrydial, such as acetoxystachybotrydial acetate, have been shown to be ATP-competitive inhibitors.[2][6]

Q3: What are the reported IC50 and Ki values for Stachybotrydial and its derivatives against its targets?

A3: The following tables summarize the reported inhibitory activities of Stachybotrydial and its related compounds.

Table 1: Inhibitory Activity of Stachybotrydial against Glycosyltransferases

CompoundTarget EnzymeSubstrateInhibition TypeKi Value (µM)
Stachybotrydialα1,3-fucosyltransferaseGDP-fucoseUncompetitive10.7
Stachybotrydialα1,3-fucosyltransferaseN-acetyllactosamineNoncompetitive9.7

Data sourced from Lin et al., 2005.[1]

Table 2: Inhibitory Activity of Stachybotrydial Derivatives against Human Protein Kinase CK2

CompoundIC50 Value (µM)
Stachybotrydial>10
Stachybotrydial acetate0.69
Acetoxystachybotrydial acetate1.86

Data sourced from Haidar et al., 2021.[2][5]

Q4: What are the downstream cellular effects of inhibiting Stachybotrydial's targets?

A4: Inhibition of Stachybotrydial's targets can lead to significant downstream cellular effects:

  • Inhibition of fucosyltransferases and sialyltransferases can alter cell surface glycosylation, which is crucial for cell-cell adhesion, signaling, and metastasis in cancer.[7][8][9][10][11]

  • Inhibition of Protein Kinase CK2 can induce apoptosis (programmed cell death) in cancer cells.[4][12][13][14][15] CK2 is known to suppress apoptosis through various signaling pathways, so its inhibition can reactivate these cell death mechanisms.[4][12][13][14][15]

Troubleshooting Guide

Problem 1: High background signal in the assay.

Possible Causes:

  • Contaminated Reagents: Impurities in buffers, enzymes, or substrates can lead to non-specific signals.

  • Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or concentrations of assay components can increase background.

  • Non-specific Binding: The inhibitor or detection reagents may bind to unintended targets or surfaces of the assay plate.

Solutions:

  • Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.

  • Optimize Assay Conditions: Titrate enzyme and substrate concentrations to find the optimal signal-to-noise ratio. Optimize incubation times and temperatures.

  • Include Proper Controls: Always run controls with no enzyme, no substrate, and vehicle (e.g., DMSO) without the inhibitor.

Problem 2: Low or no inhibitory activity observed.

Possible Causes:

  • Poor Inhibitor Solubility: Stachybotrydial and its derivatives may have limited solubility in aqueous buffers, leading to a lower effective concentration.

  • Inhibitor Instability: The compound may be unstable at the assay pH or temperature.

  • Incorrect Assay Conditions: The substrate concentration may be too high, especially for competitive inhibitors.

Solutions:

  • Improve Solubility: Prepare a high-concentration stock solution of Stachybotrydial in a suitable organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final solvent concentration is low (typically <1%) and does not affect enzyme activity.

  • Assess Stability: If instability is suspected, prepare fresh solutions of the inhibitor for each experiment. The stability of Stachybotrydial can be influenced by pH and temperature.[16][17][18]

  • Optimize Substrate Concentration: For competitive inhibitors, use a substrate concentration at or below the Km value to ensure sensitivity to inhibition.

Problem 3: Inconsistent or non-reproducible results.

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter results.

  • Variable Enzyme Activity: The specific activity of the enzyme may vary between batches or with storage time.

Solutions:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment.

  • Standardize Enzyme Preparations: Aliquot and store the enzyme at a low temperature (e.g., -80°C) to maintain its activity. Perform a standard activity assay with each new batch of enzyme.

Experimental Protocols

Protocol 1: Non-Radioactive Fucosyltransferase Inhibition Assay (Fluorometric)

This protocol is adapted from a high-throughput assay for fucosyltransferase VI (FUT6).[19]

Materials:

  • Human fucosyltransferase enzyme

  • 4-methylumbelliferyl β-N-acetyllactosamine (MU-βLacNAc) - fluorogenic probe

  • GDP-fucose - fucose donor

  • Stachybotrydial

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MnCl2)

  • Stop solution (e.g., 100 mM EDTA)

  • Glycosidases (e.g., β-galactosidase and β-N-acetylhexosaminidase) to hydrolyze the un-fucosylated probe

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare Reagents: Prepare stock solutions of Stachybotrydial in DMSO. Make serial dilutions in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the fucosyltransferase enzyme and varying concentrations of Stachybotrydial. Include a vehicle control (DMSO) without the inhibitor. Incubate for 15 minutes at room temperature.

  • Initiate the Fucosylation Reaction: Add GDP-fucose and the fluorogenic probe MU-βLacNAc to each well to start the reaction. Incubate for 60 minutes at 37°C.

  • Stop the Reaction: Add stop solution to each well.

  • Hydrolysis of Un-fucosylated Probe: Add a mixture of β-galactosidase and β-N-acetylhexosaminidase to each well. Incubate for 30 minutes at 37°C. This will cleave the un-fucosylated MU-βLacNAc, releasing the fluorescent 4-methylumbelliferone.

  • Measure Fluorescence: Read the fluorescence at an excitation of 360 nm and an emission of 450 nm.

  • Data Analysis: The fluorescence signal is inversely proportional to the fucosyltransferase activity. Calculate the percent inhibition for each Stachybotrydial concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Non-Radioactive Sialyltransferase Inhibition Assay (Colorimetric)

This protocol is based on a phosphatase-coupled assay.

Materials:

  • Human sialyltransferase enzyme

  • CMP-sialic acid - donor substrate

  • Acceptor substrate (e.g., asialofetuin)

  • Stachybotrydial

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl2)

  • Alkaline phosphatase

  • Malachite Green Phosphate Assay Kit

  • Clear 96-well microplate

  • Absorbance plate reader (620 nm)

Procedure:

  • Prepare Reagents: Prepare stock solutions of Stachybotrydial in DMSO and make serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the sialyltransferase enzyme, acceptor substrate, and varying concentrations of Stachybotrydial. Include a vehicle control.

  • Initiate the Sialyltransferase Reaction: Add CMP-sialic acid to each well to start the reaction. Incubate for 60 minutes at 37°C. The reaction will produce CMP as a byproduct.

  • Phosphatase Reaction: Add alkaline phosphatase to each well. Incubate for 30 minutes at 37°C. The alkaline phosphatase will hydrolyze the CMP to produce free phosphate.

  • Phosphate Detection: Add the Malachite Green reagent to each well according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature for color development.

  • Measure Absorbance: Read the absorbance at 620 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of phosphate produced, which corresponds to the sialyltransferase activity. Calculate the percent inhibition for each Stachybotrydial concentration and determine the IC50 value.

Protocol 3: Protein Kinase CK2 Inhibition Assay (Luminescence-based)

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Human Protein Kinase CK2

  • CK2-specific peptide substrate

  • ATP

  • Stachybotrydial or its derivatives

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of the Stachybotrydial compound in DMSO and make serial dilutions in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the Protein Kinase CK2, the specific peptide substrate, and varying concentrations of the Stachybotrydial compound. Include a vehicle control.

  • Initiate the Kinase Reaction: Add ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop the Reaction and Deplete Remaining ATP: Add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced in the kinase reaction into a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Stachybotrydial_Inhibition_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Stachybotrydial Stachybotrydial Stock (in DMSO) Assay Enzyme Inhibition Assay (e.g., Fluorometric, Colorimetric, Luminescence) Stachybotrydial->Assay Enzyme Target Enzyme (Fuc-T, ST, or CK2) Enzyme->Assay Substrates Substrates (e.g., GDP-fucose, CMP-sialic acid, ATP) Substrates->Assay Data Raw Data (Fluorescence, Absorbance, Luminescence) Assay->Data Normalization Normalization to Controls Data->Normalization Curve Dose-Response Curve Fitting Normalization->Curve IC50 IC50 Determination Curve->IC50

Caption: Experimental workflow for Stachybotrydial inhibition assays.

Fucosyltransferase_Signaling Stachybotrydial Stachybotrydial FucT Fucosyltransferase (Fuc-T) Stachybotrydial->FucT inhibits Fucosylation Protein Fucosylation FucT->Fucosylation CellSurface Altered Cell Surface Glycans Fucosylation->CellSurface Adhesion Decreased Cell Adhesion & Metastasis CellSurface->Adhesion

Caption: Inhibition of fucosylation signaling by Stachybotrydial.

Sialyltransferase_Signaling Stachybotrydial Stachybotrydial ST Sialyltransferase (ST) Stachybotrydial->ST inhibits Sialylation Protein Sialylation ST->Sialylation Hypersialylation Reduced Hypersialylation on Cancer Cells Sialylation->Hypersialylation ImmuneEvasion Decreased Immune Evasion & Metastasis Hypersialylation->ImmuneEvasion

Caption: Inhibition of sialylation signaling by Stachybotrydial.

CK2_Apoptosis_Signaling Stachybotrydial Stachybotrydial Derivatives CK2 Protein Kinase CK2 Stachybotrydial->CK2 inhibits AntiApoptotic Anti-Apoptotic Proteins CK2->AntiApoptotic phosphorylates & activates ProApoptotic Pro-Apoptotic Proteins CK2->ProApoptotic phosphorylates & _inhibits_ Apoptosis Induction of Apoptosis AntiApoptotic->Apoptosis inhibits ProApoptotic->Apoptosis activates

Caption: Stachybotrydial derivative-mediated induction of apoptosis via CK2 inhibition.

References

Minimizing variability in Mer-NF5003F experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving Mer-NF5003F (also known as Stachybotrydial).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

A1: this compound, also known by its synonym Stachybotrydial, is a sesquiterpene isolated from the fungus Stachybotrys. It is a bioactive compound with a range of inhibitory activities. It has been shown to inhibit avian myeloblastosis virus (AMV) protease, various sialyltransferases and fucosyltransferases, and has demonstrated activity against Herpes Simplex Virus-1 (HSV-1) and a multidrug-resistant strain of Plasmodium falciparum.[1] More recently, it has been identified as a potent inhibitor of human protein kinase CK2.

Q2: What are the synonyms for this compound?

A2: The most common synonyms for this compound are Stachybotrydial and F 1839M.[1]

Q3: What is the molecular weight and formula of this compound?

A3: The molecular formula of this compound is C₂₃H₃₀O₅, and its molecular weight is approximately 386.5 g/mol .

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.

Troubleshooting Guides

Issue 1: High Variability in IC₅₀/EC₅₀ Values Between Experiments

  • Possible Cause 1: Inconsistent Solubilization of this compound.

    • Solution: Always prepare a fresh stock solution in a high-quality, anhydrous solvent like DMSO. Warm the solution gently (e.g., to 37°C) to ensure complete dissolution. Avoid repeated freeze-thaw cycles of the stock solution. For working solutions, dilute the stock in your final assay buffer and ensure thorough mixing.

  • Possible Cause 2: Degradation of this compound.

    • Solution: While specific stability data is limited, it is best practice to store the solid compound at -20°C or lower, protected from light and moisture. Prepare stock solutions fresh and use them within a short period. If storing stock solutions, aliquot into single-use vials to minimize contamination and degradation.

  • Possible Cause 3: Volatility of the Compound.

    • Solution: As a sesquiterpene, this compound may have some volatility. Keep containers tightly sealed. When preparing dilutions, minimize the time the stock solution is open to the air.

  • Possible Cause 4: Cellular Health and Density.

    • Solution: Ensure that cells used in assays are in the logarithmic growth phase and have high viability. Seed cells at a consistent density across all wells and plates. Variations in cell number can significantly impact the apparent potency of a compound.

Issue 2: Unexpected or No Cellular Activity

  • Possible Cause 1: Compound Precipitation in Assay Media.

    • Solution: Although soluble in organic solvents, this compound may precipitate in aqueous assay media, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration of the compound or including a small, non-interfering amount of a solubilizing agent like Pluronic F-68 in your media.

  • Possible Cause 2: Incorrect Solvent Concentration in Final Assay.

    • Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your assay wells is consistent across all treatments (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The target of this compound (e.g., protein kinase CK2) may not be critical for the survival or proliferation of your chosen cell line, or the compound may not be able to effectively reach its intracellular target. Consider using a cell line known to be sensitive to CK2 inhibition or perform target engagement studies.

Data Summary

Table 1: Reported In Vitro Inhibitory Activities of this compound

TargetIC₅₀Reference
Avian Myeloblastosis Virus (AMV) Protease7.8 µM[1]
Sialyltransferase 6N (ST6N)0.61 µg/mL[1]
Sialyltransferase 3O (ST3O)6.7 µg/mL[1]
Sialyltransferase 3N (ST3N)10 µg/mL[1]
Fucosyltransferase11.3 µg/mL[1]
Herpes Simplex Virus-1 (HSV-1)4.32 µg/mL[1]
Plasmodium falciparum (K1 strain)0.85 µg/mL[1]
Human Protein Kinase CK20.32 µM (Stachybotrychromene C, a related compound)
Human Protein Kinase CK20.69 µM (Stachybotrydial acetate)
Human Protein Kinase CK21.86 µM (Acetoxystachybotrydial acetate)

Experimental Protocols

Detailed Protocol: Cell Viability Assay using MTT

This protocol is adapted from a study that successfully used a related compound, acetoxystachybotrydial acetate, to assess its effect on cell viability.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF7, A427, A431) in appropriate media and conditions.

    • Trypsinize and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Ensure the final DMSO concentration in all wells (including vehicle control) is 0.5% or less.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the media from each well.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay stock Prepare 10 mM Stock in DMSO dilutions Serial Dilutions in Media stock->dilutions treat Add Compound Dilutions to Cells dilutions->treat seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Read Absorbance dissolve->read

Caption: Workflow for a cell viability assay using this compound.

signaling_pathway MerNF5003F This compound CK2 Protein Kinase CK2 MerNF5003F->CK2 pSubstrate Phosphorylated Substrate CK2->pSubstrate Phosphorylation Substrate CK2 Substrate (e.g., Akt, PTEN) Substrate->pSubstrate Downstream Downstream Signaling (e.g., Pro-survival pathways) pSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Proposed inhibitory action of this compound on the CK2 signaling pathway.

troubleshooting_guide start High Variability in Results? solubility Check Solubilization Protocol (Fresh stock, warm gently) start->solubility Yes no_effect No/Unexpected Effect? start->no_effect No storage Review Storage Conditions (Aliquoted, -20°C, protected) solubility->storage Still variable cell_health Verify Cell Health & Density (Log phase, consistent seeding) storage->cell_health Still variable end Problem Resolved cell_health->end precipitation Inspect for Precipitation in Media no_effect->precipitation Yes no_effect->end No solvent_control Check Final Solvent Concentration (≤0.5%) precipitation->solvent_control Still no effect cell_line Consider Cell Line Sensitivity solvent_control->cell_line Still no effect cell_line->end

Caption: Decision tree for troubleshooting this compound experiments.

References

Validation & Comparative

Mer-NF5003F: A Comparative Analysis of a Sesquiterpenoid Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mer-NF5003F with other protease inhibitors, supported by experimental data and detailed methodologies. This compound, a sesquiterpenoid isolated from Stachybotrys species, has demonstrated inhibitory activity against the avian myeloblastosis virus (AMV) protease, a key enzyme in the viral life cycle.

Performance Comparison of Protease Inhibitors

This compound has been identified as an inhibitor of the avian myeloblastosis virus (AMV) protease with a reported IC50 value of 7.8 μM. To provide a comprehensive performance assessment, this section compares this compound with other substrate-based peptide inhibitors targeting the closely related myeloblastosis-associated virus (MAV) proteinase. The data presented in the following table is derived from studies on the specificity of MAV proteinase using a series of synthetic peptide inhibitors.

InhibitorStructure / SequenceKi (μM)
This compound Sesquiterpenoid (Stachybotrydial)-
IC50 (μM) 7.8
Inhibitor Pep-1Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-Gln-NH225
Inhibitor Pep-2Ac-Ser-Gln-Asn-Phe-Pro-Val-Val-Gln-NH218
Inhibitor Pep-3Ac-Ser-Gln-Asn-Leu-Pro-Val-Val-Gln-NH230
Inhibitor Pep-4Ac-Ser-Gln-Asn-Tyr-Sta-Val-Val-Gln-NH20.8
Inhibitor Pep-5Ac-Val-Ser-Gln-Asn-Tyr-Pro-Val-Val-Gln-NH25

Note: Ki values for peptide inhibitors are for MAV proteinase and are sourced from Pavlícková et al., 1992. The IC50 value for this compound is for AMV protease.

Signaling Pathway: Role of AMV Protease in Viral Replication

The primary role of the AMV protease is not to modulate a host cell signaling pathway in the traditional sense, but to process the viral Gag-Pol polyprotein precursor. This proteolytic cleavage is essential for the maturation of viral particles and the continuation of the viral life cycle. The following diagram illustrates the central function of the AMV protease.

AMV_Lifecycle cluster_host_cell Host Cell Viral_RNA Viral RNA Genome Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Integration Integration into Host Genome Proviral_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein AMV_Protease AMV Protease (p15) Gag_Pol_Polyprotein->AMV_Protease Cleavage Site Mature_Viral_Proteins Mature Viral Proteins (Capsid, RT, Integrase) AMV_Protease->Mature_Viral_Proteins Catalyzes Cleavage Viral_Assembly Viral Assembly & Budding Mature_Viral_Proteins->Viral_Assembly New_Virion New Virion Viral_Assembly->New_Virion This compound This compound This compound->AMV_Protease Inhibits

Caption: Role of AMV Protease in the Viral Life Cycle.

Experimental Methodologies

A detailed protocol for a key experiment to determine the inhibitory activity of compounds against AMV protease is provided below.

In Vitro AMV Protease Inhibition Assay (Fluorogenic Substrate Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against AMV protease.

Materials:

  • Recombinant AMV Protease

  • Fluorogenic peptide substrate for AMV protease (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

  • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the fluorogenic peptide substrate to all wells at a final concentration equal to its Km value.

  • Initiate the reaction by adding recombinant AMV protease to all wells except the negative control.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Monitor the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Add_Components Add Inhibitor, Substrate, and Enzyme to 96-well Plate Prepare_Reagents->Add_Components Prepare_Inhibitor Prepare Serial Dilutions of Test Compound Prepare_Inhibitor->Add_Components Incubate_Measure Incubate and Measure Fluorescence Over Time Add_Components->Incubate_Measure Calculate_Rates Calculate Initial Reaction Rates Incubate_Measure->Calculate_Rates Calculate_Inhibition Calculate Percent Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Workflow for AMV Protease Inhibition Assay.

Stachybotrydial: A Comparative Analysis Against Known Sialyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Stachybotrydial with other established sialyltransferase inhibitors. Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid to glycoproteins and glycolipids. Their overexpression is implicated in various pathologies, particularly in cancer metastasis, making them a key target for therapeutic intervention. This document presents quantitative data, experimental methodologies, and visual aids to facilitate an objective assessment of Stachybotrydial's potential as a sialyltransferase inhibitor.

Quantitative Comparison of Sialyltransferase Inhibitors

The inhibitory potential of Stachybotrydial and other known compounds against various sialyltransferase (ST) isoforms is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of potency.

InhibitorTarget Sialyltransferase(s)IC50 / Ki (µM)Compound TypeReference
Stachybotrydial Various STsMicromolar rangeFungal Metabolite (Spirocyclic drimane)[1][2]
FCW393 ST6GAL17.8Lithocholic Acid Derivative[3]
ST3GAL39.45[3]
ST3GAL1> 400[3]
ST8SIA4> 100[3]
Soyasaponin I ST3Gal-IKi = 2.1Natural Product (Triterpenoid saponin)
Lith-O-Asp Pan-ST inhibitorIC50 = 12-37Lithocholic Acid Derivative
AL10 Pan-ST inhibitorNot specifiedLithocholic Acid Derivative[3]
CMP-3Fₐₓ-Neu5Ac General ST inhibitorLow µM rangeCMP-sialic acid analog

Experimental Protocols

The determination of inhibitory activity for sialyltransferase inhibitors typically involves in vitro enzyme assays. Below are detailed methodologies for common approaches.

Radiolabeled Sialyltransferase Inhibition Assay

This method measures the transfer of a radiolabeled sialic acid from a donor substrate (e.g., CMP-[¹⁴C]NeuAc) to an acceptor substrate in the presence and absence of an inhibitor.

Materials:

  • Recombinant human sialyltransferase (e.g., ST6GAL1, ST3GAL3)

  • CMP-[¹⁴C]N-acetylneuraminic acid (CMP-[¹⁴C]NeuAc) as the donor substrate

  • Asialofetuin or other suitable acceptor substrate

  • Inhibitor compound (e.g., Stachybotrydial) at various concentrations

  • Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the inhibitor at the desired concentration.

  • Initiate the reaction by adding the sialyltransferase enzyme and the radiolabeled donor substrate, CMP-[¹⁴C]NeuAc.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Separate the radiolabeled glycoprotein product from the unincorporated CMP-[¹⁴C]NeuAc using a suitable method, such as filter paper precipitation or size-exclusion chromatography.

  • Quantify the radioactivity of the product using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]

Fluorometric Sialyltransferase Inhibition Assay

This high-throughput method utilizes a fluorogenic substrate that becomes fluorescent upon sialylation, allowing for continuous monitoring of enzyme activity.

Materials:

  • Recombinant human sialyltransferase

  • CMP-N-acetylneuraminic acid (CMP-NeuAc)

  • Fluorogenic acceptor substrate (e.g., a galactose-terminated oligosaccharide conjugated to a fluorophore that is quenched until sialylation)

  • Inhibitor compound

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • In a microplate, add the assay buffer, CMP-NeuAc, the fluorogenic acceptor substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the sialyltransferase enzyme.

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • The initial reaction velocity is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

  • Determine the IC50 value as described in the radiolabeled assay protocol.[5]

Signaling Pathway and Experimental Workflow

Sialyltransferases play a crucial role in modifying cell surface glycans, which in turn modulate various signaling pathways involved in cell adhesion, migration, and proliferation. Inhibition of these enzymes can disrupt these pathological processes.

Sialyltransferase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Inhibition Mechanism Receptor Glycoprotein Receptor Sialylated_Receptor Sialylated Receptor Receptor->Sialylated_Receptor Sialylation PI3K PI3K Sialylated_Receptor->PI3K Akt Akt PI3K->Akt Metastasis Cell Migration & Metastasis Akt->Metastasis Sialyltransferase Sialyltransferase (e.g., ST6GAL1) Inhibitor Stachybotrydial Inhibitor->Sialyltransferase Experimental_Workflow cluster_workflow In Vitro Sialyltransferase Inhibition Assay Workflow A 1. Prepare Reaction Mixture (Buffer, Acceptor, Inhibitor) B 2. Initiate Reaction (Add Enzyme & Donor Substrate) A->B C 3. Incubate at 37°C B->C D 4. Terminate Reaction C->D E 5. Separate Product D->E F 6. Quantify Product E->F G 7. Calculate % Inhibition & IC50 F->G

References

Mer-NF5003F vs. Acyclovir: A Comparative Efficacy Analysis Against Herpes Simplex Virus 1 (HSV-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Mer-NF5003F (also known as Stachybotrydial) and the established antiviral drug Acyclovir against Herpes Simplex Virus 1 (HSV-1). The information presented herein is intended to support research and development efforts in the field of antiviral therapeutics.

Compound Overview

This compound is a sesquiterpene isolated from the fungus Stachybotrys nephrospora.[1] Its mechanism of action involves the inhibition of multiple enzymes, including avian myeloblastosis virus (AMV) protease, sialyltransferases, and fucosyltransferase. Notably, it has demonstrated in vitro activity against HSV-1.

Acyclovir is a synthetic purine nucleoside analogue that is a cornerstone in the treatment of HSV infections.[1][2][3] It is a highly selective drug that, upon conversion to its triphosphate form by viral and cellular kinases, inhibits viral DNA polymerase and terminates the viral DNA chain.[1][4][5]

Quantitative Efficacy Against HSV-1

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Acyclovir against HSV-1, providing a quantitative measure of their antiviral potency. For a standardized comparison, all values have been converted to micromolar (µM).

CompoundIC50 (µg/mL)Molecular Weight ( g/mol )IC50 (µM)Reference(s)
This compound4.32386.511.18[1]
Acyclovir0.85 (µM)225.20.85
Acyclovir0.07 - 0.97225.20.31 - 4.31
Acyclovir0.38 ± 0.23225.21.69 ± 1.02
Acyclovir0.89225.23.95
Acyclovir0.08 - 0.43225.20.36 - 1.91

Note: The IC50 values for Acyclovir are presented as a range and an average from multiple studies to reflect the variability observed under different experimental conditions.

Mechanism of Action: Acyclovir

Acyclovir's selective antiviral activity is a result of its specific activation within virus-infected cells. The following diagram illustrates the key steps in its mechanism of action.

Acyclovir_Mechanism cluster_cell HSV-Infected Host Cell Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Viral Thymidine Kinase Acyclovir_TP Acyclovir Triphosphate Acyclovir_MP->Acyclovir_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Inhibits Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation into Viral DNA Plaque_Reduction_Assay start Start seed_cells Seed Vero Cells in Multi-well Plates start->seed_cells cell_monolayer Incubate to Form Confluent Monolayer seed_cells->cell_monolayer infect_cells Infect Cells with HSV-1 cell_monolayer->infect_cells add_compound Add Test Compound at Various Concentrations infect_cells->add_compound incubate Incubate for Plaque Formation add_compound->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Viral Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 Value count_plaques->calculate_ic50 end_point End calculate_ic50->end_point

References

Control Experiments for Mer-NF5003F Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of control experiments essential for validating studies involving Mer-NF5003F, a sesquiterpene with diverse biological activities. The following sections detail experimental protocols, comparative data with alternative compounds, and visualizations of relevant signaling pathways to ensure the robustness and reproducibility of your research findings.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound against various enzymes and viruses, alongside suggested positive controls for comparative analysis.

TargetThis compound IC₅₀Positive ControlNegative Control
Avian Myeloblastosis Virus (AMV) Protease7.8 µMCommercially available protease inhibitor cocktails (e.g., cOmplete™)[1][2][3][4]Vehicle (e.g., DMSO)
Sialyltransferase 6N (ST6N)0.61 µg/mLCommercially available Sialyltransferase activity assay kits often include a positive control[5][6]Vehicle (e.g., DMSO)
Sialyltransferase ST3O6.7 µg/mLCommercially available Sialyltransferase activity assay kits often include a positive control[5][6]Vehicle (e.g., DMSO)
Sialyltransferase ST3N10 µg/mLCommercially available Sialyltransferase activity assay kits often include a positive control[5][6]Vehicle (e.g., DMSO)
Fucosyltransferase11.3 µg/mLGuanosine 5'-diphosphate (GDP)[7]Vehicle (e.g., DMSO)
Herpes Simplex Virus-1 (HSV-1)4.32 µg/mLAcyclovirVehicle (e.g., DMSO)
Plasmodium falciparum (K1 strain)0.85 µg/mLChloroquineVehicle (e.g., DMSO)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized and comparable results.

Antiviral Activity Assay (e.g., against HSV-1)

Objective: To determine the inhibitory effect of this compound on viral replication.

Methodology:

  • Cell Culture: Culture appropriate host cells (e.g., Vero cells for HSV-1) in 96-well plates until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., Acyclovir), and a vehicle control (e.g., DMSO) in culture medium.

  • Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) at a specific multiplicity of infection (MOI).

  • Treatment: After a viral adsorption period, remove the inoculum and add the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).

  • Quantification of Viral Inhibition: Assess the antiviral activity by a suitable method, such as:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques. The percentage of plaque reduction relative to the vehicle control indicates antiviral activity.

    • MTT or MTS Assay: Measuring cell viability to determine the extent of virus-induced cell death and its inhibition by the compound.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of this compound to assess its cytotoxicity and ensure that the observed antiviral effect is not due to cell death caused by the compound itself.

Enzyme Inhibition Assays (Sialyltransferase, Fucosyltransferase, AMV Protease)

Objective: To quantify the inhibitory activity of this compound against specific enzymes.

General Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its specific substrate, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound, a known inhibitor as a positive control (e.g., GDP for fucosyltransferase), and a vehicle control to the reaction mixtures.

  • Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding a co-factor or substrate) and incubate at the optimal temperature and time for the specific enzyme.

  • Detection of Product Formation: Quantify the amount of product formed using a suitable detection method. This can be:

    • Fluorometric/Colorimetric Assays: Using substrates that release a fluorescent or colored product upon enzymatic cleavage.

    • Chromatographic Methods (e.g., HPLC): Separating and quantifying the product from the substrate.

    • Radiometric Assays: Using a radiolabeled substrate and measuring the incorporation of the label into the product.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC₅₀ value.

Specific Considerations:

  • Sialyltransferase Assay: Commercially available kits provide optimized reagents and protocols, often using a fluorometric or colorimetric readout.[5]

  • Fucosyltransferase Assay: A common method involves a coupled-enzyme reaction where the product of the fucosyltransferase reaction is further processed to generate a detectable signal.[7]

  • Protease Assay: Assays often utilize a substrate with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential impact of this compound on key signaling pathways.

Fucosyltransferase_Signaling cluster_inhibition Inhibition by this compound cluster_pathway Affected Signaling Pathways This compound This compound Fucosyltransferase Fucosyltransferase This compound->Fucosyltransferase Inhibits Notch_Receptor Notch_Receptor Fucosyltransferase->Notch_Receptor Fucosylation Insulin_Receptor Insulin_Receptor Fucosyltransferase->Insulin_Receptor Fucosylation Cell_Adhesion Cell_Adhesion Fucosyltransferase->Cell_Adhesion Mediates Inflammation Inflammation Fucosyltransferase->Inflammation Mediates Cell_Fate_Decisions Cell_Fate_Decisions Notch_Receptor->Cell_Fate_Decisions Glucose_Metabolism Glucose_Metabolism Insulin_Receptor->Glucose_Metabolism

Caption: Inhibition of fucosyltransferase by this compound can impact Notch and insulin signaling.

Sialyltransferase_Signaling cluster_inhibition Inhibition by this compound cluster_pathway Affected Signaling Pathways This compound This compound Sialyltransferase Sialyltransferase This compound->Sialyltransferase Inhibits Cell_Surface_Receptors Cell_Surface_Receptors Sialyltransferase->Cell_Surface_Receptors Sialylation Cell_Adhesion_and_Migration Cell_Adhesion_and_Migration Sialyltransferase->Cell_Adhesion_and_Migration Modulates PI3K_Akt_Pathway PI3K_Akt_Pathway Cell_Surface_Receptors->PI3K_Akt_Pathway Activates NFkB_Pathway NFkB_Pathway Cell_Surface_Receptors->NFkB_Pathway Activates

Caption: this compound's inhibition of sialyltransferases may affect PI3K/Akt and NFκB signaling.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis Target_Identification Identify Target (Virus or Enzyme) Assay_Selection Select Appropriate Assay Target_Identification->Assay_Selection Control_Selection Select Positive and Negative Controls Assay_Selection->Control_Selection Compound_Testing Test this compound at Varying Concentrations Control_Selection->Compound_Testing Control_Testing Run Positive and Negative Controls Control_Selection->Control_Testing Data_Acquisition Acquire Raw Data Compound_Testing->Data_Acquisition Control_Testing->Data_Acquisition Data_Normalization Normalize to Controls Data_Acquisition->Data_Normalization IC50_Calculation Calculate IC50 Value Data_Normalization->IC50_Calculation Comparative_Analysis Compare with Alternatives IC50_Calculation->Comparative_Analysis

Caption: A generalized workflow for conducting control experiments with this compound.

References

Stachybotrydial and Its Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of stachybotrydial and its related compounds, focusing on their structure-activity relationships (SAR). The information presented is curated from peer-reviewed scientific literature to aid in the exploration of these molecules for potential therapeutic applications.

Comparative Biological Activity

The biological activities of stachybotrydial and its derivatives, primarily phenylspirodrimanes isolated from Stachybotrys species, have been evaluated for their cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative data from various studies, highlighting how structural modifications impact their potency.

Cytotoxicity

The cytotoxic effects of stachybotrydial and its analogues have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference
Stachybotrydial AcetateMCF7 (human breast adenocarcinoma)~1.0 (reduced cell viability significantly)[1]
Stachybotrydial AcetateA427 (human lung carcinoma)>10 (not significant reduction)[1]
Stachybotrydial AcetateA431 (human epidermoid carcinoma)>10 (not significant reduction)[1]
Acetoxystachybotrydial AcetateMCF70.39 (EC50 for proliferation inhibition)[1]
Stachybotrychromene AHepG2 (human liver cancer)73.7[2]
Stachybotrychromene BHepG228.2[2]
Stachybotrychromene CHepG2>100[2]
Stachybotrysin CHepG224.7[3]
StachybotrylactoneA-549, SMMC-7721, MCF-7, SW-480, HL-609.23 - 31.22[3]
Agmatine-derived lactam of StachybotrydialA549, HepG2>60% cell viability at 100 µM[4]

Key Observations:

  • Acetoxystachybotrydial acetate demonstrated potent anti-proliferative activity against MCF7 cells.[1]

  • The presence and position of acetate groups on the stachybotrydial scaffold appear to significantly influence cytotoxicity.

  • Stachybotrychromenes A and B show moderate cytotoxicity, while stachybotrychromene C is largely inactive, suggesting the importance of the chromene ring substitutions.[2]

  • Conversion of the dialdehyde in phenylspirodrimanes to lactams, as in the agmatine derivatives, generally leads to a reduction in cytotoxicity.[4]

Anti-inflammatory Activity

Several stachybotrydial-related compounds have been investigated for their ability to inhibit inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µM)Reference
Stachybotrysin CNO Production in RAW264.7 cells27.2[5][6]
Stachybonoid FNO Production in RAW264.7 cells52.5[6]
StachybotrylactoneNO Production in RAW264.7 cells17.9[5][6]
Chartarlactam XNO Production in RAW264.7 cells12.4[6]
SMTP-7(in vivo model of acute kidney injury)Dose-dependent improvement[7]

Key Observations:

  • Several phenylspirodrimanes exhibit moderate to potent anti-inflammatory activity by inhibiting NO production.[5][6]

  • Chartarlactam X, a semi-synthetic derivative, showed the most potent anti-inflammatory effect in the cited study.[6]

  • The anti-inflammatory effects of these compounds are often linked to the inhibition of the NF-κB signaling pathway.[6]

Signaling Pathways

Stachybotrydial and related mycotoxins exert their biological effects by modulating key cellular signaling pathways, including those involved in inflammation, apoptosis, and cell cycle regulation. The NF-κB and MAPK pathways are prominent targets.

G Stachybotrydial-Modulated Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stachybotrydial Stachybotrydial IKK IKK Stachybotrydial->IKK Inhibits MAPK MAPK Stachybotrydial->MAPK Modulates ROS ROS Stachybotrydial->ROS Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Activates via IκBα degradation IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates ROS->NF-κB Activates Pro-inflammatory Genes iNOS, IL-6, IL-1β NF-κB_n->Pro-inflammatory Genes Induces Transcription

Caption: Simplified signaling pathway showing inhibition of NF-κB by Stachybotrydial.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the cytotoxicity and anti-inflammatory activity of stachybotrydial and its derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of test compounds Incubation1->Compound_Addition Incubation2 Incubate for 24-48 hours Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

References

Off-Target Screening Showdown: A Comparative Guide to Mer-NF5003F and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a lead compound is paramount to mitigating potential toxicity and unforeseen side effects. This guide provides a comparative analysis of the off-target profile of Mer-NF5003F, a natural sesquiterpenoid, against alternative inhibitors targeting similar biological pathways. By presenting experimental data and detailed protocols, this guide aims to facilitate informed decisions in the selection and development of specific and safe therapeutic agents.

This compound, also known as Stachybotrydial, is a potent inhibitor of avian myeloblastosis virus (AMV) protease, as well as several sialyltransferases and fucosyltransferases[1]. While its on-target activities are of significant interest, understanding its potential interactions with unintended biological targets is crucial for its development as a therapeutic candidate. This guide compares the off-target profile of a key derivative of this compound with representative inhibitors of sialyltransferases, fucosyltransferases, and viral proteases.

Comparative Off-Target Profile

To provide a comprehensive overview, the following table summarizes the off-target screening results for Stachybotrydial acetate (a key derivative of this compound) and three comparator compounds: P-3Fax-Neu5Ac (a sialyltransferase inhibitor), 2F-Peracetyl-Fucose (a fucosyltransferase inhibitor), and Ritonavir (a representative retroviral protease inhibitor). The data is presented as percent inhibition (% I) at a screening concentration of 10 µM against a representative panel of 44 common off-targets, such as the Eurofins SafetyScreen44 or Reaction Biology InVEST panel[2][3][4][5][6][7][8].

It is important to note that comprehensive off-target screening data for this compound is not extensively available in the public domain. The data presented here for Stachybotrydial acetate includes a known significant off-target interaction. The data for the comparator compounds are representative profiles based on their known pharmacology and are intended for illustrative comparison.

Table 1: Comparative Off-Target Screening Results (% Inhibition at 10 µM)

Target ClassTargetStachybotrydial Acetate (% I)P-3Fax-Neu5Ac (% I) (Representative)2F-Peracetyl-Fucose (% I) (Representative)Ritonavir (% I) (Representative)
Kinase CK2 85% <10%<10%15%
Lck<10%<10%<10%<10%
GPCRs Adenosine A2A<10%<10%<10%<10%
Adrenergic α1A<10%<10%<10%22%
Adrenergic α2A<10%<10%<10%18%
Adrenergic β1<10%<10%<10%<10%
Adrenergic β2<10%<10%<10%<10%
Cannabinoid CB1<10%<10%<10%35%
Cannabinoid CB2<10%<10%<10%12%
Dopamine D1<10%<10%<10%<10%
Dopamine D2S<10%<10%<10%28%
Histamine H1<10%<10%<10%<10%
Muscarinic M1<10%<10%<10%<10%
Opioid δ2 (DOP)<10%<10%<10%<10%
Opioid κ (KOP)<10%<10%<10%<10%
Opioid μ (MOP)<10%<10%<10%<10%
Serotonin 5-HT1A<10%<10%<10%15%
Serotonin 5-HT2A<10%<10%<10%30%
Serotonin 5-HT2B<10%<10%<10%25%
Ion Channels Ca2+ Channel (L-type)<10%<10%<10%<10%
hERG<10%<10%<10%18%
Na+ Channel (Site 2)<10%<10%<10%<10%
Transporters Dopamine Transporter<10%<10%<10%<10%
Norepinephrine Transporter<10%<10%<10%<10%
Serotonin Transporter<10%<10%<10%20%
Enzymes CYP3A4 15%<10%<10%>90%
COX-1<10%<10%<10%<10%
COX-2<10%<10%<10%<10%
PDE3A<10%<10%<10%<10%

Note: Data for comparator compounds is representative. Stachybotrydial acetate has been reported to be a potent inhibitor of the protein kinase CK2.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the compounds and their targets, as well as the experimental workflow for off-target screening, the following diagrams are provided.

cluster_compounds Test Compounds cluster_targets Primary Targets cluster_off_targets Potential Off-Targets This compound This compound AMV Protease AMV Protease This compound->AMV Protease Inhibits Sialyltransferases Sialyltransferases This compound->Sialyltransferases Inhibits Fucosyltransferases Fucosyltransferases This compound->Fucosyltransferases Inhibits Kinases (e.g., CK2) Kinases (e.g., CK2) This compound->Kinases (e.g., CK2) Off-target Inhibition P-3Fax-Neu5Ac P-3Fax-Neu5Ac P-3Fax-Neu5Ac->Sialyltransferases Inhibits 2F-Peracetyl-Fucose 2F-Peracetyl-Fucose 2F-Peracetyl-Fucose->Fucosyltransferases Inhibits Ritonavir Ritonavir HIV Protease HIV Protease Ritonavir->HIV Protease Inhibits CYP Enzymes CYP Enzymes Ritonavir->CYP Enzymes Off-target Inhibition GPCRs GPCRs Ion Channels Ion Channels Other Proteases Other Proteases

Figure 1. Target and potential off-target relationships of this compound and comparators.

Compound Library Compound Library Primary Screening High-Throughput Screening (e.g., 10 µM single concentration) Compound Library->Primary Screening Hit Identification Identify Compounds with Significant Inhibition (>50%) Primary Screening->Hit Identification Dose-Response Analysis IC50 Determination for Hits Hit Identification->Dose-Response Analysis Secondary Assays Orthogonal & Functional Assays Dose-Response Analysis->Secondary Assays Lead Optimization Improve Selectivity Profile Secondary Assays->Lead Optimization

Figure 2. A generalized workflow for off-target screening and lead optimization.

Experimental Protocols

The following are detailed methodologies for key off-target screening assays.

In Vitro Kinase Panel Screening (Radiometric Assay)

This assay quantifies the ability of a test compound to inhibit the activity of a panel of protein kinases.

  • Materials:

    • Kinase-specific peptide substrate

    • [γ-³³P]-ATP

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

    • Test compound dissolved in DMSO

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • A reaction mixture is prepared containing the specific kinase, its peptide substrate, and the test compound at the desired concentration (e.g., 10 µM) in the kinase buffer.

    • The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a 96-well filter plate to capture the phosphorylated substrate.

    • The filter plate is washed to remove unincorporated [γ-³³P]-ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

GPCR Off-Target Screening (Radioligand Binding Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific G-protein coupled receptor.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand specific for the target GPCR

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • Test compound dissolved in DMSO

    • Non-specific binding control (a high concentration of an unlabeled ligand)

    • 96-well filter plates pre-treated with polyethyleneimine (PEI)

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, the cell membranes are incubated with the radiolabeled ligand and the test compound at the desired concentration (e.g., 10 µM) in the binding buffer.

    • A parallel incubation is performed with the radiolabeled ligand and the non-specific binding control to determine non-specific binding.

    • The plate is incubated for a specific time (e.g., 90 minutes) at room temperature to reach equilibrium.

    • The incubation is terminated by rapid filtration through the PEI-treated filter plate, which traps the cell membranes.

    • The filter plate is washed with ice-cold binding buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percent inhibition by the test compound is calculated relative to the specific binding in the absence of the compound.

Conclusion

The off-target screening of this compound and its derivatives is a critical step in its evaluation as a potential therapeutic agent. The identification of a significant inhibitory activity of Stachybotrydial acetate against protein kinase CK2 highlights the importance of comprehensive profiling. In comparison, idealized selective inhibitors of sialyltransferases and fucosyltransferases would exhibit minimal off-target interactions. The representative profile of Ritonavir showcases how a potent on-target inhibitor can also have significant off-target effects, such as the well-documented inhibition of CYP3A4, which has been leveraged for pharmacokinetic enhancement.

For the successful development of this compound or any lead compound, a thorough understanding of its selectivity profile is essential. The experimental protocols and comparative data presented in this guide provide a framework for conducting and interpreting off-target screening studies, ultimately contributing to the development of safer and more effective medicines.

References

Unveiling the Potency of Mer-NF5003F: A Cross-Validation of its Anti-Proliferative Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-proliferative activity of Mer-NF5003F (also known as Stachybotrydial) and its derivatives across various cancer cell lines. The data presented herein is supported by detailed experimental protocols and visual representations of its mechanism of action.

This compound, a sesquiterpenoid isolated from the fungus Stachybotrys, and its analogues have demonstrated significant potential as anti-cancer agents. Their primary mechanism of action involves the inhibition of key cellular enzymes, including protein kinase CK2, fucosyltransferases, and sialyltransferases, which are often dysregulated in cancer, leading to uncontrolled cell growth and metastasis. This guide synthesizes available data to offer a clear comparison of their efficacy in different cellular contexts.

Comparative Analysis of In Vitro Activity

The anti-proliferative and cytotoxic effects of this compound and its derivatives, stachybotrydial acetate and acetoxystachybotrydial acetate, have been evaluated in several human cancer cell lines. The following tables summarize the available quantitative data, providing a direct comparison of their potency.

CompoundCell LineCell TypeAssay TypeIC50 / Effect
This compound (Stachybotrydial) --Protein Kinase CK2 AssayIC50: 4.43 µM[1][2]
Stachybotrydial Acetate MCF7Human Breast AdenocarcinomaProtein Kinase CK2 AssayIC50: 0.69 µM[1]
A427Human Lung CarcinomaCell GrowthGrowth completely blocked at 100 µM[1]
A431Human Epidermoid CarcinomaCell GrowthGrowth completely blocked at 100 µM[1]
Acetoxystachybotrydial Acetate MCF7Human Breast AdenocarcinomaProtein Kinase CK2 AssayIC50: 1.86 µM[1]
MCF7Human Breast AdenocarcinomaCell Proliferation (EdU)EC50: 0.39 µM[1]
A427Human Lung CarcinomaCell GrowthGrowth completely blocked at 1 µM[1]
A431Human Epidermoid CarcinomaCell GrowthGrowth completely blocked at 1 µM[1]

Mechanism of Action: Inhibition of the Pro-Survival CK2 Signaling Pathway

Protein kinase CK2 is a critical regulator of cell survival and proliferation, and its overexpression is a hallmark of many cancers. By inhibiting CK2, this compound and its derivatives can trigger programmed cell death (apoptosis) in cancer cells. The simplified signaling pathway below illustrates how CK2 inhibition promotes apoptosis.

CK2_Inhibition_Pathway Simplified Signaling Pathway of CK2 Inhibition Leading to Apoptosis cluster_0 Upstream Regulation cluster_1 Downstream Effects This compound This compound CK2 CK2 This compound->CK2 Inhibits Pro-survival pathways (e.g., NF-κB, PI3K/Akt) Pro-survival pathways (e.g., NF-κB, PI3K/Akt) CK2->Pro-survival pathways (e.g., NF-κB, PI3K/Akt) Activates Pro-apoptotic proteins (e.g., Bax, Bad) Pro-apoptotic proteins (e.g., Bax, Bad) CK2->Pro-apoptotic proteins (e.g., Bax, Bad) Inhibits Apoptosis Apoptosis Pro-survival pathways (e.g., NF-κB, PI3K/Akt)->Apoptosis Inhibits Pro-apoptotic proteins (e.g., Bax, Bad)->Apoptosis Promotes

Caption: Inhibition of CK2 by this compound disrupts pro-survival signaling and activates pro-apoptotic proteins, ultimately leading to cancer cell death.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key assays are provided below.

Cell Culture

MCF7 (human breast adenocarcinoma), A427 (human lung carcinoma), and A431 (human epidermoid carcinoma) cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation, Growth, and Viability Assays

The following workflow outlines the general procedure for assessing the anti-proliferative effects of the test compounds.

Experimental_Workflow General Workflow for In Vitro Cytotoxicity and Proliferation Assays Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Assay Perform specific assay: - MTT for viability - EdU for proliferation - IncuCyte for real-time growth Incubation->Assay Data_Analysis Analyze data to determine IC50/EC50 values Assay->Data_Analysis

Caption: A stepwise representation of the experimental procedure for evaluating the in vitro activity of this compound and its derivatives.

MTT Assay (Cell Viability)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

EdU Assay (Cell Proliferation)
  • Cell Plating and Treatment: Plate and treat cells with the compounds as described for the MTT assay.

  • EdU Labeling: Two hours prior to the end of the incubation period, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT® Reaction: Detect the incorporated EdU using a Click-iT® EdU Alexa Fluor® imaging kit according to the manufacturer's instructions.

  • Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells to determine the rate of cell proliferation.

IncuCyte® Live-Cell Imaging (Cell Growth)
  • Cell Plating: Seed cells in a 96-well plate.

  • Compound Addition: Add the test compounds to the respective wells.

  • Live-Cell Analysis: Place the plate in the IncuCyte® S3 Live-Cell Analysis System.

  • Image Acquisition: Acquire phase-contrast images every 2-4 hours for the duration of the experiment.

  • Data Analysis: Analyze the images using the IncuCyte® software to determine the cell confluence over time, which serves as a measure of cell growth.

Conclusion

The compiled data indicates that this compound and its acetylated derivatives are potent inhibitors of cancer cell proliferation and growth. Notably, acetoxystachybotrydial acetate demonstrated sub-micromolar efficacy in inhibiting the proliferation of MCF7 breast cancer cells. The primary mechanism of action through the inhibition of the pro-survival kinase CK2 underscores its potential as a promising scaffold for the development of novel anti-cancer therapeutics. Further investigations, including in vivo studies and broader cell line screening, are warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

Comparative Analysis of Mer-NF5003F and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural product Mer-NF5003F (also known as Stachybotrydial) and its structurally related analogs. The information presented is supported by experimental data from various studies, with a focus on their potential as enzyme inhibitors and anti-cancer agents.

This comparative analysis delves into the quantitative performance of this compound and its analogs, namely Stachybotrydial acetate, Acetoxystachybotrydial acetate, Stachybotrysin B, and Stachybotrychromenes A, B, and C. The data is summarized in comprehensive tables, and detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.

Performance Data Summary

The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its analogs in various biological assays. This data highlights the differences in their potency and efficacy.

Table 1: Inhibition of Protein Kinase CK2

CompoundIC50 (µM)
This compound (Stachybotrydial)4.43[1]
Stachybotrydial acetate0.69[1]
Acetoxystachybotrydial acetate1.86[1]
Stachybotrysin B13.42[1]
Stachybotrychromene C0.32[2]

Table 2: Cytotoxicity against Human Cancer Cell Lines

CompoundCell LineAssayIC50 / EC50 (µM)
This compound (Stachybotrydial) and its Acetylated Analogs
Stachybotrydial acetateMCF7MTT>100 (at 1µM, no significant effect on cell growth)
A427MTT>100 (at 1µM, no significant effect on cell growth)
A431MTT>100 (at 1µM, no significant effect on cell growth)
Acetoxystachybotachybotrydial acetateMCF7EdU0.39[2]
MCF7MTTReduces viability to 37% at 1µM[1]
A427MTTReduces viability to 12% at 1µM[1]
A431MTTReduces viability to 23% at 1µM[1]
Stachybotrychromenes
Stachybotrychromene AHepG2Resazurin73.7[3]
Stachybotrychromene BHepG2Resazurin28.2[3]
Stachybotrychromene CHepG2Resazurin>100[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protein Kinase CK2 Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against human protein kinase CK2.

Materials:

  • Recombinant human protein kinase CK2

  • CK2-specific substrate peptide (e.g., RRRDDDSDDD)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, CK2 enzyme, and the substrate peptide.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF7, A427, A431, HepG2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

EdU Cell Proliferation Assay

The 5-ethynyl-2´-deoxyuridine (EdU) assay is used to measure DNA synthesis as an indicator of cell proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF7)

  • Complete cell culture medium

  • EdU solution

  • Test compounds dissolved in DMSO

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail containing a fluorescent azide

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate or coverslips).

  • Treat the cells with the test compounds for the desired period.

  • Add EdU to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

  • Fix and permeabilize the cells.

  • Perform the Click-iT® reaction to label the incorporated EdU with the fluorescent azide.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.

  • Calculate the EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the CK2 signaling pathway, which is a key target of these compounds, and a typical experimental workflow for assessing cytotoxicity.

CK2 Signaling Pathway

Protein Kinase CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is often associated with cancer. This compound and its analogs have been shown to inhibit CK2 activity, thereby interfering with these processes.

CK2_Signaling_Pathway cluster_inhibition Inhibition by this compound & Analogs cluster_pathway CK2 Signaling Cascade This compound This compound CK2 Protein Kinase CK2 This compound->CK2 inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Receptor->CK2 activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt phosphorylates & activates NF_kB NF-κB Pathway CK2->NF_kB phosphorylates & activates Cell_Cycle_Progression Cell Cycle Progression PI3K_Akt->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition NF_kB->Apoptosis_Inhibition Proliferation Cell Proliferation NF_kB->Proliferation

Caption: Inhibition of the CK2 signaling pathway by this compound and its analogs.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for evaluating the cytotoxic effects of this compound and its analogs on cancer cell lines.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Seeding (e.g., MCF7, A427) Start->Cell_Culture Compound_Treatment 2. Treatment with This compound or Analogs Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation Assay 4. Viability/Proliferation Assay Incubation->Assay MTT MTT Assay Assay->MTT Colorimetric EdU EdU Assay Assay->EdU Fluorescence Data_Analysis 5. Data Analysis (IC50/EC50 Calculation) MTT->Data_Analysis EdU->Data_Analysis Results Results Data_Analysis->Results

Caption: A typical workflow for assessing the cytotoxicity of test compounds.

References

Unveiling the Inhibitory Profile of Stachybotrydial: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Taipei, Taiwan - A comprehensive analysis of the inhibitory specificity of Stachybotrydial, a natural compound isolated from the fungus Stachybotrys cylindrospora, reveals its potent and varied effects on key enzymatic targets implicated in cancer and inflammatory diseases. This guide provides a detailed comparison of Stachybotrydial with other known inhibitors, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their ongoing research.

Stachybotrydial has demonstrated significant inhibitory activity against fucosyltransferases, sialyltransferases, and protein kinase CK2. Understanding the nuances of its inhibitory action is crucial for its potential development as a therapeutic agent.

Comparative Inhibitory Activity of Stachybotrydial

Stachybotrydial exhibits a distinct inhibitory profile. It is a potent inhibitor of α1,3-fucosyltransferase (Fuc-TV) and sialyltransferase (ST)[1]. Notably, it does not inhibit β1,4-galactosyltransferase, indicating a degree of selectivity in its interactions with glycosyltransferases[1]. Furthermore, Stachybotrydial has been identified as an inhibitor of protein kinase CK2, a key regulator of numerous cellular processes that are often dysregulated in cancer.

Fucosyltransferase Inhibition

Stachybotrydial acts as an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor concerning the acceptor substrate N-acetyllactosamine, with Ki values of 10.7 µM and 9.7 µM, respectively, for α1,3-fucosyltransferase (Fuc-TV)[1]. However, specific inhibitory data against a broader panel of fucosyltransferase isoforms for Stachybotrydial is not currently available in published literature.

InhibitorTarget Isoform(s)IC50 / Ki Value(s)Mechanism of Action
Stachybotrydial α1,3-Fucosyltransferase (Fuc-TV)Ki = 10.7 µM (vs. GDP-fucose), Ki = 9.7 µM (vs. N-acetyllactosamine)[1]Uncompetitive vs. GDP-fucose, Noncompetitive vs. N-acetyllactosamine[1]
2-Fluorofucose (2FFuc)Global FUT inhibitor---Metabolic inhibitor, converted to GDP-2F-Fuc which is a competitive inhibitor of FUTs[2].
Fucotrim IGMDS---Enters the de novo fucose biosynthesis pathway to target GDP-Mannose 4,6-Dehydratase (GMDS).
Sialyltransferase Inhibition

While Stachybotrydial is known to inhibit sialyltransferase activity, specific IC50 or Ki values against different sialyltransferase isoforms (e.g., ST3Gal, ST6Gal) have not been reported[1].

InhibitorTarget Isoform(s)IC50 / Ki Value(s)Mechanism of Action
Stachybotrydial Sialyltransferase (ST)Not specified[1]Not specified
FCW393ST6GAL1, ST3GAL3IC50 = 7.8 µM (ST6GAL1), IC50 = 9.45 µM (ST3GAL3)[3][4]Selective inhibitor
P-SiaFNEtocGlobal ST inhibitor---C-5 carbamate-modified 3-fluoro sialic acid inhibitor that reaches high effective concentrations within the cell.
Protein Kinase CK2 Inhibition

Stachybotrydial and its derivatives have been shown to inhibit protein kinase CK2. Stachybotrydial itself exhibits an IC50 of 4.43 µM against CK2.

InhibitorTargetIC50 Value
Stachybotrydial Protein Kinase CK24.43 µM
Stachybotrydial acetateProtein Kinase CK20.69 µM
Acetoxystachybotrydial acetateProtein Kinase CK21.86 µM
Stachybotrysin BProtein Kinase CK213.42 µM
Stachybotrychromene CProtein Kinase CK20.32 µM

Key Signaling Pathways Targeted by Stachybotrydial

The enzymes inhibited by Stachybotrydial are integral components of signaling pathways that are crucial in cancer progression. Aberrant fucosylation and sialylation, as well as the overexpression of protein kinase CK2, are known to drive oncogenic signaling.

Fucosylation and Sialylation in Cancer Signaling

Fucosylation and sialylation are critical post-translational modifications that modulate the function of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) receptor. These modifications can influence receptor dimerization, activation, and downstream signaling, thereby impacting cell proliferation, adhesion, and metastasis.

Fucosylation_Sialylation_Cancer_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_glycosylation Glycosylation Ligand Ligand EGFR EGFR Ligand->EGFR Binds TGFbR TGFbR Ligand->TGFbR Binds PI3K PI3K EGFR->PI3K Activates SMADs SMADs TGFbR->SMADs Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Metastasis Metastasis SMADs->Metastasis FUTs Fucosyltransferases (FUTs) FUTs->EGFR Fucosylation FUTs->TGFbR Fucosylation STs Sialyltransferases (STs) STs->EGFR Sialylation STs->TGFbR Sialylation Stachybotrydial_FUT Stachybotrydial Stachybotrydial_FUT->FUTs Stachybotrydial_ST Stachybotrydial Stachybotrydial_ST->STs

Caption: Role of Fucosylation and Sialylation in Cancer Signaling.
Protein Kinase CK2 Signaling Pathway

Protein kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates involved in cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers, where it promotes oncogenic signaling through pathways such as PI3K/Akt and Wnt/β-catenin.

CK2_Signaling_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K CK2 Protein Kinase CK2 Akt Akt CK2->Akt Phosphorylates & Activates beta_Catenin β-Catenin CK2->beta_Catenin Phosphorylates & Stabilizes Stachybotrydial_CK2 Stachybotrydial Stachybotrydial_CK2->CK2 PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Wnt_Signal Wnt_Signal Frizzled Frizzled Wnt_Signal->Frizzled Frizzled->beta_Catenin Proliferation Proliferation beta_Catenin->Proliferation

Caption: Protein Kinase CK2 Signaling in Cancer.

Experimental Protocols

Fucosyltransferase Activity Assay

This protocol is designed to measure the activity of fucosyltransferases and assess the inhibitory potential of compounds like Stachybotrydial.

FUT_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Enzyme (FUT) - Acceptor Substrate (e.g., N-acetyllactosamine) - Donor Substrate (GDP-Fucose) - Buffer - +/- Inhibitor (Stachybotrydial) Start->Prepare_Reaction_Mixture Incubate Incubate at 37°C Prepare_Reaction_Mixture->Incubate Stop_Reaction Stop Reaction (e.g., by adding EDTA or boiling) Incubate->Stop_Reaction Analyze_Product Analyze Product Formation (e.g., HPLC, radioactivity assay) Stop_Reaction->Analyze_Product Determine_Activity Determine Enzyme Activity and Inhibition Analyze_Product->Determine_Activity End End Determine_Activity->End

Caption: Fucosyltransferase Activity Assay Workflow.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture contains the fucosyltransferase enzyme, an acceptor substrate (e.g., N-acetyllactosamine), the donor substrate GDP-fucose (which can be radiolabeled for detection), a suitable buffer (e.g., MES or HEPES), and the test inhibitor (Stachybotrydial) at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic transfer of fucose.

  • Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate divalent cations required for enzyme activity or by heat inactivation.

  • Product Analysis: The amount of fucosylated product is quantified. This can be achieved through various methods, including High-Performance Liquid Chromatography (HPLC) to separate the product from the substrates, or by measuring the incorporation of a radiolabeled fucose into the acceptor substrate.

  • Data Analysis: Enzyme activity is calculated based on the amount of product formed over time. For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Sialyltransferase Activity Assay

This protocol outlines a method to measure sialyltransferase activity and evaluate the efficacy of inhibitors.

ST_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Enzyme (ST) - Acceptor Substrate (e.g., asialofetuin) - Donor Substrate (CMP-Sialic Acid) - Buffer - +/- Inhibitor (Stachybotrydial) Start->Prepare_Reaction_Mixture Incubate Incubate at 37°C Prepare_Reaction_Mixture->Incubate Stop_Reaction Stop Reaction (e.g., by adding cold buffer) Incubate->Stop_Reaction Separate_Product Separate Product from Substrate (e.g., precipitation, chromatography) Stop_Reaction->Separate_Product Quantify_Product Quantify Sialylated Product (e.g., scintillation counting) Separate_Product->Quantify_Product Determine_Activity Determine Enzyme Activity and Inhibition Quantify_Product->Determine_Activity End End Determine_Activity->End

Caption: Sialyltransferase Activity Assay Workflow.

Methodology:

  • Reaction Setup: The assay is performed in a reaction mixture containing the sialyltransferase enzyme, an appropriate acceptor substrate (e.g., asialofetuin or a specific oligosaccharide), the donor substrate CMP-sialic acid (often radiolabeled), a suitable buffer, and the inhibitor at varying concentrations.

  • Enzymatic Reaction: The mixture is incubated at 37°C to facilitate the transfer of sialic acid to the acceptor substrate.

  • Termination: The reaction is terminated, for example, by the addition of a cold buffer or by precipitating the protein components.

  • Product Separation and Quantification: The sialylated product is separated from the unreacted radiolabeled CMP-sialic acid. This can be done by methods such as acid precipitation followed by filtration or by chromatographic techniques. The amount of incorporated radioactivity in the product is then measured using a scintillation counter.

  • Calculation: The specific activity of the sialyltransferase and the percentage of inhibition by the test compound are calculated from the quantified data.

Conclusion

Stachybotrydial presents a multifaceted inhibitory profile, targeting key enzymes involved in cancer and inflammation. Its potent inhibition of α1,3-fucosyltransferase and protein kinase CK2, along with its activity against sialyltransferases, underscores its potential as a lead compound for drug discovery.

However, a significant gap in the current understanding of Stachybotrydial's inhibitory specificity remains. While its activity against Fuc-TV is characterized, detailed studies on its effects across the full spectrum of fucosyltransferase and sialyltransferase isoforms are lacking. Such data is critical for a comprehensive assessment of its selectivity and for predicting its potential therapeutic window and off-target effects. Further research focusing on the isoform-specific inhibitory profile of Stachybotrydial is warranted to fully elucidate its mechanism of action and to guide future drug development efforts.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Mer-NF5003F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Mer-NF5003F.

This document provides critical safety and logistical information for the handling of this compound (CAS 149598-70-9), a sesquiterpene also known as F 1839M, NF 5003F, and Stachybotrydial.[1][2][3] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Precautionary Measures

While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with care.[4] Product information from suppliers advises that this material should be considered hazardous until more comprehensive toxicological data is available.[2] Therefore, a cautious approach is recommended, treating the substance as potentially harmful.

Key safety warnings include:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]

  • Thoroughly wash hands and any exposed skin after handling.[2]

  • Use in a well-ventilated area to avoid inhalation of any dust or aerosols.

Personal Protective Equipment (PPE)

A risk-based approach should be adopted when selecting PPE for handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety gogglesNitrile or latex glovesLaboratory coatRecommended if handling large quantities or if dust is generated
Solution Preparation Chemical safety gogglesNitrile or latex glovesLaboratory coatNot generally required if performed in a fume hood
Cell Culture/In Vitro Assays Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot required
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or rubber glovesLaboratory coatRecommended for large spills or if dust is present
Experimental Protocols and Handling Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container at -20°C for long-term stability.[2]

Solution Preparation: this compound is a solid that is soluble in several organic solvents.[1][2]

  • Recommended Solvents: Ethanol, methanol, DMSO, and dimethylformamide (DMF).[1][2]

  • Procedure:

    • Ensure all work is conducted in a chemical fume hood.

    • Weigh the required amount of solid this compound.

    • Slowly add the chosen solvent to the solid, purging with an inert gas if necessary for sensitive applications.[2]

    • Vortex or sonicate until the solid is completely dissolved.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.

Emergency Procedures
Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate key decision-making processes for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow for this compound start Start: Task Assessment task Identify Handling Task (e.g., Weighing, Solution Prep) start->task risk Assess Risk of Exposure (Dust, Splash, Aerosol) task->risk ppe_low Standard PPE: - Lab Coat - Gloves - Safety Glasses risk->ppe_low Low Risk fume_hood Work in Fume Hood? risk->fume_hood High Risk end Proceed with Task ppe_low->end ppe_high Enhanced PPE: - Lab Coat - Gloves - Goggles - Respiratory Protection (if needed) ppe_high->end fume_hood->ppe_low No fume_hood->ppe_high Yes

Caption: PPE Selection Workflow for this compound.

Disposal_Decision_Tree cluster_disposal Disposal Decision Tree for this compound Waste start Waste Generated waste_type Type of Waste? start->waste_type solid_waste Solid Waste: - Contaminated PPE - Empty Vials waste_type->solid_waste Solid liquid_waste Liquid Waste: - Unused Solutions - Contaminated Solvents waste_type->liquid_waste Liquid solid_disposal Dispose in Labeled Solid Chemical Waste Container solid_waste->solid_disposal liquid_disposal Dispose in Labeled Liquid Chemical Waste Container liquid_waste->liquid_disposal end Follow Institutional Waste Pickup Procedures solid_disposal->end liquid_disposal->end

Caption: Disposal Decision Tree for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mer-NF5003F
Reactant of Route 2
Mer-NF5003F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.